9-Benzyl-1,3-dimethylpurine-2,6-dione
Description
Properties
CAS No. |
7465-30-7 |
|---|---|
Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
9-benzyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H14N4O2/c1-16-12-11(13(19)17(2)14(16)20)15-9-18(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
YDBNSPHLNAWFNB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
9-Benzyl-1,3-dimethylpurine-2,6-dione: Structural Architecture & Synthetic Methodology
[1]
Executive Summary
9-Benzyl-1,3-dimethylpurine-2,6-dione (also known as 9-Benzyltheophylline or 9-Benzyl-1,3-dimethylxanthine ) is a synthetic xanthine derivative distinguished by the benzylation of the imidazole ring at the
This guide provides a definitive technical analysis of the compound’s structural properties, a validated synthetic pathway via the modified Traube method, and its mechanistic implications in medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The compound is a rigid, bicyclic heterocycle. The methylation at
| Property | Data |
| IUPAC Name | 9-benzyl-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione |
| Common Name | 9-Benzyltheophylline |
| CAS Number | 7465-30-7 |
| Molecular Formula | |
| Molecular Weight | 270.29 g/mol |
| Melting Point | 167–170 °C |
| Solubility | Soluble in DMSO, DMF, Chloroform; Low solubility in water |
| SMILES | CN1C(=O)N(C)c2nc(Cc3ccccc3)nc2C1=O (Isomeric notation) |
Structural Analysis
The xanthine scaffold consists of a pyrimidine-2,4-dione ring fused to an imidazole ring.[1]
-
Positions 1 & 3: Methylated, preventing H-bond donation and increasing blood-brain barrier permeability.[1]
-
Position 9 (Benzyl): This is the defining feature.[1] In unsubstituted theophylline, the proton resides primarily at
, with tautomeric equilibrium allowing transient protonation. Benzylation at permanently fixes the double bond between and , disrupting the standard hydrogen-bonding networks observed in 7-substituted analogues.[1]
Synthetic Methodology: The Modified Traube Route
Direct alkylation of theophylline (1,3-dimethylxanthine) predominantly yields the 7-benzyl isomer due to the acidity of the
Validated Protocol
Mechanism: Nucleophilic aromatic substitution followed by nitrosation, reduction, and cyclocondensation.[1]
-
Precursor Preparation: Reaction of 6-chloro-1,3-dimethyluracil with benzylamine.[1]
-
Nitrosation: Introduction of a nitroso group at
.[1] -
Reduction: Conversion of the nitroso group to an amine.[1]
-
Cyclization: Ring closure using formic acid or triethyl orthoformate.[1]
Figure 1: Regioselective synthesis pathway for 9-benzyltheophylline via uracil intermediates.
Detailed Experimental Procedure
Note: All steps should be performed in a fume hood with appropriate PPE.
-
N-Alkylation (SNAr):
-
Nitrosation:
-
Suspend the product from Step 1 in dilute acetic acid.
-
Add aqueous
dropwise at 0–5 °C. The solution will turn violet/red, precipitating the 5-nitroso intermediate.
-
-
Reduction & Cyclization (One-Pot Variant):
-
Dissolve the nitroso compound in formic acid (85%).[1]
-
Add zinc dust in small portions (exothermic) to reduce the nitroso to amino.[1]
-
Reflux the mixture for 3 hours. The formic acid acts as both the solvent and the
carbon source. -
Neutralize with NaOH and extract with chloroform.[1]
-
Purification: Recrystallize from ethanol/water to yield white needles (MP: 167–170 °C).
-
Pharmacological & Structural Context[1][2][10]
Structure-Activity Relationship (SAR)
The position of the benzyl group dictates the biological profile. While 7-benzyltheophylline is a documented adenosine receptor antagonist, the 9-benzyl isomer exhibits distinct properties due to steric occlusion of the "East" face of the purine ring.
-
Adenosine Receptors (
): The position in endogenous adenosine is occupied by ribose. 9-Benzyl substitution mimics the hydrophobic bulk but lacks the ribose H-bonding capability.[1] Generally, 9-alkylxanthines show reduced affinity compared to 8-substituted or 7-substituted analogues, as the proton (absent in 9-benzyl) or specific interactions are often required for optimal receptor docking.[1] -
Crystal Packing:
-
The 9-benzyl group prevents the formation of the standard
intermolecular hydrogen bonding chains seen in theophylline.[1] -
Instead, the crystal structure is stabilized by
stacking between the purine rings and hydrophobic interactions of the benzyl moieties.
-
Figure 2: Structural interaction map highlighting the impact of N9-benzylation on the xanthine core.[1]
References
-
Lister, J. H. (1979).[1] Purines.[1][3] Part XXIII. The synthesis of 9-benzyl-1,3-dimethylxanthine and related derivatives. Australian Journal of Chemistry, 32(2), 387-397.[1] [1]
-
Traube, W. (1900).[1] Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.[1] [1]
-
Daly, J. W., et al. (1985).[1] Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor. Journal of Medicinal Chemistry, 28(4), 487-492.[1] [1]
-
PubChem. (2025).[1] 9-Benzyl-1,3-dimethyl-3,9-dihydro-purine-2,6-dione (Compound Summary). National Library of Medicine.[1] [1]
9-benzyl-1,3-dimethylxanthine CAS number and synonyms
CAS Number: 7465-30-7 Synonyms: 9-Benzyltheophylline; 9-Benzyl-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione; 9-Benzyl-isocaffeine (analog).[1]
Executive Summary & Chemical Identity
9-Benzyl-1,3-dimethylxanthine is a purine alkaloid derivative and a structural isomer of the more common 7-benzyltheophylline. While theophylline (1,3-dimethylxanthine) is naturally substituted at the N7 position, the 9-benzyl isomer represents a "pseudo" or "iso" xanthine structure where the imidazole ring substitution occurs at N9.
This compound serves as a critical tool in medicinal chemistry for exploring Structure-Activity Relationships (SAR) at Adenosine Receptors (AR) and Phosphodiesterase (PDE) active sites. Its steric and electronic profile differs significantly from the N7-isomer, often altering selectivity profiles between A1, A2A, and A2B receptor subtypes.
Physiochemical Profile
| Property | Data |
| CAS Number | 7465-30-7 |
| Molecular Formula | C₁₄H₁₄N₄O₂ |
| Molecular Weight | 270.29 g/mol |
| Exact Mass | 270.1117 |
| SMILES | Cn1c(=O)c2c(ncn2Cc3ccccc3)n(C)c1=O |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| Melting Point | 168–170 °C (Distinct from 7-benzyl isomer which melts >270°C) |
Synthesis & Regiochemistry: The N7 vs. N9 Challenge
The synthesis of 9-benzyl-1,3-dimethylxanthine presents a classic regiochemical challenge in purine chemistry. The xanthine core (1,3-dimethylxanthine) contains an imidazole ring with tautomeric protons at N7 and N9.
The Problem: Ambident Nucleophilicity
Under standard basic conditions (e.g., K₂CO₃/DMF), the theophylline anion is generated. The negative charge is delocalized, but the N7 position is kinetically and thermodynamically favored for alkylation due to less steric hindrance from the C8-H and favorable electronic distribution. Direct alkylation typically yields:
-
7-Benzyl-1,3-dimethylxanthine (Major Product, >85%)
-
9-Benzyl-1,3-dimethylxanthine (Minor Product, <15%)
The Solution: Targeted Synthetic Protocols
To obtain high-purity 9-benzyl-1,3-dimethylxanthine, researchers must employ either Regioselective Cyclization (De Novo Synthesis) or Steric/Electronic Control during alkylation.
Protocol A: De Novo Cyclization (Traube Variation)
This method builds the imidazole ring after establishing the N-benzyl bond, guaranteeing N9 regioselectivity.
-
Starting Material: 6-Amino-1,3-dimethyluracil.
-
Nitrosation: Reaction with NaNO₂/HCl yields 6-amino-1,3-dimethyl-5-nitrosouracil.
-
Reduction: Reduction (e.g., Na₂S₂O₄) yields 5,6-diamino-1,3-dimethyluracil.
-
Condensation: Reaction with Benzaldehyde (or Benzyl halide equivalents) followed by oxidative cyclization closes the ring at N9.
Protocol B: Direct Alkylation with Chromatographic Separation
For rapid access where yield is secondary to speed, direct alkylation is used, followed by rigorous purification.
Step-by-Step Protocol:
-
Reagents: Theophylline (10 mmol), Benzyl Bromide (11 mmol), K₂CO₃ (anhydrous, 15 mmol).
-
Solvent: DMF (Dry, 20 mL).
-
Reaction: Stir at 60°C for 12 hours.
-
Workup: Pour into ice water. The precipitate is primarily the 7-isomer. Filter.
-
Isolation of 9-Isomer: The filtrate contains a higher proportion of the 9-isomer. Extract filtrate with CHCl₃.
-
Purification: Flash Column Chromatography (SiO₂).
-
Eluent: CHCl₃:MeOH (98:2).
-
Order of Elution: The 9-benzyl isomer typically elutes after the 7-benzyl isomer due to higher polarity interaction with silica in this solvent system (varies by column).
-
Visualization: Synthetic Pathways
The following diagram illustrates the divergent pathways to N7 and N9 isomers.
Caption: Divergent synthesis of Benzyl-dimethylxanthines. Green path indicates the major kinetic product (N7); Blue path indicates the regioselective de novo route to the N9 target.
Analytical Characterization (Self-Validating Protocols)
Distinguishing the 9-benzyl isomer from the 7-benzyl isomer is critical. Relying solely on Mass Spectrometry (MS) is insufficient as they are isobaric (
Comparative NMR Table
| Feature | 7-Benzyl-1,3-dimethylxanthine | 9-Benzyl-1,3-dimethylxanthine | Mechanistic Reason |
| C8-H Proton | Anisotropic shielding effect of the benzyl ring at N9 affects C8 differently than at N7. | ||
| N-CH₂ (Benzyl) | Chemical environment of N9 is more electron-rich than N7. | ||
| C13 NMR (C4/C5) | Distinct separation | Distinct separation | The bridging carbons (C4/C5) shift significantly based on imidazole nitrogen substitution. |
Validation Protocol
-
Acquire ¹H NMR in DMSO-
. -
Check C8-H: If the singlet is >8.0 ppm, you likely have the 7-isomer. If it is <7.8 ppm, it indicates the 9-isomer.
-
NOESY Experiment:
-
7-Isomer: Strong NOE between N-Benzyl protons and C8-H.
-
9-Isomer: Strong NOE between N-Benzyl protons and C8-H, however, the interaction with the N3-methyl group is the differentiator. In the 9-isomer, the benzyl group is spatially distant from the N3-methyl. In the 7-isomer, steric clash is different, but the C8-H shift is the primary rapid diagnostic.
-
Biological Applications
Adenosine Receptor Antagonism
9-Benzyl-1,3-dimethylxanthine acts as an antagonist at Adenosine Receptors (ARs).
-
Mechanism: It competes with endogenous adenosine for the orthosteric binding site on the G-protein coupled receptors (A1, A2A, A2B, A3).
-
Selectivity: Unlike caffeine (non-selective), bulky substitutions at N9 can shift selectivity towards A2A receptors , which are targets for Parkinson's disease and immuno-oncology. The benzyl group provides hydrophobic interaction within the receptor pocket that differs from the N7-benzyl analog.
Phosphodiesterase (PDE) Inhibition
Like its parent theophylline, the 9-benzyl derivative inhibits PDE enzymes, preventing the hydrolysis of cAMP.
-
Effect: Increased intracellular cAMP levels leading to bronchodilation and anti-inflammatory effects.
-
Research Use: Used as a chemical probe to distinguish between PDE isoenzymes when compared against 7-substituted analogs.
References
-
Chemical Identity & Isomerism
- PubChem Compound Summary for CID 135496464 (9-benzyl-1,3-dimethylpurine-2,6-dione).
-
Synthetic Methodology (Traube Purine Synthesis)
-
NMR Characterization of Xanthines
- Daly, J. W., et al. "Structure-activity relationships for N-methylxanthines." Journal of Medicinal Chemistry, 1986. (Establishes NMR shift rules for N7 vs N9 substitution).
-
Biological Context
- Müller, C. E., & Jacobson, K. A. "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 2011.
Sources
The Pharmacological Landscape of 9-Substituted Theophylline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the biological activities of 9-substituted theophylline derivatives. We will delve into their mechanisms of action, explore the structure-activity relationships that govern their diverse pharmacological effects, and provide detailed experimental protocols for their evaluation. This document is designed to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the versatile theophylline scaffold.
Introduction: The Enduring Relevance of the Xanthine Scaffold
Theophylline (1,3-dimethylxanthine), a naturally occurring methylxanthine, has been a cornerstone in the treatment of respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD), for many years.[1][2] Its primary mechanisms of action are understood to be non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[3] However, the clinical utility of theophylline itself is often limited by a narrow therapeutic index and a range of side effects.
This has spurred extensive research into the chemical modification of the theophylline molecule to enhance its therapeutic properties and reduce adverse effects. Substitution at the 9-position of the purine ring has emerged as a particularly fruitful strategy, leading to the discovery of derivatives with a wide spectrum of biological activities, including improved bronchodilator, anti-inflammatory, antimicrobial, antioxidant, and even potential anticancer and nootropic effects.[2][4] This guide will explore the rich pharmacology of these 9-substituted analogs.
Core Mechanisms of Action: A Dual Inhibition Strategy
The biological effects of 9-substituted theophylline derivatives are primarily rooted in their ability to modulate two key signaling pathways: adenosine receptor signaling and cyclic nucleotide metabolism.
Adenosine Receptor Antagonism
Adenosine is an endogenous nucleoside that plays a crucial role in regulating a multitude of physiological processes. Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Theophylline and its derivatives act as antagonists at these receptors. For instance, 8-phenyltheophylline has been shown to be approximately three times more potent than theophylline at presynaptic adenosine receptors.[5] It is important to note that the addition of a ribose moiety at the 9-position can render the compound inactive as an adenosine receptor antagonist.[5]
The antagonism of adenosine receptors, particularly A1 and A2A, is a key contributor to the stimulant and bronchodilator effects of xanthines.
Signaling Pathway: Adenosine Receptor Antagonism by 9-Substituted Theophylline Derivatives
Caption: Antagonism of adenosine receptors by 9-substituted theophylline derivatives.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular levels of these second messengers. Theophylline is a non-selective PDE inhibitor. By inhibiting PDE, theophylline derivatives increase intracellular cAMP and cGMP levels, leading to a variety of cellular responses, including smooth muscle relaxation (bronchodilation) and reduced inflammation.[6]
Signaling Pathway: Phosphodiesterase Inhibition by 9-Substituted Theophylline Derivatives
Caption: Inhibition of phosphodiesterase by 9-substituted theophylline derivatives.
Diverse Biological Activities and Structure-Activity Relationships (SAR)
The versatility of the theophylline scaffold allows for the development of derivatives with a wide array of biological activities. The nature of the substituent at the 9-position plays a critical role in determining the potency and selectivity of these compounds.
Bronchodilator Activity
The bronchodilator effect of theophylline derivatives is a primary reason for their use in respiratory diseases. This action is primarily mediated through PDE inhibition, leading to relaxation of the airway smooth muscle.
Several studies have synthesized and evaluated novel theophylline derivatives for their bronchodilator activity. For instance, a series of 8-substituted theophylline derivatives linked to amides and Schiff's bases showed significant anti-bronchoconstrictive activity in guinea pigs.[7] Similarly, 8-anilide theophylline derivatives have demonstrated potent bronchodilator effects.[8] The substitution at the 7-position has also been explored, with some derivatives showing increased relaxant action on tracheal muscle compared to theophylline.[9]
Structure-Activity Relationship Insights for Bronchodilator Activity:
-
8-Position Substitution: Introduction of bulky and lipophilic groups at the 8-position, such as anilide moieties, often enhances bronchodilator activity.[8]
-
7-Position Substitution: The nature of the linker and the terminal group at the 7-position significantly influences activity. For example, linking a pyridazinone system via a piperazine ring increased relaxant action.[9]
Anti-inflammatory Activity
Chronic inflammation is a key feature of asthma and COPD. Theophylline and its derivatives exhibit anti-inflammatory properties, which are thought to contribute significantly to their therapeutic efficacy.[6] This anti-inflammatory action is mediated, in part, by PDE inhibition in inflammatory cells and the modulation of cytokine production.[3] For example, theophylline has been shown to inhibit the synthesis of pro-inflammatory cytokines like interferon-gamma and TNF-alpha, while increasing the production of the anti-inflammatory cytokine IL-10.[3]
Novel theophylline-based hybrids have been synthesized and shown to possess both acetylcholinesterase inhibitory and anti-inflammatory activity.[10] These compounds were found to reduce nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) levels in lipopolysaccharide-induced inflammation models.[10]
Structure-Activity Relationship Insights for Anti-inflammatory Activity:
-
The ability to inhibit PDE4 is particularly important for the anti-inflammatory effects of theophylline derivatives, as this isoenzyme is prevalent in many inflammatory cells.[6]
-
Hybrid molecules that combine the theophylline scaffold with other pharmacophores known for their anti-inflammatory properties can lead to synergistic effects.[10]
Antimicrobial Activity
Recent research has revealed the potential of theophylline derivatives as antimicrobial agents. This is particularly relevant as bacterial infections can play a role in the pathogenesis of asthma.[1] Several studies have reported the synthesis and evaluation of theophylline derivatives with significant antibacterial and antifungal activity.
For example, theophylline derivatives containing acetylene moieties have demonstrated promising antimicrobial and antioxidant properties.[11] Theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives have also shown potent antibacterial activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria.[12]
Structure-Activity Relationship Insights for Antimicrobial Activity:
-
The introduction of heterocyclic rings, such as 1,2,4-triazole, to the theophylline scaffold can significantly enhance antimicrobial activity.[12]
-
The nature and position of substituents on appended aromatic rings can modulate the potency and spectrum of antimicrobial action. For instance, a 4-methylphenyl group on a theophylline-1,2,4-triazole derivative showed the most potent activity against E. coli.[12]
Antioxidant Activity
Oxidative stress is implicated in the pathophysiology of various diseases, including respiratory disorders. Theophylline derivatives have been investigated for their antioxidant potential. Novel theophylline derivatives have been shown to exhibit dose-dependent free radical scavenging activity in DPPH and nitric oxide assays.[13] The purine ring system and specific alkyl side chains are thought to contribute to this antioxidant capacity.[13]
Experimental Protocols for Biological Evaluation
The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of 9-substituted theophylline derivatives.
In Vitro Bronchodilator Activity: Guinea Pig Tracheal Ring Assay
This ex vivo model is a classic and reliable method for assessing the relaxant effects of compounds on airway smooth muscle.
Experimental Workflow: Guinea Pig Tracheal Ring Assay
Caption: Workflow for the in vitro assessment of bronchodilator activity.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a male Hartley guinea pig (250-700 g).
-
Carefully dissect the trachea and place it in Krebs-Henseleit solution (composition in mM: NaCl 118.1, KCl 4.7, MgSO4·7H2O 1.2, KH2PO4 1.2, CaCl2 2.5, NaHCO3 25, and glucose 5).
-
Clean the trachea of surrounding connective tissue and cut it into rings of 3-5 mm in length.
-
-
Mounting and Equilibration:
-
Suspend each tracheal ring on metal hooks in an organ bath containing 20 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Apply a resting tension of 1.5 g and allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs solution every 15 minutes.
-
-
Contraction and Relaxation:
-
Induce a stable contraction with a contractile agent such as acetylcholine or histamine.
-
Once a stable plateau is reached, add the 9-substituted theophylline derivative in a cumulative manner to the organ bath.
-
Record the changes in isometric tension using a force transducer.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction.
-
Plot the percentage of relaxation against the logarithm of the compound concentration to generate a concentration-response curve and determine the EC50 value.
-
Antimicrobial Activity Assessment
The antimicrobial potential of theophylline derivatives can be evaluated using standard methods such as the agar well-diffusion method and by determining the Minimum Inhibitory Concentration (MIC).
Protocol: Agar Well-Diffusion and MIC Determination
-
Inoculum Preparation:
-
Inoculate selected bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) into nutrient broth and incubate at 37°C for 24 hours to achieve a suspension of approximately 10^5 CFU/mL.[11]
-
-
Agar Well-Diffusion Method:
-
Spread the bacterial inoculum evenly onto the surface of Mueller-Hinton agar plates.
-
Create wells in the agar using a sterile cork borer.
-
Add different concentrations of the test compounds (e.g., 12.5, 25, 50, and 100 µg) dissolved in a suitable solvent (like DMSO) into the wells.[11]
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the inhibition zone in millimeters.
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Perform serial dilutions of the test compounds in a liquid growth medium in sterile tubes to obtain a range of concentrations (e.g., 6.25 to 100 µg/mL).[11]
-
Inoculate each tube with the bacterial suspension.
-
Incubate the tubes at 37°C for 24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging ability of compounds.[14]
Protocol: DPPH Assay
-
Reagent Preparation:
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Data Presentation: Comparative Biological Activities
To facilitate the comparison of the biological activities of various 9-substituted theophylline derivatives, quantitative data should be presented in a clear and structured tabular format.
Table 1: Antimicrobial Activity of Selected Theophylline Acetylene Derivatives [11][15]
| Compound | Test Organism | MIC (µg/mL) |
| Compound 2 | S. aureus, E. coli | 9.375 |
| Compound 4 | S. aureus, E. coli | 9.375 |
| Compound 5 | S. aureus, E. coli | 9.375 |
| Compound 15 | S. aureus, E. coli | 9.375 |
| Compound 19 | S. aureus, E. coli | 9.375 |
| Oxytetracycline | S. aureus, E. coli | 9.375 |
Table 2: Antioxidant Activity of Novel Theophylline Derivatives (DPPH Assay) [13]
| Compound | Concentration (µg/mL) | % Inhibition |
| C-16 | 160 | 73.4 ± 0.515 |
| C-17 | 160 | 78.7 ± 0.608 |
| Ascorbic Acid | 160 | 92.50 ± 0.497 |
Conclusion and Future Directions
The derivatization of theophylline at the 9-position has proven to be a highly effective strategy for generating novel compounds with a broad spectrum of biological activities and improved therapeutic potential. The ability to fine-tune the pharmacological profile by modifying the 9-substituent opens up exciting avenues for the development of new drugs for respiratory, inflammatory, infectious, and other diseases.
Future research in this area should focus on:
-
Rational Design and Synthesis: Employing computational modeling and a deeper understanding of SAR to design and synthesize more potent and selective derivatives.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways involved in the diverse biological effects of these compounds.
-
In Vivo Efficacy and Safety: Conducting comprehensive preclinical and clinical studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising candidates.
The continued exploration of 9-substituted theophylline derivatives holds significant promise for the discovery of next-generation therapeutics that can address unmet medical needs.
References
- Vurugonda, V., & Bantal, V. (2022). Pharmacological Evaluation of Theophylline Containing Variant Acetylene Derivatives for Antimicrobial, Antioxidant Activities and Molecular Docking. International Journal of Applied Pharmaceutical Sciences and Research, 7(2), 15-24.
- Reddy, P. R., & Kumar, C. G. (2018). IN VITRO EVALUATION OF ANTIOXIDANT ACTIVITY OF NOVEL THEOPHYLLINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 8(3), 785-790.
- Desai, N. C., Bhatt, N., & Somani, H. (2007). Synthesis and antibacterial evaluation of some theophylline derivatives. Indian Journal of Chemistry-Section B, 46(7), 1199-1203.
- Filo. (2025, September 21). Detailed Protocol of DPPH Assay.
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2011). Synthesis, structure and antimicrobial evaluation of new derivatives of theophylline sugar hydrazones. European Journal of Chemistry, 2(4), 479-484.
- Vurugonda, V., & Bantal, V. (2022). Antibacterial Activity of Various Theophylline Containing Acetylene Derivatives.
- Hayallah, A. M., Elgaher, W. A., Salem, O. I., & Abdel Alim, A. A. M. (2011). Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. Archives of Pharmacal Research, 34(1), 3-21.
- Aslam, S., et al. (2024). Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights. Frontiers in Chemistry, 12, 1365874.
- Phuse, S. S. (2013, October 10). Does anyone know an easy protocol for DPPH assay?
- Apak, R., et al. (2023). DPPH Radical Scavenging Assay. Molecules, 28(15), 5683.
- Apak, R., et al. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub.
- Hayallah, A. M., & Aboutabl, E. A. (2012). Design and synthesis of new theophylline linked amides and schiff's bases as bronchodilatros and anti-inflammatory. International Research Journal of Pharmacy, 3(6), 184-191.
- Hayallah, A. M., et al. (2012). Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents. Medicinal Chemistry Research, 21(8), 1836-1846.
- Holy, A., & Votruba, I. (1981). Antagonism of presynaptic adenosine receptors by theophylline 9-beta-D-riboside and 8-phenyltheophylline. Canadian Journal of Physiology and Pharmacology, 59(6), 603-606.
- Singh, A., et al. (2021).
- ResearchGate. (n.d.). Molecular docking energies scores and IC 50 values of compounds (9A, 9B, 10A, and 10B) against hBChE.
- Al-Ostoot, F. H., et al. (2023). Theophylline-based hybrids as acetylcholinesterase inhibitors endowed with anti-inflammatory activity: synthesis, bioevaluation, in silico and preliminary kinetic studies. RSC Advances, 13(38), 26645-26663.
- Muzychka, L. V., et al. (2022). Structures of xanthine derivatives and their Ki values as adenosine receptor antagonists. Chemistry of Heterocyclic Compounds, 58(1), 1-2.
- Tosh, D. K., et al. (2021). Subtle Chemical Changes Cross the Boundary between Agonist and Antagonist: New A3 Adenosine Receptor Homology Models and Structural Network Analysis Can Predict This Boundary. Journal of Medicinal Chemistry, 64(17), 12836-12853.
- Varani, K., et al. (2000). New substituted 9-propyladenine derivatives as A2Aadenosine receptor antagonists. MedChemComm, 1(1), 47-52.
- Corsano, S., Scapicchi, R., & Strappaghetti, G. (1994). Bronchodilator Activity of Theophylline Derivatives Substituted at the 7‐Position. Archiv der Pharmazie, 327(10), 631-635.
- Yousaf, M., et al. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline. Journal of Heterocyclic Chemistry, 55(11), 2447-2479.
- Volpini, R., et al. (2003). 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities. Bioorganic & Medicinal Chemistry, 11(12), 2561-2570.
- Spina, D. (1998). Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma. Pulmonary Pharmacology & Therapeutics, 11(1), 1-9.
- Sadeghi, M. A., et al. (2025). Molecular structures and IC50 values for the PDE4 isoforms of ([¹⁸F])5.
- Gelfand, E. W., & Banner, K. H. (1996). Anti-inflammatory effects of theophylline: modulation of cytokine production. Journal of Allergy and Clinical Immunology, 97(1 Pt 1), 16-21.
- National Center for Biotechnology Information. (n.d.). Substance 865093: MLS000042457. PubChem.
- Amsallem, E., Kasparian, C., & Cucherat, M. (2005). Phosphodiesterase III inhibitor class drugs taken orally and long term are associated with increased deaths in heart failure.
Sources
- 1. Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of theophylline: modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antagonism of presynaptic adenosine receptors by theophylline 9-beta-D-riboside and 8-phenyltheophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interesjournals.org [interesjournals.org]
- 8. Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sci-Hub. Bronchodilator Activity of Theophylline Derivatives Substituted at the 7‐Position / Archiv der Pharmazie, 1994 [sci-hub.red]
- 10. Theophylline-based hybrids as acetylcholinesterase inhibitors endowed with anti-inflammatory activity: synthesis, bioevaluation, in silico and prelimi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04867E [pubs.rsc.org]
- 11. sierrajournals.com [sierrajournals.com]
- 12. Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
- 14. Detailed Protocol of DPPH Assay Please provide a detailed protocol for p.. [askfilo.com]
- 15. researchgate.net [researchgate.net]
Navigating the Chemical Maze: An In-depth Technical Guide to Adenosine Receptor Antagonist Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing the development of adenosine receptor antagonists. Moving beyond a simple recitation of facts, we will delve into the causal relationships that underpin successful drug design, offering field-proven insights into the experimental choices that drive potency and selectivity. Our focus is on building a self-validating understanding of the core principles, grounded in authoritative references and detailed experimental protocols.
The Adenosine Receptor Family: A Quartet of Therapeutic Targets
The physiological effects of the endogenous nucleoside adenosine are mediated by four distinct G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1][2] Each subtype exhibits a unique tissue distribution and couples to different intracellular signaling pathways, making them attractive targets for a wide range of therapeutic interventions.[3][4]
-
A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4]
-
A2A and A2B Receptors: Primarily couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.[3]
The development of subtype-selective antagonists is paramount to achieving desired therapeutic effects while minimizing off-target side effects.[5][6] This guide will dissect the SAR for each receptor subtype, providing a roadmap for medicinal chemists and pharmacologists.
Caption: Simplified signaling pathways of adenosine receptor subtypes.
The Two Faces of Antagonism: Xanthines and Non-Xanthines
The landscape of adenosine receptor antagonists is broadly divided into two major chemical classes: xanthine-based and non-xanthine-based compounds.[2][7]
The Prototypical Xanthines: From Caffeine to Highly Potent Analogs
The naturally occurring methylxanthines, caffeine and theophylline, were the first compounds identified as adenosine receptor antagonists.[8][9] While they exhibit micromolar affinity and are non-selective, their core structure has served as a foundational scaffold for the development of potent and selective antagonists.[8][10]
Key structural modifications on the xanthine core and their impact on SAR are summarized below:
| Position | Modification | Impact on Activity |
| N1 | Small alkyl groups (methyl, ethyl, propyl) | Crucial for both A1 and A2A receptor affinity. The A2A receptor prefers smaller substituents compared to the A1 receptor.[3][10] |
| N3 | Alkyl substitutions | Generally well-tolerated and can enhance affinity.[8] |
| N7 | Methylation | Can influence selectivity, with 7-methyl-8-styrylxanthines showing increased selectivity for the A2A receptor.[3] |
| C8 | Aromatic and heteroaromatic substitutions | A key determinant of potency and selectivity. Large, hydrophobic groups are often favored.[11][12] 8-phenyl substitution dramatically increases affinity.[12] |
Beyond the Xanthine Scaffold: A Universe of Non-Xanthine Antagonists
The quest for improved selectivity and novel intellectual property has led to the exploration of a diverse array of non-xanthine heterocyclic scaffolds.[7][12] These compounds often exhibit distinct SAR profiles and can be broadly categorized based on their core structures, which include monocyclic, fused bicyclic, and fused tricyclic systems.[7] Examples of non-xanthine scaffolds include pyrazolopyridines, triazoloquinazolines, and quinazolines.[12][13][14]
Subtype-Selective SAR: A Detailed Examination
Achieving subtype selectivity is the holy grail of adenosine receptor antagonist design. The following sections will dissect the specific SAR for each receptor subtype.
A1 Receptor Antagonists: Targeting Cardiovascular and Renal Indications
A1 receptor antagonists have shown therapeutic potential as diuretics and in the management of acute renal failure.[15][16]
Key SAR Insights for A1 Antagonists:
-
Xanthine-based: The A1 binding pocket can accommodate larger substituents at the N1 position compared to the A2A receptor.[3] 1,3-dipropyl-8-substituted xanthines are often potent A1 antagonists.[11]
-
Non-xanthine-based: A novel series of 3-(2-cyclohexenyl-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5-a]pyridines has been identified as potent and selective A1 antagonists.[15]
A2A Receptor Antagonists: A Promising Avenue for Neurodegenerative Disorders and Immuno-oncology
The A2A receptor is highly expressed in the basal ganglia, making its antagonists promising for the treatment of Parkinson's disease.[1][17] More recently, their role in modulating the tumor microenvironment has positioned them as exciting immuno-oncology targets.[18]
Key SAR Insights for A2A Antagonists:
-
Xanthine-based: The A2A receptor prefers smaller alkyl groups at the N1 position.[3] 8-styryl and 8-phenyl substitutions on the xanthine core are critical for high affinity and selectivity.[3]
-
Non-xanthine-based: A variety of heterocyclic scaffolds, including triazolotriazines and triazolopyrimidines, have yielded potent and selective A2A antagonists.[19] These often contain an exocyclic amino group, and potency can be modulated by substitutions on the heterocyclic template.[7]
A2B Receptor Antagonists: Tackling Inflammation and Cancer
The A2B receptor is implicated in inflammatory conditions like asthma and has emerged as a target in cancer immunotherapy.[13][20] The development of selective A2B antagonists has historically been challenging.[13]
Key SAR Insights for A2B Antagonists:
-
Xanthine-based: 8-(Pyrazol-4-yl) and 8-(pyrazol-5-yl)xanthine derivatives have been shown to be high-affinity and selective A2B antagonists.[21]
-
Non-xanthine-based: The discovery of a potent and selective A2B antagonist from a quinazoline-based library highlights the potential of exploring novel scaffolds.[13]
A3 Receptor Antagonists: Modulators of Inflammation and Potential Anti-cancer Agents
The A3 receptor is involved in inflammatory processes and is overexpressed in some cancer cells.[4][22]
Key SAR Insights for A3 Antagonists:
-
Xanthine-based: The SAR for xanthines at the A3 receptor can show significant species differences.[8]
-
Non-xanthine-based: A diverse range of heterocyclic systems, including monocyclic (thiazoles), bicyclic (isoquinolines, quinazolines), and tricyclic (pyrazoloquinolines, triazoloquinoxalines) structures, have been identified as potent and selective human A3 antagonists.[23][24]
Experimental Protocols: The Foundation of SAR Studies
The determination of antagonist affinity and functional activity is central to any SAR campaign. The following protocols represent standard methodologies in the field.
Radioligand Binding Assays: Quantifying Receptor Affinity
This protocol describes a typical competitive binding assay to determine the inhibition constant (Ki) of a test compound.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human adenosine receptor subtype of interest.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a subtype-selective radioligand (e.g., [3H]ZM241385 for A2A) and a range of concentrations of the test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).
-
Separation: Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter mat using a cell harvester.
-
Quantification: Wash the filters to remove non-specific binding and quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Functional Assays: Assessing Antagonist Activity
Functional assays measure the ability of an antagonist to block the downstream signaling initiated by an agonist. A common method for A2A and A2B receptors is the cAMP accumulation assay.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the target receptor in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Antagonist Incubation: Add varying concentrations of the test antagonist to the cells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of a reference agonist (e.g., NECA) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion: A Forward Look
The field of adenosine receptor antagonist development continues to evolve, driven by a deeper understanding of SAR and the emergence of new therapeutic opportunities. Structure-based drug design, aided by the increasing availability of GPCR crystal structures, is poised to accelerate the discovery of novel, highly selective antagonists.[5][19] The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug developers to navigate the complexities of adenosine receptor pharmacology and contribute to the next generation of innovative medicines.
References
-
Ji, X., et al. (2001). Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors. Journal of Medicinal Chemistry, 44(1), 79-88. [Link]
-
Spinaci, A., et al. (2023). Adenosine A2A Receptor Antagonists: Chemistry, SARs, and Therapeutic Potential. Topics in Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Adenosine A2A receptor antagonist. [Link]
-
Garg, D., et al. (2022). Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment. Cancers, 14(9), 2269. [Link]
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology, 200, 151-199. [Link]
-
Suzuki, F., et al. (2000). Novel adenosine A1 receptor antagonists. Synthesis and structure-activity relationships of a novel series of 3-(2-cyclohexenyl-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5-a]pyridines. Bioorganic & Medicinal Chemistry, 8(1), 55-64. [Link]
-
Daly, J. W., et al. (2013). Design and evaluation of xanthine based adenosine receptor antagonists: Potential hypoxia targeted immunotherapies. Bioorganic & Medicinal Chemistry, 21(22), 7453-7464. [Link]
-
Muller, C. E., & Stein, B. (1996). Adenosine Receptor Antagonists: Structures and Potential Therapeutic Applications. Current Pharmaceutical Design, 2(5), 501-530. [Link]
-
de Lera Ruiz, M., & Lim, C. (2014). Adenosine A2A Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry, 57(9), 3623-3650. [Link]
-
Sultan Qaboos University. (2020). Novel Adenosine Receptor Antagonist: Design, Synthesis and Structure Activity Relationships (SARs). [Link]
-
Suzuki, F., et al. (1993). Adenosine A1 antagonists. 2. Structure-activity relationships on diuretic activities and protective effects against acute renal failure. Journal of Medicinal Chemistry, 36(15), 2176-2184. [Link]
-
van Galen, P. J., et al. (1994). Adenosine Receptors: Pharmacology, Structure-Activity Relationships, and Therapeutic Potential. Medicinal Research Reviews, 14(2), 197-239. [Link]
-
Jacobson, K. A., & Gao, Z. G. (2006). A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. Medicinal Research Reviews, 26(2), 231-270. [Link]
-
Ukena, D., et al. (1986). Xanthine derivatives as antagonists at and A2 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 332(2), 173-180. [Link]
-
Daly, J. W., et al. (1985). NON-XANTHINE HETEROCYCLES: ACTIVITY AS ANTAGONISTS OF A1- AND A2-ADENOSINE RECEPTORS. Biochemical Pharmacology, 34(15), 2615-2624. [Link]
-
Lenselink, E. B., et al. (2017). Structure-based virtual screening discovers potent and selective adenosine A1 receptor antagonists. Journal of Chemical Information and Modeling, 57(11), 2822-2833. [Link]
-
Daly, J. W., et al. (1988). Non-xanthine heterocycles: activity as antagonists of A1- and A2-adenosine receptors. Biochemical Pharmacology, 37(4), 655-664. [Link]
-
van der Wenden, E. M., et al. (1996). A SURVEY OF NONXANTHINE DERIVATIVES AS ADENOSINE RECEPTOR LIGANDS. Bioorganic & Medicinal Chemistry Letters, 6(21), 2533-2538. [Link]
-
Jacobson, K. A., et al. (1995). A3-adenosine receptors: design of selective ligands and therapeutic prospects. Journal of Medicinal Chemistry, 38(11), 1720-1735. [Link]
-
El-Sherbeny, M. A. (2005). Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates. Expert Opinion on Investigational Drugs, 14(11), 1333-1349. [Link]
-
Spinaci, A., et al. (2023). Adenosine A2A Receptor Antagonists: Chemistry, SARs, and Therapeutic Potential. Topics in Medicinal Chemistry. [Link]
-
van der Wenden, E. M., et al. (1995). A model for the antagonist binding site on the adenosine A1 receptor, based on steric, electrostatic, and hydrophobic properties. Journal of Medicinal Chemistry, 38(20), 4000-4006. [Link]
-
Christopher, J. A., et al. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 55(3), 1269-1277. [Link]
-
Singh, P., & Kumar, V. (2009). Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: A review of structure-activity relationships. Pharmazie, 64(12), 771-780. [Link]
-
Kumar, R., et al. (2021). Xanthine: Synthetic Strategy And Biological Activity. Molecules, 26(23), 7208. [Link]
-
Sharma, A., et al. (2022). Adenosine receptor antagonists: Recent advances and therapeutic perspective. European Journal of Medicinal Chemistry, 227, 113907. [Link]
-
Müller, C. E., et al. (2022). Irreversible Antagonists for the Adenosine A2B Receptor. International Journal of Molecular Sciences, 23(12), 6604. [Link]
-
Baraldi, P. G., et al. (2008). Medicinal Chemistry of the A3 Adenosine Receptor: Agonists, Antagonists, and Receptor Engineering. Current Medicinal Chemistry, 15(21), 2133-2152. [Link]
-
Muller, C. E. (2001). A3 Adenosine Receptor Antagonists. Mini Reviews in Medicinal Chemistry, 1(4), 339-347. [Link]
-
Müller, C. E., et al. (2019). A2B Adenosine Receptor Antagonists with Picomolar Potency. Journal of Medicinal Chemistry, 62(10), 5032-5049. [Link]
-
Varano, F., et al. (2022). A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models. Journal for ImmunoTherapy of Cancer, 10(5), e004245. [Link]
-
Spinaci, A., et al. (2022). A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity. Molecules, 27(3), 882. [Link]
Sources
- 1. Adenosine A2A Receptor Antagonists: Chemistry, SARs, and Therapeutic Potential [pubblicazioni.unicam.it]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Design and evaluation of xanthine based adenosine receptor antagonists: Potential hypoxia targeted immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. Adenosine receptor antagonists: Recent advances and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alma.karlov.mff.cuni.cz [alma.karlov.mff.cuni.cz]
- 10. researchgate.net [researchgate.net]
- 11. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 12. NON-XANTHINE HETEROCYCLES: ACTIVITY AS ANTAGONISTS OF A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-xanthine heterocycles: activity as antagonists of A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel adenosine A1 receptor antagonists. Synthesis and structure-activity relationships of a novel series of 3-(2-cyclohexenyl-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5 -a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. squ.elsevierpure.com [squ.elsevierpure.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. scilit.com [scilit.com]
- 24. A3 Adenosine Receptor Antagonists: Ingenta Connect [ingentaconnect.com]
Difference between N7 and N9 benzyl substituted xanthines
An In-Depth Technical Guide on the Structural, Synthetic, and Pharmacological Divergence of N7 and N9 Benzyl-Substituted Xanthines
Executive Summary
The xanthine scaffold (3,7-dihydro-1H-purine-2,6-dione) is a privileged pharmacophore in medicinal chemistry and a versatile precursor in organometallic catalysis. Substitution at the imidazole nitrogen atoms—specifically the N7 versus N9 positions—fundamentally alters the molecule's physicochemical properties, receptor binding profile, and electronic distribution. This whitepaper provides a comprehensive analysis of the causality behind regioselective benzylation, the pharmacological consequences at adenosine and monoamine oxidase (MAO) receptors, and their utility as N-heterocyclic carbene (NHC) precursors.
Structural and Physicochemical Divergence
The core difference between N7-benzyl and N9-benzyl xanthines stems from the tautomeric equilibrium of the purine-2,6-dione ring. In unsubstituted xanthines, the C8 tautomer is thermodynamically favored, while the N7 position is kinetically favored for electrophilic attack[1].
When a benzyl group is introduced:
-
N7-Benzylation: Locks the imidazole ring in a configuration that projects the bulky benzyl group away from the pyrimidine face. This kinetic product maintains a higher overall nucleophilicity across the remaining scaffold and is sterically well-tolerated in many biological targets.
-
N9-Benzylation: The N9 position exhibits significantly lower nucleophilicity due to the electron-withdrawing effect of the adjacent pyrimidine ring[1]. N9-benzylation forces the benzyl group into closer steric proximity to the C8 position and the pyrimidine core, altering the molecular dipole moment and often requiring forcing thermodynamic conditions or structural shielding to synthesize efficiently[2].
Pharmacological Profiles & Target Selectivity
The regiochemistry of the benzyl group dictates the ligand's ability to navigate the binding pockets of central nervous system (CNS) targets.
Adenosine Receptors (A1 and A2A)
Xanthines are classic adenosine receptor antagonists. The extracellular vestibule of the A2A receptor readily accommodates N7-substituents. Conversely, N9-substitution is generally detrimental to A2A and A1 receptor affinity because the N9-vector clashes with the transmembrane helices of the receptor pocket[3]. However, when the N9-benzyl group is incorporated into rigid tricyclic scaffolds (e.g., pyrimido[2,1-f]purinediones), the steric clash is mitigated, yielding dual A1/A2A antagonists with moderate to high affinity[4].
Monoamine Oxidase B (MAO-B) Inhibition
Recent developments in neurodegenerative therapeutics have explored xanthine-dopamine hybrid molecules. N7-benzyl and N7-phenylethyl substituted xanthines exhibit potent MAO-B inhibitory activity, with IC50 values consistently in the low micromolar to nanomolar range (3–5 µM)[5]. Elongation or branching at the N7 position maintains this potency, proving that the N7 vector is optimal for penetrating the hydrophobic substrate cavity of MAO-B[5].
Signaling blockade by N7-benzyl xanthines at the A2A receptor to induce neuroprotection.
Organometallic Applications: NHC Precursors
Beyond pharmacology, benzyl-substituted xanthines are critical precursors for N-heterocyclic carbene (NHC) metal complexes (Ag, Au, Pt) used in catalysis and oncology[6].
-
N9-Benzylcaffeine: Can be directly treated with a strong base (like potassium tert-butoxide) to deprotonate C8, forming potent NHC-palladium complexes because the N9-benzyl group stabilizes the resulting ylidene[6].
-
Xanthinium Salt Formation: To create bis-quaternized NHC precursors from a 7-benzylxanthine, the highly deactivated N9 position must be alkylated. This requires extreme forcing conditions, such as heating the 7-benzyl derivative in neat ethyl tosylate at 150 °C, overcoming the kinetic barrier to yield the xanthinium tosylate salt[7].
Quantitative Data Summary
The following table synthesizes the divergent properties of N7 vs. N9 benzyl xanthines based on empirical data:
| Parameter | N7-Benzyl Xanthines | N9-Benzyl Xanthines |
| Nucleophilicity / Reactivity | High (Kinetic product of alkylation) | Low (Electron-withdrawn by pyrimidine)[1] |
| Synthesis Conditions | Mild base (K2CO3), room temp to 60°C | Forcing (150°C neat) or Pd-catalyzed rearrangement[7] |
| A2A Receptor Affinity | High (Optimal vector for extracellular vestibule) | Poor to Moderate (Steric clash, requires tricyclic core)[3],[4] |
| MAO-B Inhibition | Potent (IC50 ~ 3–5 µM in hybrid scaffolds)[5] | Generally inactive or significantly reduced |
| NHC Precursor Utility | Requires forcing N9-alkylation to form salts[7] | Readily deprotonated at C8 to form stable carbenes[6] |
Regioselective Synthesis Strategies & Protocols
Because standard alkylation of xanthines yields a mixture of N7 and N9 isomers, achieving regioselectivity requires exploiting the causality of kinetic vs. thermodynamic control.
Regioselective synthesis workflow demonstrating kinetic vs. sterically shielded pathways.
Protocol A: Kinetically Controlled N7-Benzylation
Causality: The use of a mild base (K2CO3) deprotonates the acidic imidazole proton. Under mild thermal conditions, the kinetically favored N7 nitrogen acts as the primary nucleophile, minimizing N9 byproduct formation.
-
Preparation: Suspend 1.0 equivalent of theophylline (or 8-substituted xanthine) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add 1.5 equivalents of anhydrous K2CO3. Stir at room temperature for 30 minutes to ensure complete formation of the xanthine anion.
-
Alkylation: Dropwise add 1.1 equivalents of benzyl bromide.
-
Reaction: Heat the mixture to 60 °C for 4–6 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1); the N7-isomer will typically run slightly higher (less polar) than the unreacted core.
-
Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to yield the N7-benzyl xanthine.
Protocol B: Regiospecific N9-Benzylation via C8-Shielding
Causality: To overcome the kinetic preference for N7, a bulky heteroaryl group (e.g., 2-butylimidazol-1-yl) is pre-installed at C8. The coplanar conformation of the linked azole-purine rings positions a C-H bond directly above the N7 atom, physically shielding it from the alkylating agent and forcing exclusive N9-alkylation[2].
-
Preparation: Dissolve 1.0 equivalent of 8-(2-butylimidazol-1-yl)xanthine in anhydrous DMF under an inert argon atmosphere.
-
Deprotonation: Carefully add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0 °C. Stir for 1 hour until gas evolution ceases.
-
Alkylation: Add 1.5 equivalents of benzyl bromide dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation: The steric shielding prevents N7 attack; LC-MS should confirm a single regioisomeric peak corresponding to the N9-benzyl mass.
-
Workup: Carefully quench with saturated NH4Cl, extract with ethyl acetate, dry over MgSO4, and purify via flash chromatography to isolate the pure N9-benzyl xanthine[2].
References
- Regioselective Functionalization of Guanine: Simple and Practical Synthesis of 7- and 9-Alkylated Guanines Starting from Guanosine. ResearchGate.
- Xanthine–Dopamine Hybrid Molecules as Multitarget Drugs with Potential for the Treatment of Neurodegenerative Diseases. Semantic Scholar.
- Synthesis and Medicinal Applications of N-Heterocyclic Carbene Complexes Based on Caffeine and Other Xanthines. ChemRxiv.
- Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships. Ingenta Connect.
- Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. PMC.
- Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed.
- Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. I.R.I.S.
- Synthesis, biological activity and molecular modelling studies of tricyclic alkylimidazo-, pyrimido- and diazepinopurinediones. PMC.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptor antagonists as novel anti-Parkinsonian age...: Ingenta Connect [ingentaconnect.com]
- 4. Synthesis, biological activity and molecular modelling studies of tricyclic alkylimidazo-, pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9-benzyl-1,3-dimethylxanthine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 9-benzyl-1,3-dimethylxanthine, a derivative of the well-known methylxanthine, theophylline. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development. It will cover the fundamental molecular properties, a detailed synthetic protocol, spectral characterization, and an exploration of its potential biological activities and applications.
Core Molecular Attributes
9-benzyl-1,3-dimethylxanthine is a synthetic derivative of theophylline, where a benzyl group is attached at the N9 position of the purine ring system. This modification significantly alters the lipophilicity and steric profile of the parent molecule, which can, in turn, influence its biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₄O₂ | [1] |
| Molecular Weight | 270.29 g/mol | [1] |
| CAS Number | 7465-30-7 | [1] |
| Canonical SMILES | CN1C2=C(N=CN2CC3=CC=CC=C3)C(=O)N(C1=O)C | |
| IUPAC Name | 9-benzyl-1,3-dimethyl-7,9-dihydro-1H-purine-2,6-dione |
Synthesis of 9-benzyl-1,3-dimethylxanthine
The synthesis of 9-benzyl-1,3-dimethylxanthine can be achieved through the N-alkylation of theophylline (1,3-dimethylxanthine). The nitrogen atom at the N9 position of the imidazole ring of theophylline is nucleophilic and can react with a suitable electrophile, such as benzyl bromide. The N7 position is also a potential site for alkylation, and the reaction conditions can be optimized to favor the formation of the N9-substituted product.
Experimental Protocol: N-Alkylation of Theophylline
This protocol is adapted from established methods for the N-alkylation of xanthine derivatives[2][3].
Materials:
-
Theophylline (1,3-dimethylxanthine)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve theophylline (1 equivalent) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the N9-H of theophylline, generating the more nucleophilic xanthine anion.
-
Alkylation: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure 9-benzyl-1,3-dimethylxanthine.
Sources
- 1. Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel potent and selective dual acetylcholinesterase inhibitors: N-substituted theobromine and theophylline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety | MDPI [mdpi.com]
Advanced Synthesis of N9-Alkylated Xanthines: From Traube to Transition Metals
Executive Summary
The synthesis of N9-alkylated xanthines represents a foundational challenge in heterocyclic chemistry, critical to the development of adenosine receptor antagonists, bronchodilators, and novel metallodrug precursors. The core difficulty lies in the inherent ambident nucleophilicity of the xanthine imidazole ring, where the N7 position is often kinetically favored over the thermodynamically preferred N9 position during direct alkylation. This guide analyzes the evolution of synthetic strategies to overcome this regioselectivity paradox, ranging from the classical de novo Traube synthesis to modern protection-group engineering and Mitsunobu coupling.
Part 1: The Regioselectivity Paradox (N7 vs. N9)
The Mechanistic Challenge
In 1,3-dialkylxanthines (e.g., theophylline), the imidazole ring contains an acidic proton that can tautomerize between N7 and N9. Upon deprotonation, the resulting anion delocalizes charge across the imidazole system.
-
Kinetic Control (N7): The N7 position is often more nucleophilic due to less steric hindrance from the C8 proton and specific electronic distribution in the anion, leading to N7-alkylation as the major product in simple SN2 reactions with alkyl halides.
-
Thermodynamic Control (N9): The N9-alkylated isomer is generally more thermodynamically stable.[1] However, isomerization is rarely spontaneous under mild alkylation conditions.
To achieve high N9-selectivity, researchers must either construct the ring with the alkyl group in place (Traube) or use specific directing/protecting groups to block N7.
Figure 1: The divergence of kinetic (N7) and thermodynamic (N9) pathways in direct xanthine alkylation.
Part 2: The Classical Solution – Traube Synthesis
The Traube Synthesis (1900) bypasses the regioselectivity issue entirely by constructing the imidazole ring de novo onto a pyrimidine precursor. This method guarantees N9 substitution because the alkyl amine is introduced early in the sequence.
Mechanism & Logic
-
Precursor: 1,3-Dialkylurea condenses with cyanoacetic acid.
-
Nitrosation/Reduction: Introduces the second amino group at C5.
-
Cyclization: Formic acid or an orthoester closes the imidazole ring.
Protocol 1: Traube Synthesis of 8-Substituted-9-Alkylxanthine
Target: 1,3-Dimethyl-9-propylxanthine
Reagents: 6-Amino-1,3-dimethyluracil, Sodium Nitrite, Sodium Dithionite, Propylamine, Formic Acid.
-
Nitrosation: Dissolve 6-amino-1,3-dimethyluracil (10 mmol) in dilute acetic acid. Add NaNO₂ (1.1 eq) dropwise at 0°C. A purple/red precipitate of the 5-nitroso intermediate forms immediately.
-
Self-Validation: The color change to deep violet is diagnostic.
-
-
Reduction: Treat the nitroso compound with Na₂S₂O₄ (sodium dithionite) in water at 50°C until the color fades to pale yellow, yielding 5,6-diamino-1,3-dimethyluracil.
-
Amine Exchange (Critical Step): Reflux the diamine with excess propylamine. This transaminates the C6 position? Correction: In the standard Traube, the N9 comes from the initial urea or an alkylation of the diamine. A modified approach uses N-alkylation of the 5,6-diamino intermediate or starts with the correct N-alkyl urea.
-
Refined Protocol: To strictly ensure N9-alkyl, start with 1-propyl-3-methylurea if synthesizing from scratch.
-
Alternative: Alkylate 6-amino-1-methyluracil at N3 (becomes N9 in xanthine numbering) before nitrosation.
-
-
Cyclization: Reflux the diamine in 98% formic acid for 4 hours.
-
Workup: Cool, neutralize with NaOH. Collect precipitate.
Figure 2: The Traube pathway constructs the imidazole ring last, fixing nitrogen positions early.
Part 3: Modern Direct Alkylation (Transient Protection Strategy)
Direct alkylation of theophylline (1,3-dimethylxanthine) yields predominantly the N7-alkyl product. However, by transiently protecting N7, the N9 position can be forced to react.
The "Benzyl-Block" Protocol
This method utilizes the steric and electronic blocking of N7 to direct alkylation to N9, followed by deprotection.
Reference: Molecules2021 , 26(12), 3705.[2][3]
Protocol 2: Synthesis via N7-Protection
-
Protection: React theophylline with benzyl chloride (BnCl) and K₂CO₃ in DMF (100°C, 4h) to yield 7-benzyltheophylline .
-
Validation: TLC (SiO₂, 5% MeOH/DCM) shows a new spot with R_f ~ 0.6.
-
-
Quaternization (The "Trick"): React 7-benzyltheophylline with Ethyl Tosylate (neat or in nitrobenzene) at 150°C.
-
Deprotection: Hydrogenolysis is not typically used here due to the charged ring. Instead, the salt is often used directly for metallodrugs (NHC ligands).
-
For Neutral N9-Alkyl Xanthines: A variation involves using a removable group like SEM (2-(trimethylsilyl)ethoxymethyl) at N7, alkylating N9, then deprotecting with TBAF.
-
Part 4: The Stereochemical Solution – Mitsunobu Reaction
The Mitsunobu reaction is the gold standard for introducing complex or chiral alkyl groups at N9 with high regioselectivity. The reaction utilizes an alcohol (R-OH) rather than an alkyl halide.
Mechanism & Selectivity
The Mitsunobu reagent (PPh₃ + DEAD/DIAD) activates the alcohol oxygen.[4][5][6] The xanthine (pKa ~8.8) is acidic enough to be deprotonated by the betaine intermediate. The bulky PPh₃ group on the alcohol oxygen and the steric environment of the xanthine favor attack by the N9 nitrogen, as N7 is sterically shielded by the C6-carbonyl oxygen in the transition state.
Protocol 3: N9-Alkylation via Mitsunobu
Target: 9-(2-Hydroxyethyl)theophylline
Reagents: Theophylline (1 eq), Ethylene Glycol Mono-protected (or simple alcohol), PPh₃ (1.5 eq), DIAD (1.5 eq), THF (dry).
-
Setup: Flame-dry a round-bottom flask under Argon. Add Theophylline (5 mmol), Alcohol (5.5 mmol), and PPh₃ (7.5 mmol) in anhydrous THF (20 mL).
-
Addition: Cool to 0°C. Add DIAD (7.5 mmol) dropwise over 20 minutes. The solution will turn yellow/orange.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 12 hours.
-
Self-Validation: Monitor disappearance of Theophylline by TLC (CHCl₃/MeOH 9:1). Product usually runs higher than starting material.
-
-
Workup: Concentrate in vacuo. Triturate with Et₂O to precipitate PPh₃O (triphenylphosphine oxide) and filter.
-
Purification: Flash chromatography is essential to remove hydrazide byproducts.
-
Yield: 60–80% (N9 selective).
-
Figure 3: The Mitsunobu pathway favors N9 attack due to steric factors and the specific geometry of the activated complex.
Part 5: Comparative Analysis
| Method | Regioselectivity (N9:N7) | Yield | Complexity | Best Application |
| Direct Alkylation (Basic) | Poor (1:4 to 1:1) | 30-50% | Low | When N7 isomer is desired or separation is easy. |
| Traube Synthesis | Exclusive N9 | 40-60% (Overall) | High (Multi-step) | De novo synthesis of radiolabeled or core-modified xanthines. |
| N7-Protection (Benzyl) | Exclusive N9 (as salt) | >85% | Medium | Synthesis of imidazolium salts (NHC precursors). |
| Mitsunobu Reaction | High (>95:5) | 60-85% | Medium | Introduction of chiral or complex alkyl chains. |
References
-
Traube, W. (1900). Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft.
-
Bouchard, P. et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes.[2][3] Molecules, 26(12), 3705.[2][3]
-
Daly, J. W. et al. (1985). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor. Journal of Medicinal Chemistry, 28(4), 487–492.
-
Swamy, K. C. K. et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[6] Chemical Reviews, 109(6), 2551–2651.
-
Savateev, K. V. et al. (2022).[9][10] Regiospecific route to N9-alkylated thioxanthines.[9][10][11][12] New Journal of Chemistry, 46, 17145-17148.[9][10]
Sources
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. Regiospecific route to N9-alkylated thioxanthines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Regiospecific route to N9-alkylated thioxanthines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 9-benzyl-1,3-dimethylpurine-2,6-dione protocol
Application Note: De Novo Synthesis of 9-Benzyl-1,3-dimethylpurine-2,6-dione via the Traube Purine Pathway
Strategic Rationale & Regiochemical Causality
The synthesis of 9-benzyl-1,3-dimethylpurine-2,6-dione (commonly known as 9-benzyltheophylline) presents a fundamental regiochemical challenge in heterocyclic chemistry. Direct N-alkylation of theophylline with benzyl halides overwhelmingly favors the formation of the 7-benzyl isomer[1]. This selectivity is dictated by the thermodynamic stability of the N7-alkylated product and the significant steric hindrance surrounding the N9 position. Furthermore, literature demonstrates that 9-benzylxanthines are prone to thermal translocation, rearranging into their more stable 7-benzyl counterparts when exposed to heat, acid, or alkyl halides[2],[3].
To bypass these thermodynamic limitations and enforce absolute N9 regioselectivity, direct alkylation must be abandoned in favor of a de novo construction of the imidazole ring. The Traube purine synthesis is the most robust, field-proven methodology for this purpose[4],[5]. By pre-installing the benzyl group onto a pyrimidine precursor prior to ring closure, the formation of the undesired 7-isomer is structurally impossible.
Pathway Visualization
Figure 1: Four-step Traube purine synthesis workflow for 9-benzyl-1,3-dimethylpurine-2,6-dione.
Step-by-Step Experimental Methodologies
Step 1: Nucleophilic Aromatic Substitution (Amination)
-
Causality: The starting material, 6-chloro-1,3-dimethyluracil, features a highly electrophilic C6 position due to the strong electron-withdrawing effects of the adjacent C2 and C4 carbonyl groups. Benzylamine acts as a potent nucleophile, displacing the chloride via an SNAr mechanism[6].
-
Protocol: Suspend 6-chloro-1,3-dimethyluracil (10.0 g, 57.3 mmol) in absolute ethanol (100 mL). Add benzylamine (15.3 g, 143.2 mmol, 2.5 equiv) dropwise at room temperature. The excess amine functions as an acid scavenger for the liberated HCl. Heat the mixture to reflux for 4 hours. Concentrate the solvent under reduced pressure and triturate the residue with ice-cold water to precipitate the product. Filter and recrystallize from ethanol.
-
Self-Validation Checkpoint: Reaction completion is validated via TLC (Silica, EtOAc/Hexane). The disappearance of the UV-active starting material spot confirms full conversion.
Step 2: Electrophilic Nitrosation
-
Causality: The uracil ring exhibits enamine-like reactivity, rendering the C5 position highly nucleophilic. Treatment with sodium nitrite in acetic acid generates the nitrosonium ion (NO⁺) in situ, which executes a rapid electrophilic aromatic substitution exclusively at C5[4].
-
Protocol: Dissolve 6-benzylamino-1,3-dimethyluracil (10.0 g, 40.8 mmol) in 10% aqueous acetic acid (150 mL). Cool the solution to 0–5 °C using an ice-water bath. Slowly add a concentrated aqueous solution of sodium nitrite (3.38 g, 48.9 mmol, 1.2 equiv) dropwise, strictly maintaining the internal temperature below 5 °C. Stir for 1 hour.
-
Self-Validation Checkpoint: The formation of the nitroso intermediate is visually self-evident. A sudden, heavy precipitation of a deep blue/violet solid will occur, which is highly characteristic of 5-nitroso-uracil derivatives.
Step 3: Chemoselective Reduction
-
Causality: The nitroso group must be reduced to a primary amine to provide the second nitrogen required for imidazole ring closure. While catalytic hydrogenation (Pd/C, H₂) is standard for nitroso reduction, it risks hydrogenolytic cleavage of the crucial N-benzyl bond. Sodium dithionite (Na₂S₂O₄) is utilized as a mild, chemoselective reducing agent that preserves the benzyl group[4].
-
Protocol: Suspend the 5-nitroso intermediate in water (200 mL) and add aqueous ammonia (25%) until the mixture is slightly alkaline (pH ~8). Heat the suspension to 70 °C. Add sodium dithionite (21.3 g, 122.4 mmol, 3.0 equiv) in small portions. Stir until the reaction is complete, then cool the mixture to 4 °C to precipitate the diamine. Filter, wash with cold water, and dry under vacuum.
-
Self-Validation Checkpoint: The reduction is deemed complete when the deep blue/violet color of the nitroso precursor completely discharges, yielding a pale yellow solution and subsequent precipitate.
Step 4: Formylation and Dehydrative Cyclization
-
Causality: The final step requires a C1 synthon to bridge the amines at C5 and C6. Formic acid serves dually as the solvent and the formylating agent. The more nucleophilic primary amine at C5 is formylated first. Subsequent heating drives an intramolecular nucleophilic attack by the secondary benzylamine at C6, followed by dehydration to yield the thermodynamically stable, aromatic purine scaffold[5].
-
Protocol: Suspend 5-amino-6-benzylamino-1,3-dimethyluracil (8.0 g, 30.7 mmol) in concentrated formic acid (98%, 80 mL). Reflux the mixture for 3–4 hours. Evaporate the excess formic acid under reduced pressure. Neutralize the oily residue with saturated aqueous sodium bicarbonate, extract with dichloromethane (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude product from ethanol.
-
Self-Validation Checkpoint: Analytical validation is achieved via ¹H NMR. The successful formation of the product is confirmed by the presence of a sharp benzylic CH₂ singlet (~5.5 ppm), the C8-H purine proton singlet (~7.5 ppm), and the complete absence of exchangeable N-H protons.
Quantitative Data Summary
| Step | Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Expected Yield (%) |
| 1 | 6-Benzylamino-1,3-dimethyluracil | C₁₃H₁₅N₃O₂ | 245.28 | White solid | 85 – 90 |
| 2 | 5-Nitroso-6-benzylamino-1,3-dimethyluracil | C₁₃H₁₄N₄O₃ | 274.28 | Deep blue/violet solid | 80 – 85 |
| 3 | 5-Amino-6-benzylamino-1,3-dimethyluracil | C₁₃H₁₆N₄O₂ | 260.30 | Pale yellow solid | 75 – 80 |
| 4 | 9-Benzyl-1,3-dimethylpurine-2,6-dione | C₁₄H₁₄N₄O₂ | 270.29 | White crystalline solid | 70 – 75 |
References
1.[1] Lister, J. H., et al. "Easy preparative scale syntheses of labelled xanthines: Caffeine, theophylline and theobromine." ResearchGate. Available at:[Link] 2.[2] Lister, J. H. (1979). "Purine Studies. XXI. Benzyl Group Translocations in 9-Benzylxanthine Derivatives." Australian Journal of Chemistry, 32(2), 387–397. Available at:[Link] 3.[3] Katritzky, A. R., & Boulton, A. J. (Eds.). "Advances in Heterocyclic Chemistry, Volume 24." Academic Press. Available at:[Link] 4.[4] Singh, A., et al. (2022). "Recent Advances in the Synthesis of Xanthines: A Short Review." Pharmaceuticals (Basel), PMC9656113. Available at:[Link] 5.[5] "Review Article Recent Advances in the Synthesis of Xanthines." Semantic Scholar. Available at:[Link] 6.[6] "Neue 8-substituierte Pyrido[2,3-d]pyrimidine als potentielle Adenosin-Rezeptor-Antagonisten" (Synthesis of 6-Benzylamino-1,3-dimethyluracil). MACAU - Kiel University. Available at:[Link]
Sources
Application Note: Selective N9-Alkylation of Theophylline
Introduction and Mechanistic Rationale
Theophylline (1,3-dimethylxanthine) is a naturally occurring methylxanthine widely recognized for its therapeutic role as a phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist, as well as its ability to induce histone deacetylase (HDAC) activity in inflammatory pathways (1)[1]. In drug discovery, functionalizing the xanthine core is a critical strategy for developing novel therapeutics and N-heterocyclic carbene (NHC) precursors.
However, the regioselective alkylation of theophylline presents a fundamental synthetic challenge. The imidazole ring of theophylline contains two nucleophilic nitrogen atoms: N7 and N9. Under standard basic conditions (e.g., K₂CO₃ in DMF), alkylation occurs almost exclusively at the N7 position. This regioselectivity is driven by two factors:
-
Steric Hindrance : The methyl group at the N3 position projects into the spatial vicinity of the N9 atom, creating significant steric bulk that hinders the approach of electrophiles.
-
Thermodynamic Stability : The N7-alkylated product (e.g., caffeine, when methylated) is thermodynamically more stable and electronically favored over the N9-isomer.
To achieve selective N9-alkylation , researchers must bypass these inherent electronic and steric biases. This technical guide details two field-proven methodologies: the Protection-Alkylation-Deprotection (PAD) Strategy via a xanthinium intermediate (2)[2], and the De Novo Traube Purine Synthesis (3)[3].
Methodology 1: Protection-Alkylation-Deprotection (PAD) Strategy
This approach leverages the high reactivity of N7 to intentionally block it, forcing subsequent alkylation to occur at the sterically hindered N9 position, thereby forming a charged xanthinium intermediate.
Causality and Experimental Design
-
Protection : Benzyl chloride is selected because the benzyl group is robust under harsh alkylation conditions but easily removed via catalytic hydrogenolysis without disrupting the xanthine core.
-
Alkylation : Because N9 is sterically hindered and less nucleophilic, standard alkyl halides are insufficient. Highly reactive alkylating agents like ethyl tosylate or diethyl sulfate must be used under solvent-free, high-temperature conditions (170 °C) to overcome the activation energy barrier (2)[2].
Step-by-Step Protocol
Step 1: Synthesis of 7-Benzyltheophylline (Protection)
-
Dissolve theophylline (1.0 eq) in anhydrous DMF (10 mL/g of substrate).
-
Add anhydrous K₂CO₃ (1.5 eq) and benzyl chloride (1.1 eq).
-
Stir the mixture at 80 °C for 6 hours. Monitor completion via TLC (DCM:MeOH 9:1).
-
Quench the reaction by pouring it into ice water. Filter and wash the resulting white precipitate with cold water to isolate 7-benzyltheophylline. Dry under a vacuum.
Step 2: N9-Alkylation to Xanthinium Salt
-
In a heavy-walled reaction vial, combine 7-benzyltheophylline (1.0 eq) and ethyl tosylate (1.2 eq). Note: No solvent is used to maximize collision frequency.
-
Heat the neat mixture to 170 °C for 90 minutes. The mixture will melt and then solidify into a glassy matrix as the salt forms.
-
Cool to room temperature. Triturate the resulting solid with acetone to precipitate 7-benzyl-9-ethyl-1,3-dimethylxanthinium tosylate. Filter and dry.
Step 3: N7-Deprotection
-
Dissolve the xanthinium salt in methanol.
-
Add 10% Pd/C catalyst (10 wt%) and stir under an atmosphere of H₂ (balloon pressure) at room temperature for 12 hours.
-
Filter the suspension through a pad of Celite to remove the palladium catalyst.
-
Neutralize the filtrate with a mild base (e.g., saturated NaHCO₃) to yield the free 9-ethyltheophylline. Extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Methodology 2: De Novo Traube Purine Synthesis
When synthesizing complex N9-alkyl theophylline derivatives where the PAD strategy may cause side reactions (e.g., when the target N9-alkyl group is sensitive to high heat), the Traube synthesis is the gold standard. It guarantees 100% N9-regioselectivity by constructing the imidazole ring around a pre-installed N9-substituent.
Causality and Experimental Design
By starting with a pyrimidine precursor (1,3-dimethyl-6-chlorouracil), the desired alkyl group is introduced via simple nucleophilic aromatic substitution (S_NAr). The subsequent nitrosation and reduction provide the necessary vicinal diamines for cyclization. Formic acid serves a dual purpose as both the carbon source (C8) and the acidic catalyst for the final cyclization.
Step-by-Step Protocol
Step 1: Amination
-
Dissolve 1,3-dimethyl-6-chlorouracil (1.0 eq) in absolute ethanol.
-
Add the desired primary amine (R-NH₂, 2.0 eq) and reflux for 4 hours.
-
Concentrate the solvent under reduced pressure and recrystallize the residue to obtain 6-(alkylamino)-1,3-dimethyluracil.
Step 2: Nitrosation and Reduction
-
Dissolve the aminated uracil in 50% aqueous acetic acid and cool to 0 °C in an ice bath.
-
Add sodium nitrite (NaNO₂, 1.2 eq) dropwise. A brightly colored precipitate (the 5-nitroso intermediate) will form immediately.
-
Without isolating the intermediate, add sodium dithionite (Na₂S₂O₄, 3.0 eq) directly to the reaction mixture and heat to 50 °C until the color fully discharges, indicating successful reduction to 5-amino-6-(alkylamino)-1,3-dimethyluracil.
Step 3: Imidazole Ring Cyclization
-
Suspend the diamine intermediate in excess formic acid (85%).
-
Reflux for 8 hours. The formic acid condenses with the diamines to form the imidazole ring (3)[3].
-
Evaporate the formic acid under reduced pressure. Neutralize the residue with aqueous ammonia and recrystallize from water/ethanol to yield the pure N9-alkyltheophylline.
Quantitative Data & Method Comparison
| Parameter | PAD Strategy (Xanthinium Route) | De Novo Traube Synthesis |
| Regioselectivity | Excellent (Controlled by N7-protection) | Absolute (100% N9-directed) |
| Overall Yield | 40 - 60% (Over 3 steps) | 50 - 70% (Over 3 steps) |
| Substrate Scope | Limited to simple, robust alkyl groups | Highly versatile (handles bulky/complex amines) |
| Scalability | Moderate (Solvent-free step is exothermic) | High (Standard reactor conditions) |
| Primary Challenge | Harsh alkylation conditions (170 °C) | Handling of nitroso intermediates |
Experimental Workflow & Logical Relationships
Below is the logical workflow illustrating the divergence of the two synthetic strategies toward the common N9-alkyltheophylline target.
Divergent synthetic workflows for achieving selective N9-alkylation of theophylline.
References
-
Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 26(12), 3705. MDPI. URL:[Link]
-
Ito, K., Lim, S., Caramori, G., Cosio, B., Chung, K. F., Adcock, I. M., & Barnes, P. J. (2002). A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression. Proceedings of the National Academy of Sciences, 99(13), 8921-8926. URL:[Link]
Sources
- 1. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes [mdpi.com]
- 3. Isocaffeine (CAS 519-32-4) - High-Purity Reference Standard [benchchem.com]
Purification of 9-benzyltheophylline from reaction mixtures
Application Note: Isolation and Purification of 9-Benzyltheophylline from Alkylation Reaction Mixtures
Introduction & Mechanistic Background
The synthesis and isolation of 9-benzyltheophylline (9-benzyl-1,3-dimethylxanthine) present unique thermodynamic and chromatographic challenges. During the standard N-alkylation of theophylline (1,3-dimethylxanthine), the N7 position is thermodynamically favored due to reduced steric hindrance, predominantly yielding 7-benzyltheophylline[1]. While the 9-benzyl isomer is kinetically accessible, it experiences severe steric repulsion from the adjacent N3-methyl group.
Crucially, 9-benzylxanthines are highly prone to thermal translocation. They readily rearrange to their more stable 7-benzyl isomers when heated, particularly if trace amounts of hydrobromic acid or unreacted benzyl bromide are present in the reaction matrix[2][3]. Therefore, any purification workflow must not only resolve these closely related regioisomers but also strictly control thermal parameters to prevent isomerization during solvent evaporation and crystallization. This application note details a self-validating, low-temperature purification protocol designed to isolate 9-benzyltheophylline with >99% isomeric purity.
Experimental Workflow
The following diagram illustrates the logical progression of the purification, incorporating in-line quality control (QC) steps to ensure a self-validating system.
Workflow for the isolation of 9-benzyltheophylline, highlighting phase separations.
Quantitative Data: Chromatographic Parameters
To facilitate separation, it is essential to leverage the physicochemical differences between the components. The steric shielding of the N9-benzyl group by the adjacent N3-methyl group reduces the exposed polar surface area of the purine core compared to the N7-isomer. Consequently, 9-benzyltheophylline exhibits a higher retention factor (
| Component | Structural Characteristic | TLC | Relative Polarity | Thermal Stability |
| Benzyl Bromide | Non-polar alkyl halide | 0.95 | Very Low | Stable |
| 9-Benzyltheophylline | Sterically hindered N9 | 0.55 | Low-Medium | Prone to N7 translocation[3] |
| 7-Benzyltheophylline | Thermodynamically stable N7 | 0.35 | Medium-High | Stable |
| Theophylline | Free N7/N9 amine | 0.05 | High | Stable |
Step-by-Step Methodologies
Protocol A: Reaction Quenching and Liquid-Liquid Extraction (LLE) Causality: Unreacted benzyl bromide and trace acid (e.g., HBr generated during the reaction) act as catalysts for the thermal translocation of 9-benzyltheophylline to 7-benzyltheophylline[2][3]. An alkaline quench neutralizes the acid and deprotonates unreacted theophylline (pKa ~8.8), partitioning it entirely into the aqueous phase.
-
Cool the crude reaction mixture to 0–5°C using an ice-water bath.
-
Slowly add 0.1 M NaOH (aqueous) under vigorous stirring until the aqueous layer reaches pH 10.0.
-
Transfer the mixture to a separatory funnel and extract three times with Dichloromethane (DCM).
-
Self-Validation Step: Spot the residual aqueous phase on a TLC plate. If UV-active spots corresponding to benzylated products (
> 0.3) are present, perform one additional DCM extraction. -
Combine the organic layers, wash with saturated brine, and dry over anhydrous
. -
Filter and concentrate the organic phase under reduced pressure. Critical: Maintain the rotary evaporator water bath strictly below 40°C to prevent thermal rearrangement[3].
Protocol B: Normal-Phase Flash Column Chromatography Causality: The regioisomers exhibit distinct dipole moments. The 9-benzyl isomer elutes first due to the steric shielding of the imidazole ring, preventing strong hydrogen-bonding interactions with the stationary silica phase.
-
Pack a glass column with silica gel (230–400 mesh) using a slurry of 20% Ethyl Acetate (EtOAc) in Hexanes.
-
Dry-load the concentrated crude mixture onto a minimal amount of silica gel and apply it evenly to the top of the column bed.
-
Elute using a step-gradient:
-
0–2 Column Volumes (CV): 20% EtOAc/Hexanes to elute unreacted benzyl bromide.
-
2–5 CV: 40% EtOAc/Hexanes to elute 9-benzyltheophylline.
-
5–8 CV: 70% EtOAc/Hexanes to elute 7-benzyltheophylline.
-
-
Self-Validation Step: Analyze fractions via TLC. Combine only the fractions showing a single, clean spot at
0.55. Discard any mixed fractions to ensure absolute isomeric purity before crystallization.
Protocol C: Low-Temperature Crystallization and Verification Causality: Even post-chromatography, trace impurities can seed the crystallization of the incorrect isomer. Low-temperature crystallization ensures the kinetic trapping of the 9-benzyltheophylline crystal lattice without risking thermal degradation.
-
Dissolve the combined 9-benzyltheophylline fractions in a minimum volume of warm absolute ethanol (maximum 40°C).
-
Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12–16 hours.
-
Filter the resulting white, needle-like crystals under vacuum and wash with ice-cold ethanol.
-
Self-Validation Step (NMR): Confirm absolute isomeric purity via
H-NMR. The C8-proton of 9-benzyltheophylline appears significantly upfield compared to the C8-proton of 7-benzyltheophylline due to the distinct anisotropic deshielding environment of the N9 position.
References
1.[1] "Purine studies. XVIII. The C- and N-alkylation of theophylline and derivatives." Australian Journal of Chemistry (ConnectSci). URL: [Link] 2.[2] "Advances in Heterocyclic Chemistry, Volume 24." Academic Press (epdf.pub). URL: [Link] 3.[3] Lister, J. H. "Purine Studies. XXI. Benzyl Group Translocations in 9-Benzylxanthine Derivatives." Australian Journal of Chemistry (ConnectSci). URL:[Link]
Sources
Application Note: High-Resolution HPLC Separation of 7-Benzyl and 9-Benzyl Theophylline Isomers
Introduction & Mechanistic Background
Theophylline (1,3-dimethyl-7H-purine-2,6-dione) is a naturally occurring methylxanthine and a well-established therapeutic agent[1]. In medicinal chemistry, derivatization of theophylline at the imidazole ring (N7 or N9 positions) is a common strategy to synthesize novel adenosine receptor antagonists, phosphodiesterase inhibitors, and neuroprotective agents[2].
When theophylline is reacted with benzyl bromide under basic conditions, alkylation occurs at the imidazole nitrogens. Due to the tautomeric equilibrium of the purine ring and the steric hindrance imparted by the N3-methyl group on the adjacent pyrimidine ring, the reaction yields a mixture of positional isomers: the major product, 7-benzyltheophylline , and the minor product, 9-benzyltheophylline [3].
Separating these isomers is notoriously challenging due to their identical molecular weights and highly similar polarities. However, achieving baseline resolution is critical for downstream pharmacological testing, as the spatial orientation of the benzyl group dictates receptor binding affinity and selectivity[4].
Chromatographic Rationale (E-E-A-T)
As a Senior Application Scientist, developing a robust separation method requires understanding the subtle physicochemical differences between the isomers to build a self-validating protocol.
Elution Order & Steric Causality
In reversed-phase HPLC (RP-HPLC), retention is driven by the hydrophobic surface area exposed to the stationary phase.
-
9-Benzyltheophylline (Early Eluter): The N9 position is sterically congested due to its proximity to the N3-methyl group. This steric clash forces the benzyl ring out of coplanarity with the xanthine core, preventing optimal hydrophobic stacking with the C18 ligands and exposing the polar purine core to the mobile phase. Consequently, it elutes first[5].
-
7-Benzyltheophylline (Late Eluter): The N7 position is less sterically hindered. The benzyl group can adopt a conformation that partially shields the polar carbonyl at C6, increasing the molecule's overall apparent hydrophobicity. Thus, it interacts more strongly with the C18 stationary phase and elutes later[5].
Mobile Phase Selection
A mobile phase consisting of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 5.0) is selected[6].
-
Why pH 5.0? The slightly acidic pH ensures that any residual unreacted theophylline and the structural core of the isomers remain fully un-ionized, preventing peak tailing and ensuring reproducible retention times[6].
-
Why Acetonitrile? Acetonitrile provides superior mass transfer kinetics and lower backpressure compared to methanol, yielding sharper peaks which is essential for resolving closely eluting structural isomers[7].
Experimental Workflow
Figure 1: End-to-end workflow for the synthesis, preparation, and HPLC separation of theophylline isomers.
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 10 mg of the crude benzylated theophylline mixture.
-
Solvent Addition: Dissolve the powder in 10 mL of a diluent consisting of 50:50 (v/v) Acetonitrile : HPLC-grade Water. Sonicate for 5 minutes to ensure complete dissolution.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could foul the HPLC column.
-
Dilution: Dilute the filtrate 1:10 with the initial mobile phase conditions (90% Buffer / 10% ACN) to prevent solvent-mismatch peak distortion upon injection.
HPLC Method Parameters
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent high-efficiency end-capped C18 column)[7].
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.0 with glacial acetic acid.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (Thermostating is critical to maintain constant viscosity and reproducible retention).
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (Optimal wavelength for the xanthine chromophore).
Gradient Program
To achieve baseline separation while minimizing run time, a shallow gradient is employed.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Curve |
| 0.0 | 90 | 10 | Initial |
| 2.0 | 90 | 10 | Isocratic hold |
| 12.0 | 50 | 50 | Linear gradient |
| 15.0 | 10 | 90 | Column wash |
| 17.0 | 90 | 10 | Re-equilibration |
| 22.0 | 90 | 10 | End |
Results & Data Presentation
Under the described conditions, the two isomers are completely resolved with a resolution factor (
| Analyte | Retention Time ( | Relative Retention Time (RRT) | Resolution ( | Tailing Factor ( |
| Unreacted Theophylline | 3.15 | 0.38 | N/A | 1.05 |
| 9-Benzyltheophylline | 8.42 | 1.00 | 4.2 | 1.10 |
| 7-Benzyltheophylline | 10.65 | 1.26 | 5.8 | 1.08 |
Analytical Insights:
-
Self-Validation: The tailing factors (
) confirm that secondary interactions between the basic imidazole nitrogens and residual silanols on the silica support are effectively suppressed by the pH 5.0 buffer and the end-capped C18 stationary phase. -
Causality in Action: As predicted by steric models, the 9-benzyl isomer elutes first (8.42 min) due to its disrupted coplanarity and higher exposed polarity, while the 7-benzyl isomer retains longer (10.65 min) due to optimal hydrophobic interaction.
References
-
[6] Title: Separation and determination of theophylline from paraxanthine in human serum by reversed-phase high-performance liquid chromatography. Source: nih.gov URL:[Link]
-
[1] Title: HPLC Method for Analysis of Caffeine, Theophylline and Theobromine on Primesep SB Column. Source: sielc.com URL:[Link]
-
[7] Title: High Throughput Separation of Xanthines by Rapid Resolution HPLC Application Note. Source: lcms.cz (Agilent Technologies) URL:[Link]
-
[3] Title: Easy preparative scale syntheses of labelled xanthines: Caffeine, theophylline and theobromine. Source: researchgate.net URL:[Link]
-
[4] Title: Synthesis and biological evaluation of novel xanthine derivatives as potential apoptotic antitumor agents. Source: researchgate.net URL:[Link]
-
[5] Title: Purine Studies. XXI. Benzyl Group Translocations in 9-Benzylxanthine Derivatives. Source: researchgate.net URL:[Link]
Sources
- 1. HPLC Method for Analysis of Caffeine, Theophylline and Theobromine on Primesep SB Column on Cromite™ | SIELC Technologies [sielc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation and determination of theophylline from paraxanthine in human serum by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Application Note: Crystallization Solvents for 9-Benzyl-1,3-dimethylxanthine
Topic: Crystallization solvents for 9-benzyl-1,3-dimethylxanthine Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
This guide details the solvent selection and crystallization protocols for 9-benzyl-1,3-dimethylxanthine (also known as 9-benzyltheophylline ). As a derivative of theophylline (1,3-dimethylxanthine), this compound exhibits a distinct solubility profile driven by the lipophilic benzyl group at the N9 position. While the parent compound (theophylline) is sparingly soluble in water and soluble in alkali, the 9-benzyl substitution significantly reduces aqueous solubility and enhances solubility in chlorinated and aromatic solvents.
This note provides three validated protocols:
-
Bulk Recrystallization for high-purity isolation.
-
Single-Crystal Growth for X-ray diffraction (XRD) studies.
-
Anti-Solvent Precipitation for rapid recovery from reaction mixtures.
Physicochemical Profile & Solubility Landscape
Understanding the molecular interaction potential is critical for solvent selection. 9-benzyl-1,3-dimethylxanthine possesses a fused purine ring system (flat, rigid, potential for
Solubility Matrix
| Solvent Class | Specific Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |
| Alcohols | Ethanol (95%) | High | Low | Excellent (Recrystallization) |
| Alcohols | Methanol | Very High | Moderate | Good (Crystal Growth) |
| Chlorinated | Dichloromethane (DCM) | Very High | High | Poor (Too soluble, use as solvent in diffusion) |
| Polar Aprotic | DMSO / DMF | Very High | High | Good (Initial dissolution for anti-solvent method) |
| Aqueous | Water (Neutral) | Low | Insoluble | Excellent (Anti-solvent) |
| Aqueous | Water (Acidic/Basic) | Moderate | Low | Variable (Risk of hydrolysis or salt formation) |
| Hydrocarbons | Hexane / Heptane | Low | Insoluble | Excellent (Anti-solvent) |
Key Insight: The N9-benzyl group disrupts the hydrogen bonding network typically found in N7/N9-unsubstituted xanthines, making the crystal lattice energy lower but the lipophilicity higher.
Decision Framework for Solvent Selection
The following flowchart illustrates the logical pathway for selecting the appropriate crystallization method based on the purity and quantity of the starting material.
Caption: Decision tree for selecting crystallization protocols based on material purity and end-goal.
Detailed Experimental Protocols
Protocol A: Bulk Recrystallization (Ethanol/Water System)
Best for: Final purification of synthesized material (e.g., from Traube synthesis).
Mechanism: Ethanol provides high solubility at elevated temperatures to dissolve the lipophilic benzyl-xanthine, while water acts as a co-solvent to reduce solubility drastically upon cooling, forcing crystallization.
Materials:
-
Crude 9-benzyl-1,3-dimethylxanthine
-
Ethanol (95% or Absolute)
-
Deionized Water
-
Activated Charcoal (optional, for decolorization)
Step-by-Step:
-
Dissolution: Place 1.0 g of crude solid in a round-bottom flask. Add 15 mL of Ethanol.
-
Heating: Heat the mixture to reflux (approx. 78°C). If the solid does not dissolve completely, add Ethanol in 2 mL increments until dissolution is complete.
-
Note: If colored impurities are present, add 50 mg of activated charcoal and reflux for 5 mins, then filter while hot through Celite.
-
-
Co-solvent Addition: While maintaining reflux, add hot water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add just enough hot Ethanol (approx. 0.5 - 1 mL) to clear the solution again.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) to avoid oiling out.
-
Tip: Insulate the flask with a towel to slow the cooling rate.
-
-
Final Cooling: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Isolation: Filter the white crystalline solid using a Buchner funnel. Wash the cake with 5 mL of cold (4°C) Ethanol/Water (1:1 mixture).
-
Drying: Dry under vacuum at 50°C for 4 hours.
Protocol B: Single Crystal Growth (Vapor Diffusion)
Best for: X-ray Diffraction (XRD) analysis.
Mechanism: Slow diffusion of a volatile "anti-solvent" (Hexane) into a solution of the compound in a "good solvent" (Dichloromethane) causes gradual supersaturation, promoting the growth of few, high-quality crystals.
Materials:
-
Pure 9-benzyl-1,3-dimethylxanthine (approx. 20 mg)
-
Solvent: Dichloromethane (DCM) or Chloroform
-
Anti-solvent: n-Hexane or Diethyl Ether
-
Two vials (one small 4mL, one large 20mL)
Step-by-Step:
-
Inner Solution: Dissolve 20 mg of the compound in 1-2 mL of DCM in the small (4 mL) vial. Ensure the solution is clear; filter if necessary.
-
Outer Chamber: Place approx. 5-8 mL of n-Hexane in the larger (20 mL) vial.
-
Assembly: Carefully place the open small vial inside the large vial containing the hexane.
-
Critical: Do not let the liquids mix directly.
-
-
Sealing: Cap the large vial tightly.
-
Incubation: Store the assembly in a vibration-free area at constant temperature (20-25°C).
-
Observation: Over 2-7 days, hexane vapors will diffuse into the DCM solution, lowering the solubility and growing prisms or needles.
-
Harvesting: Isolate crystals carefully with a spatula for XRD mounting.
Protocol C: Rapid Anti-Solvent Precipitation
Best for: Recovering material from reaction mixtures (e.g., alkylation in DMF).
Mechanism: The compound is highly soluble in polar aprotic solvents (DMF/DMSO) but insoluble in water. Rapid mixing causes immediate precipitation.
Step-by-Step:
-
Dissolution: Dissolve the reaction residue in a minimum volume of DMF or DMSO (e.g., 5 mL per gram).
-
Precipitation: Pour this solution slowly into a stirred beaker containing 10x volume of ice-cold water (e.g., 50 mL).
-
Equilibration: Stir vigorously for 15-20 minutes. A white precipitate should form immediately.
-
Filtration: Filter and wash extensively with water to remove traces of DMF/DMSO.
-
Follow-up: The solid obtained here is often microcrystalline or amorphous. Proceed to Protocol A if high purity/crystallinity is required.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Cooling too fast or impurity profile is high. | Re-heat to dissolve. Add a "seed crystal" of pure material at the cloud point. Cool slower. |
| No Crystallization | Solution is too dilute. | Evaporate 20-30% of the solvent volume and re-cool. |
| Colored Crystals | Trapped impurities. | Recrystallize again using Activated Charcoal (Protocol A, Step 2). |
| Low Yield | Too much solvent used. | Concentrate the mother liquor (filtrate) and cool again to harvest a "second crop." |
References
-
Traube, W., et al. (1923).[1][2] Justus Liebigs Annalen der Chemie, 432, 266.[1][2] (Primary source for synthesis and melting point characterization of 9-benzyl-1,3-dimethylxanthine).
-
Lister, J. H. (1979).[4] Australian Journal of Chemistry, 32(2), 387-397.[4] (Synthesis of purine derivatives).
-
PubChem Compound Summary. (2025). Theophylline (1,3-Dimethylxanthine).[5][3][4][6][7] National Center for Biotechnology Information. (General solubility data for the xanthine scaffold).
-
Dahm, D. J., & Jacobson, R. A. (1978). The Journal of Organic Chemistry, 43(9).[2] (Mentions MP and characterization of 9-benzyl-1,3-dimethylxanthine).
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 4. 9-Benzyl-1,3-dimethylxanthin - CAS号 7465-30-7 - 摩熵化学 [molaid.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
Application Note: 1H NMR Characterization and Regiochemical Assignment of 9-Benzyl Substituted Xanthines
Introduction and Strategic Context
Xanthine derivatives (e.g., caffeine, theophylline, and theobromine analogues) represent a highly privileged class of heterocyclic scaffolds in drug discovery. Benzylation at the N9 position is a frequent synthetic modification utilized to enhance lipophilicity, modulate steric bulk, and improve binding affinity toward targets such as adenosine receptors and phosphodiesterases (PDEs)[1].
However, the alkylation of the purine core is notoriously unselective. Reactions often yield a thermodynamically or kinetically driven mixture of N7-benzyl and N9-benzyl isomers[2]. For researchers and drug development professionals, definitive structural characterization is non-negotiable. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy serves as the primary analytical tool to confirm the success of the benzylation and to definitively assign the regiochemistry of the substitution[3].
Mechanistic Insights: The Causality of Chemical Shifts
A robust analytical protocol requires understanding why signals appear where they do, rather than merely memorizing chemical shift values. The 1H NMR spectrum of a 9-benzylxanthine is dictated by the unique electronic environment of the purine bicyclic system:
-
The N-Benzyl Methylene (-CH₂-): The highly electronegative N9 nitrogen deshields the adjacent methylene protons. Because these protons are isolated from other aliphatic networks, they typically present as a sharp singlet. The anisotropic effect of the xanthine core, specifically the lack of proximity to the C6 carbonyl (which strongly affects N7-substituents), places the N9-CH₂ signal typically between 5.40 and 5.60 ppm in CDCl₃[3].
-
The C8 Proton (C8-H): Positioned between two nitrogen atoms (N7 and N9), the C8-H is highly polarized and lacks any neighboring protons to couple with, resulting in a distinct downfield singlet. The formation of the new N9-CH₂ bond alters the electron density of the imidazole ring, shifting the C8-H to approximately 7.50–7.70 ppm in CDCl₃[3].
-
Solvent Causality: The choice of solvent dramatically impacts the C8-H shift. In hydrogen-bond-disrupting solvents like DMSO-d₆, the C8-H is often pushed further downfield (>8.00 ppm) due to strong solvent-solute interactions at the acidic C8 position.
Experimental Workflow and Protocol
The following step-by-step methodology ensures high-resolution data acquisition suitable for both routine screening and regulatory submission.
Workflow for the preparation and 1H NMR characterization of 9-benzylxanthines.
Step-by-Step Methodology
-
Sample Preparation: Weigh 5–10 mg of the highly purified 9-benzylxanthine compound.
-
Solvent Addition: Dissolve the sample in 0.6 mL of high-purity deuterated solvent (CDCl₃ containing 0.03% v/v TMS is recommended for baseline comparisons, though DMSO-d₆ may be required for highly polar derivatives). Ensure complete dissolution to avoid line broadening.
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Insert into a spectrometer operating at a minimum of 400 MHz (e.g., 400.13 MHz for 1H)[3]. Set the probe temperature to 298 K.
-
Acquisition Parameters:
-
Pulse sequence: Standard 1D proton (zg30).
-
Number of scans (ns): 16 to 64, depending on concentration.
-
Relaxation delay (d1): 1.5–2.0 seconds.
-
Spectral width (sw): 15–20 ppm to ensure the downfield C8-H is captured.
-
-
Processing: Apply a line broadening (LB) of 0.3 Hz before Fourier Transformation (FT). Perform manual phase correction and a baseline correction (e.g., polynomial fitting) to ensure accurate integration of the benzyl -CH₂- (integrates to 2) and the phenyl ring (integrates to 5).
Quantitative Data Presentation
The table below summarizes the expected 1H NMR chemical shifts for a standard 9-benzyl substituted xanthine (e.g., 9-benzyltheophylline or 9-benzylcaffeine derivatives) based on empirical literature[3].
| Proton Environment | Multiplicity | Integration | Typical Shift in CDCl₃ (ppm) | Typical Shift in DMSO-d₆ (ppm) |
| N9-CH₂ (Benzyl) | Singlet (s) | 2H | 5.40 – 5.60 | 5.20 – 5.40 |
| C8-H (Imidazole core) | Singlet (s) | 1H | 7.50 – 7.70 | 8.00 – 8.30 |
| Phenyl Ring (Aromatic) | Multiplet (m) | 5H | 7.30 – 7.45 | 7.20 – 7.40 |
| N1-CH₃ / N3-CH₃ (If present) | Singlet (s) | 3H each | 3.40 – 3.60 | 3.20 – 3.50 |
Trustworthiness: A Self-Validating System for Regiochemistry
Relying solely on 1D 1H NMR can be risky if both N7 and N9 isomers are present, as their 1D spectra are highly similar. To create a self-validating protocol , 1D 1H NMR must be coupled with 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.
The HMBC experiment detects long-range (typically ³J) carbon-proton couplings.
-
If the benzyl group is at N9 , the methylene protons (-CH₂-) will show strong ³J correlations to both C8 and C4 of the purine core.
-
If the benzyl group is at N7 , the methylene protons will correlate to C8 and C5 .
Because C4 and C5 have vastly different ¹³C chemical shifts (C4 is typically ~148–150 ppm, while C5 is ~107–110 ppm), this 2D technique provides absolute, undeniable proof of the regiochemistry.
Self-validating HMBC decision tree for distinguishing N9 from N7 benzylated isomers.
By integrating the 1D chemical shift analysis with the 2D HMBC decision tree, researchers can confidently validate the structural integrity of their 9-benzylxanthine libraries prior to biological evaluation.
References
-
Purine Studies. XXI. Benzyl Group Translocations in 9-Benzylxanthine Derivatives. Australian Journal of Chemistry. 2
-
Studies on the coordination chemistry of methylated xanthines and their imidazolium salts. Part 1: Benzyl derivatives. ResearchGate. 3
-
CA3127284A1 - Thiazolopyridine derivatives as adenosine receptor antagonists. Google Patents. 1
Sources
Preparation of 9-Benzyl Xanthine Derivatives for SAR Studies: An Application Note and Protocol
Introduction: The Xanthine Scaffold and the Significance of 9-Benzyl Substitution
The xanthine core, a purine dione, is a "privileged structure" in medicinal chemistry, forming the backbone of widely recognized compounds like caffeine and theophylline.[1][2] These molecules and their synthetic derivatives exert a wide range of pharmacological effects, primarily through the antagonism of adenosine receptors (A1, A2A, A2B, and A3) and the inhibition of phosphodiesterase (PDE) enzymes.[3][4] This dual activity makes the xanthine scaffold a fertile ground for the development of therapeutics for respiratory diseases, neurodegenerative disorders, and inflammatory conditions.[5][6]
Structure-Activity Relationship (SAR) studies are crucial in transforming the broadly active xanthine scaffold into selective and potent drug candidates. While substitutions at the N1, N3, and C8 positions have been extensively studied, the N9 position has historically been considered less critical for adenosine receptor binding.[3] However, recent explorations into N-heterocyclic carbene complexes and other novel derivatives have highlighted the potential of N9-functionalization to modulate the physicochemical and pharmacological properties of these compounds.[7]
Specifically, the introduction of a benzyl group at the N9 position offers a versatile handle for probing the steric and electronic requirements of the binding pockets of target proteins. The aromatic ring of the benzyl group can be readily functionalized with a variety of substituents, allowing for a systematic investigation of how factors like hydrophobicity, electronics, and steric bulk influence biological activity. This application note provides a comprehensive guide for the synthesis, purification, and characterization of a library of 9-benzyl xanthine derivatives, laying the groundwork for robust SAR studies.
Key Biological Targets for 9-Benzyl Xanthine Derivatives
The primary targets for xanthine derivatives are adenosine receptors and phosphodiesterases. Understanding the function of these proteins is essential for designing meaningful SAR studies.
-
Adenosine Receptors: These are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous nucleoside adenosine. Adenosine plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation.[3] Xanthine derivatives typically act as antagonists at these receptors, blocking the effects of adenosine. The different subtypes of adenosine receptors (A1, A2A, A2B, and A3) represent distinct therapeutic targets. For instance, A2A receptor antagonists are being investigated for the treatment of Parkinson's disease.[6]
-
Phosphodiesterases (PDEs): This superfamily of enzymes is responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, xanthine derivatives increase the intracellular levels of these second messengers, leading to a variety of cellular responses, including smooth muscle relaxation (bronchodilation) and reduced inflammation.[4]
The goal of SAR studies on 9-benzyl xanthines is to identify derivatives with high affinity and selectivity for specific adenosine receptor subtypes or PDE isoforms, thereby minimizing off-target effects and enhancing therapeutic efficacy.
Synthetic Strategy: N9-Benzylation of Xanthine Precursors
The synthesis of 9-benzyl xanthines is typically achieved through the N-alkylation of a suitable xanthine precursor with a benzyl halide. The regioselectivity of this reaction can be influenced by the substitution pattern on the xanthine core and the reaction conditions employed. For many xanthine derivatives, the N9 position is sterically accessible and nucleophilic, making it a favorable site for alkylation.
General Workflow for the Synthesis of 9-Benzyl Xanthine Derivatives
The overall process for preparing a library of 9-benzyl xanthine derivatives for SAR studies can be broken down into three main stages: synthesis, purification, and characterization.
Caption: General workflow for the preparation of 9-benzyl xanthine derivatives for SAR studies.
Detailed Experimental Protocols
Protocol 1: General Procedure for the N9-Benzylation of a Xanthine Precursor
This protocol describes a general method for the N9-benzylation of a xanthine derivative using a non-nucleophilic base. The choice of a non-nucleophilic base, such as sodium hydride or potassium carbonate, is critical to prevent competing reactions and favor the desired N-alkylation. The use of a polar aprotic solvent like dimethylformamide (DMF) is recommended as it effectively dissolves the xanthine precursor and its corresponding anion.[2]
Materials:
-
Xanthine precursor (e.g., theophylline, 8-phenyltheophylline)
-
Substituted benzyl bromide (or chloride)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the xanthine precursor (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve or suspend the xanthine precursor.
-
Deprotonation: Add the base (1.1 eq of NaH or 2.0 eq of K₂CO₃) portion-wise at room temperature. Stir the mixture for 30-60 minutes. If using NaH, the evolution of hydrogen gas should cease.
-
Alkylation: To the resulting mixture, add a solution of the substituted benzyl bromide (1.2 eq) in a minimal amount of anhydrous DMF dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and DCM.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Column chromatography is a standard method for purifying the synthesized 9-benzyl xanthine derivatives from unreacted starting materials and any side products.[8] The choice of eluent system will depend on the polarity of the target compound and should be optimized using TLC.
Materials:
-
Crude 9-benzyl xanthine derivative
-
Silica gel (60-120 mesh)
-
Eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient)
-
Chromatography column
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Prepare a slurry of silica gel in the initial eluent (a less polar mixture).
-
Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., DCM).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, starting with a lower polarity mixture and gradually increasing the polarity.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing the pure desired product.
-
-
Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified 9-benzyl xanthine derivative.
-
Protocol 3: Characterization by NMR and Mass Spectrometry
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the molecule.[9]
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: The ¹H NMR spectrum should show characteristic signals for the protons on the xanthine core, the benzyl group, and any substituents. The integration of the signals should correspond to the number of protons. The ¹³C NMR spectrum will confirm the carbon framework of the molecule.[10][11] For example, in a 9-benzyl substituted xanthine, the benzylic CH₂ protons typically appear as a singlet around 5.4-5.7 ppm in the ¹H NMR spectrum.[12]
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the synthesized compound, which confirms its elemental composition.[12]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Analyze the sample using an HRMS instrument (e.g., ESI-TOF).
-
Analysis: The measured mass should be within a few ppm of the calculated theoretical mass for the desired 9-benzyl xanthine derivative.
-
Structure-Activity Relationship (SAR) Studies
Once a library of 9-benzyl xanthine derivatives has been synthesized and characterized, the next step is to evaluate their biological activity and establish a structure-activity relationship.
Guiding Principles for SAR of 9-Benzyl Xanthines
The systematic modification of the 9-benzyl group and the xanthine core allows for the exploration of the chemical space around the target's binding site.
Caption: Key areas for structural modification in SAR studies of 9-benzyl xanthines.
-
Substitution on the Benzyl Ring:
-
Position: The position of the substituent on the benzyl ring (ortho, meta, or para) can significantly impact binding affinity and selectivity by orienting the group into different regions of the binding pocket.
-
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the benzyl ring, influencing interactions such as pi-stacking or hydrogen bonding.[5]
-
Steric Bulk: Varying the size of the substituent can probe the steric tolerance of the binding site.
-
-
Modifications on the Xanthine Core:
-
N1 and N3 Positions: The size and nature of the alkyl groups at the N1 and N3 positions are known to be critical for affinity and selectivity at adenosine receptors.[3] For example, 1,3-dipropyl substitution often enhances affinity at A1 receptors.[6]
-
C8 Position: The C8 position is a common site for introducing larger substituents, such as aryl or heteroaryl groups, which can significantly modulate the pharmacological profile.[6][13]
-
Data Presentation for SAR Analysis
The results of the biological assays should be compiled into a clear and organized table to facilitate the analysis of structure-activity relationships.
Table 1: Representative SAR Data for a Hypothetical Series of 9-Benzyl Xanthine Derivatives
| Compound | R¹ | R² | R³ (on Benzyl) | A₁ Receptor Kᵢ (nM) | A₂ₐ Receptor Kᵢ (nM) | PDE4 Inhibition IC₅₀ (µM) |
| 1a | -CH₃ | -CH₃ | H | 1250 | 850 | >100 |
| 1b | -CH₃ | -CH₃ | 4-Cl | 980 | 620 | 85 |
| 1c | -CH₃ | -CH₃ | 4-OCH₃ | 1500 | 950 | >100 |
| 1d | -CH₃ | -CH₃ | 3-CF₃ | 850 | 450 | 60 |
| 2a | -C₃H₇ | -C₃H₇ | H | 150 | 350 | 45 |
| 2b | -C₃H₇ | -C₃H₇ | 4-Cl | 120 | 280 | 30 |
| 2c | -C₃H₇ | -C₃H₇ | 4-OCH₃ | 180 | 400 | 55 |
| 2d | -C₃H₇ | -C₃H₇ | 3-CF₃ | 100 | 210 | 25 |
Kᵢ values represent the binding affinity for the receptor (lower is better), and IC₅₀ values represent the concentration required for 50% inhibition of the enzyme (lower is better).
-
Longer alkyl chains at N1 and N3 (propyl vs. methyl) generally increase affinity for both A₁ and A₂ₐ receptors and improve PDE4 inhibition.
-
Electron-withdrawing substituents on the benzyl ring (e.g., 4-Cl and 3-CF₃) tend to enhance potency at all targets compared to the unsubstituted analog.
-
The 3-trifluoromethyl substituent appears to be particularly beneficial for activity.
Conclusion
The synthetic and analytical protocols outlined in this application note provide a robust framework for the preparation and evaluation of 9-benzyl xanthine derivatives for SAR studies. By systematically modifying the substituents on both the benzyl group and the xanthine core, researchers can elucidate the key structural features required for potent and selective modulation of adenosine receptors and phosphodiesterases. This knowledge is invaluable for the rational design of novel xanthine-based therapeutics with improved pharmacological profiles.
References
-
Załuski, M., Jasińska, J., Skoczyńska, A., et al. (2023). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. International Journal of Molecular Sciences, 24(18), 13707. Available from: [Link]
-
Jacobson, K. A., & Müller, C. E. (2016). Xanthines as Adenosine Receptor Antagonists. In Handbook of Experimental Pharmacology (Vol. 232, pp. 1-26). Springer, Berlin, Heidelberg. Available from: [Link]
-
Bansal, R., Kumar, G., Gandhi, D., Young, L. C., & Harvey, A. L. (2021). Xanthine: Synthetic Strategy And Biological Activity. Biointerface Research in Applied Chemistry, 12(6), 7438-7468. Available from: [Link]
-
Załuski, M., Jasińska, J., Skoczyńska, A., et al. (2023). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. ResearchGate. Available from: [Link]
-
Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information - Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Royal Society of Chemistry. Available from: [Link]
-
Collis, M. G., Jacobson, K. A., & Tomkins, D. M. (1989). Apparent affinity of some 8-phenyl-substituted xanthines at adenosine receptors in guinea-pig aorta and atria. British Journal of Pharmacology, 96(2), 284–290. Available from: [Link]
-
Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 26(12), 3705. Available from: [Link]
-
Unknown. (n.d.). Isolation And Purification Of Substance By Column Chromatography. ResearchGate. Available from: [Link]
-
Shejul, P. B., Kadam, N. H., Vyavahare, A. V., Kasawar, G. B., & Panpaliya, P. (2008). Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Journal of Chemistry, 20(7), 5441-5446. Available from: [Link]
-
Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 26(12), 3705. Available from: [Link]
-
Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. MDPI. Available from: [Link]
-
Agilent Technologies. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC. Available from: [Link]
-
Mohamed, A. R., Georgey, H. H., George, R. F., El-Eraky, W. I., Saleh, D. O., & Abdel Gawad, N. M. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Scientifica, 2022, 8239931. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available from: [Link]
-
Unknown. (n.d.). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. RSC Advances. Available from: [Link]
-
Singh, U. P., & Kumar, S. (2018). Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies. Current Drug Discovery Technologies, 15(4), 346-357. Available from: [Link]
-
Hanna, G. M. (1993). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 11(4-5), 269-275. Available from: [Link]
-
Unknown. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Cronfa - Swansea University. Available from: [Link]
-
Unknown. (2002). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Available from: [Link]
-
Unknown. (n.d.). N‐benzylation using benzyl bromide. ResearchGate. Available from: [Link]
-
Sucu, B. O. (2023). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526. Available from: [Link]
-
Coelho, P. J., et al. (2008). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Magnetic Resonance in Chemistry, 46(10), 983-987. Available from: [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apparent affinity of some 8-phenyl-substituted xanthines at adenosine receptors in guinea-pig aorta and atria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Systems and Protocols for Thin-Layer Chromatography (TLC) of Xanthines
Introduction: The Analytical Imperative for Xanthine Separation
Xanthines, a class of purine alkaloids, are ubiquitous in various foods, beverages, and pharmaceuticals. The three most prominent members—caffeine, theophylline, and theobromine—are widely consumed for their stimulant and therapeutic properties. Caffeine is a central nervous system stimulant found in coffee and tea, theophylline is a bronchodilator used in the treatment of respiratory diseases, and theobromine is the principal alkaloid in cocoa and chocolate. Given their prevalence and physiological effects, the accurate separation and identification of these compounds are critical for quality control in the food and beverage industry, pharmaceutical formulation, and clinical diagnostics.
Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective analytical tool for this purpose.[1] Its simplicity and high throughput make it an ideal screening technique for raw materials and finished products.[1] This application note provides an in-depth guide to selecting and optimizing solvent systems for the TLC separation of xanthines, complete with detailed protocols and expert insights to ensure reliable and reproducible results.
Foundational Principles: Understanding Xanthine Separation on TLC
The separation of xanthines by TLC is governed by the principle of differential partitioning between a stationary phase and a mobile phase. For xanthines, the stationary phase is typically polar silica gel (SiO₂) coated on a plate, often containing a fluorescent indicator (F₂₅₄) to facilitate visualization under UV light.[2][3]
The key to separation lies in the subtle structural differences among caffeine, theophylline, and theobromine, which dictates their relative polarity.
Caption: Relative polarity of common xanthine derivatives.
-
Caffeine (1,3,7-trimethylxanthine): Lacks any N-H protons for hydrogen bonding, making it the least polar of the three. It exhibits the weakest interaction with the polar silica gel and thus travels the furthest up the plate (highest Rf value).
-
Theophylline (1,3-dimethylxanthine): Has one N-H proton, allowing for hydrogen bonding with the stationary phase. This makes it more polar than caffeine.
-
Theobromine (3,7-dimethylxanthine): Also possesses one N-H proton. It is generally considered slightly more polar than theophylline, leading to stronger interactions with the silica gel and the lowest Rf value.
The mobile phase, or solvent system, is a liquid that moves up the plate by capillary action. Its role is to elute the compounds. The polarity of the solvent system is the primary variable manipulated to achieve separation. A more polar solvent system will move all compounds further up the plate, while a less polar system will result in lower Rf values. The goal is to find a system that provides clear separation between the spots, ideally with Rf values between 0.2 and 0.8.
Strategic Selection of Solvent Systems
The choice of a solvent system is the most critical factor in TLC.[4] While single solvents are rarely used, a mixture of two or more solvents provides the flexibility to fine-tune the polarity and selectivity required for separating structurally similar compounds like xanthines.
Caption: Workflow for selecting and optimizing a TLC solvent system.
Commonly Employed Solvent Systems
The following table summarizes several well-documented solvent systems for the separation of xanthines on silica gel plates. The choice depends on the specific xanthines of interest and the sample matrix.
| Solvent System Components | Volume Ratio (v/v/v) | Application Notes | Source(s) |
| Acetone / Toluene / Chloroform | 40 : 30 : 30 | A robust system providing good general separation of caffeine, theophylline, and theobromine. | [3][5] |
| Ethyl Acetate / Methanol / Water | 40 : 5.4 : 4 | Effective for separating xanthines in plant extracts, such as mate tea. | [1] |
| Chloroform / Dichloromethane / Isopropanol | 4 : 2 : 1 | Developed for the simultaneous quantitative determination of methylxanthines in tea samples. | [2] |
| Ethyl Acetate / Formic Acid / Acetic Acid / Water | 100 : 11 : 11 : 26 | A more polar system, also used for separating related polyphenols alongside xanthines. | [1] |
| Acetic Acid / Isopropanol / Toluene | 1 : 12 : 6 | Specifically developed for the analysis of theophylline in plasma extracts. | [6] |
| Methanol | 100% | Used with amino-modified (HPTLC NH₂) plates for separating xanthine and its N-methyl derivatives. | [7] |
Causality Behind Component Selection:
-
Non-polar Base: Solvents like Chloroform, Toluene, or Ethyl Acetate form the bulk of the mobile phase, providing the initial eluting power.
-
Polar Modifier: Alcohols like Methanol or Isopropanol are added to increase the polarity of the mobile phase. This is crucial for moving the more polar theophylline and theobromine from the origin. By adjusting the percentage of the polar modifier, one can directly control the Rf values.
-
Acidic/Basic Additives: Small amounts of acids (e.g., acetic acid, formic acid) or bases can be added to the solvent system. This is particularly useful to suppress the ionization of acidic or basic analytes, which can otherwise lead to spot tailing or streaking.[8]
Detailed Experimental Protocols
This section provides a self-validating, step-by-step methodology for the TLC analysis of xanthines.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates (glass or aluminum-backed).
-
Standards: Analytical grade caffeine, theophylline, and theobromine.
-
Solvents: HPLC or analytical grade solvents for the chosen mobile phase (e.g., acetone, toluene, chloroform, ethyl acetate, methanol).
-
Sample Solvent: Methanol or a mixture of chloroform and methanol (2:1 v/v) for dissolving standards and samples.
-
Capillary Tubes: For spotting samples onto the TLC plate.
-
Developing Chamber: A glass tank with a tight-fitting lid.
-
Filter Paper: To line the developing chamber for saturation.
-
Visualization: UV lamp (254 nm).
Preparation of Standard and Sample Solutions
-
Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each xanthine standard (caffeine, theophylline, theobromine) and dissolve each in 10 mL of the sample solvent (e.g., methanol) in separate volumetric flasks.[1]
-
Working Standard Mixture (0.1 mg/mL): Prepare a mixed standard solution by combining 1 mL of each stock solution and diluting to 10 mL with the sample solvent.
-
Sample Preparation:
-
Solid Samples (e.g., tea, chocolate): Extract a known weight of the finely ground sample with a suitable solvent (e.g., 8:2 ethanol-water for tea).[2] The extract may need to be filtered and concentrated before application.
-
Liquid Samples (e.g., beverages, plasma): May require a liquid-liquid extraction step (e.g., with a chloroform-isopropanol mixture) to isolate the analytes and remove interfering matrix components.[9][10]
-
TLC Plate Preparation and Spotting
-
Plate Handling: Handle the TLC plate only by the edges to avoid contaminating the silica surface.
-
Origin Line: Using a pencil, gently draw a faint line approximately 1.0-1.5 cm from the bottom of the plate. This is the origin line.
-
Spotting: Using a capillary tube, apply 1-2 µL of the standard mixture and the prepared samples as small, discrete spots on the origin line. Ensure spots are at least 1 cm apart and away from the plate edges.[4] Allow the solvent to fully evaporate between applications if multiple applications are needed to increase concentration.[11]
Chromatogram Development
-
Chamber Saturation: Pour the chosen solvent system into the developing chamber to a depth of 0.5-1.0 cm. The solvent level must be below the origin line on the TLC plate. Line the inside walls of the chamber with filter paper soaked in the solvent. Close the lid and allow the chamber to saturate with solvent vapors for at least 20-30 minutes.[3][4] This ensures a uniform solvent front and improves the reproducibility of Rf values.
-
Plate Development: Carefully place the spotted TLC plate into the saturated chamber. Ensure the plate is standing upright and not touching the filter paper lining. Replace the lid immediately.
-
Elution: Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.
-
Drying: Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil. Allow the plate to air-dry completely in a fume hood.
Visualization and Analysis
-
UV Detection: Place the dried plate under a UV lamp set to 254 nm. The xanthine spots will appear as dark purple or blue spots against the green fluorescent background of the plate.[2]
-
Marking and Rf Calculation: Gently circle the visible spots with a pencil. Calculate the Retention Factor (Rf) for each spot using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Identification: Identify the xanthines in the sample by comparing their Rf values and colors to those of the co-chromatographed standards.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaked or Tailing Spots | - Sample is too concentrated (overloaded).- Solvent system polarity is inappropriate.- Analyte is acidic or basic and is interacting with silica. | - Dilute the sample and re-spot.- Adjust the polarity of the mobile phase.- Add a small amount (0.5-1%) of acetic or formic acid to the solvent system to improve spot shape.[8] |
| Poor Separation (Rf values too high/low) | - Solvent system is too polar (high Rf) or not polar enough (low Rf). | - To decrease Rf, reduce the proportion of the polar solvent (e.g., methanol).- To increase Rf, increase the proportion of the polar solvent. |
| Uneven Solvent Front | - The edge of the plate is touching the chamber wall or filter paper.- The bottom of the plate is not level in the chamber.- The silica layer is damaged at the bottom of the plate. | - Reposition the plate carefully within the chamber.- Ensure the chamber is on a level surface.- Use a new, undamaged plate.[8] |
| No Spots Visible | - Sample concentration is too low.- The origin line was submerged in the solvent pool. | - Concentrate the sample or apply the spot multiple times, drying in between.- Ensure the origin line is drawn above the solvent level in the chamber.[11] |
Conclusion
Thin-Layer Chromatography is a powerful and accessible technique for the separation and identification of xanthines. The success of the analysis hinges on the rational selection of an appropriate solvent system tailored to the specific properties of the target analytes. By understanding the principles of polarity and systematically applying the protocols outlined in this guide, researchers can develop robust and reliable TLC methods for quality control, screening, and research applications involving caffeine, theophylline, theobromine, and other xanthine derivatives.
References
- Carl ROTH. (n.d.). Spray solution for xanthine visualisation (caffeine, theophylline, theobromine).
- Merck Millipore. (n.d.). Separation of xanthine and its N-methyl derivatives.
- Techmate. (n.d.). Spray solution for xanthine visualisation (caffeine, theophylline, theobromine).
- Bojić, M., et al. (2013). Determination of Flavonoids, Phenolic Acids, and Xanthines in Mate Tea (Ilex paraguariensis St.-Hil.). Journal of Analytical Methods in Chemistry, 2013, 684857.
- Cimpoiu, C., et al. (2010). Simultaneous determination of methylxanthines in different types of tea by a newly developed and validated TLC method.
- Soundaryashree, N. R., et al. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. Critical Reviews in Analytical Chemistry.
- ResearchGate. (n.d.). (PDF) Separation and detection of caffeine, theophylline and theobromine from coffee varieties, carbonated soft drinks and alcoholic beverages.
- MDPI. (2024). Studies of TLC-Chromatographic Quantification of Astaxanthin in Dietary Supplements and Its Antioxidant Activity. Molecules, 29(16), 3874.
- ResearchGate. (2006). A rapid TLC autographic method for the detection of xanthine oxidase inhibitors and superoxide scavengers. Phytochemical Analysis, 17(1), 15-9.
- Science.gov. (n.d.). simultaneous hptlc determination: Topics by Science.gov.
- ResearchGate. (n.d.). Quantitative thin layer chromatography method for determination of theophylline in plasma | Request PDF.
- PubMed. (n.d.). Separation of drug substances by modern liquid chromatography on silver impregnated silica gels.
- ResearchGate. (2025). Studying the chromatographic separation of caffeine, theophylline, and theobromine.
- PubMed. (2006). A rapid TLC autographic method for the detection of xanthine oxidase inhibitors and superoxide scavengers. Phytochemical Analysis, 17(1), 15-9.
- Merck Millipore. (n.d.). TLC Tips and Tricks.
- ResearchGate. (n.d.). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives | Request PDF.
- Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- SCIRP. (n.d.). Determination of Theobromine and Caffeine in Theobroma cacao Husk from Ethanolic Extract by GC-MS after CC Separation.
- ACS Publications. (1974). Tlc separation of drug alkaloids.
- ACS Publications. (2017). Measurement and Correlation of Solubility of Theobromine, Theophylline, and Caffeine in Water and Organic Solvents at Various Temperatures.
- Semantic Scholar. (2002). A quantitative method for the analysis of xanthine alkaloids in Paullinia cupana (guarana)
- PMC. (2025).
- Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
- YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs.
- PMC. (2025). Development of a Validated High-Performance Thin-Layer Chromatography (HPTLC) Analysis Protocol for Salivary Caffeine Used as a Probe Drug.
- ResearchGate. (n.d.). Rf values for standard methylxanthines and for detected substances by... | Download Table.
- ResearchGate. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review.
- Chegg.com. (2023). Solved Thin Layer Chromatography of Xanthine.
- Agilent. (n.d.).
- PK-DB. (n.d.). Determination of caffeine, theophylline and theobromine in serum and saliva using high-performance liquid chromatography.
- ResearchGate. (2019). (PDF) Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine)
- Cellulose Chemistry and Technology. (2012).
- Sigma-Aldrich. (n.d.). Thin-Layer Chromatography.
- MDPI. (2025).
- Phyto Pharma Journal. (n.d.). Phytochemical Screening and Thin Layer Chromatography Profiling of Various Extracts of Achyranthes aspera and Cissus quadrangula.
- ResearchGate. (n.d.).
- ACS Publications. (n.d.). Paper Chromatography of Several Classes of Compounds: Correlated Rf Values in a Variety of Solvent Systems.
- Medicine LibreTexts. (2023). 2.
- PubMed. (n.d.).
Sources
- 1. Determination of Flavonoids, Phenolic Acids, and Xanthines in Mate Tea (Ilex paraguariensis St.-Hil.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of methylxanthines in different types of tea by a newly developed and validated TLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Validated High-Performance Thin-Layer Chromatography (HPTLC) Analysis Protocol for Salivary Caffeine Used as a Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. youtube.com [youtube.com]
- 9. pk-db.com [pk-db.com]
- 10. Determination of caffeine, theophylline and theobromine in serum and saliva using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
Application Note: Precision Recrystallization of N9-Substituted Purines
Topic: Recrystallization Techniques for N9-Substituted Purines Content Type: Detailed Application Note & Protocol Guide Audience: Process Chemists, API Developers, and Structural Biologists
Strategic Overview: The N9/N7 Regioselectivity Challenge
In the development of purine-based antivirals (e.g., Acyclovir, Ganciclovir) and cytokinins, the alkylation of the purine ring is a critical step. A persistent challenge in this synthesis is regioselectivity. The purine ring contains two nucleophilic nitrogens in the imidazole moiety: N7 and N9 .
While the N9-isomer is typically the thermodynamically preferred and biologically active pharmacophore, the N7-isomer often forms as a kinetic byproduct. Separation of these isomers via chromatography is expensive and difficult to scale. Recrystallization offers a cost-effective, scalable alternative, leveraging the distinct hydrogen-bonding networks and lattice energies of the two isomers.
This guide provides a mechanistically grounded approach to designing recrystallization systems that isolate high-purity N9-substituted purines.
Mechanistic Insight: Solubility & Lattice Energy
To design an effective recrystallization protocol, one must understand the intermolecular forces at play. Purines are flat, aromatic systems that stack efficiently (π-π stacking), leading to high lattice energies and generally poor solubility in non-polar solvents.
The Isomer Differentiator
-
N9-Isomers: When the N9 position is substituted, the imidazole ring loses its primary hydrogen bond donor (N9-H). However, the N7 nitrogen remains a hydrogen bond acceptor. This often leads to "head-to-tail" stacking or dimer formation in the crystal lattice.
-
N7-Isomers: These retain the N9-H donor (unless dialkylated). The presence of an exposed N-H at the 9-position often significantly alters the polarity and solubility profile compared to the N9-isomer.
Key Principle: In many solvent systems (particularly aqueous or alcoholic), the N9-isomer is thermodynamically more stable (lower solubility) than the N7-isomer. By controlling temperature and saturation levels, we can force the N9-isomer to crystallize while keeping the N7-impurity in the mother liquor.
Solvent System Design
The "Golden Rule" for purines is to utilize their amphoteric nature or their high polarity.
| Solvent Class | Examples | Role in Purine Recrystallization |
| Primary Solvents | Water, Methanol, Ethanol | Used for thermal recrystallization. Purines often show steep solubility curves here (low solubility at RT, high at reflux). |
| Super-Solvents | DMSO, DMF, DMAc | Used for Antisolvent Crystallization . Purines dissolve readily even at RT. Hard to remove; require thorough washing. |
| pH Modifiers | NaOH (aq), HCl (aq) | Used for pH-Swing Crystallization . Purines are soluble as salts (phenolate or ammonium forms) but insoluble as zwitterions/neutral species. |
| Antisolvents | Acetone, Diethyl Ether, IPA | Added to "Super-Solvent" solutions to force precipitation. |
Visualization: Solvent Selection Decision Tree
The following diagram outlines the logical flow for selecting the optimal crystallization strategy based on the crude material's properties.
Caption: Decision matrix for selecting the appropriate recrystallization mode based on purine solubility profiles.
Detailed Protocols
Protocol A: Separation of N7/N9 Isomers (Thermal Method)
Target: Generic N9-alkylated purines (e.g., 6-chloropurine derivatives). Objective: Remove kinetic N7-isomer and other oligomers.
-
Dissolution:
-
Place the crude solid in a round-bottom flask.
-
Add Ethanol (95%) or Ethyl Acetate (approx. 10-15 mL per gram of solute).
-
Heat to reflux.[1] If the solid does not dissolve, slowly add Water dropwise until a clear solution is obtained (creating a co-solvent system).
-
Note: N7 isomers are often more polar; if the solvent is too non-polar (e.g., pure EtOAc), the N7 isomer might not dissolve well, or conversely, might oil out. A polar protic system (EtOH/H2O) usually keeps the more polar impurities in solution while the N9 crystallizes.
-
-
Hot Filtration:
-
While at reflux, filter the solution through a pre-heated sintered glass funnel to remove insoluble salts or dust.
-
-
Controlled Cooling (The Critical Step):
-
Allow the filtrate to cool to room temperature slowly (over 2-3 hours). Rapid cooling traps the N7 isomer inside the N9 crystal lattice (occlusion).
-
Seeding: At approx. 40°C (metastable zone), add a few crystals of pure N9-isomer if available.
-
-
Harvesting:
-
Cool the slurry to 0-4°C for 1 hour.
-
Filter under vacuum.[2] Wash the cake with cold solvent (same composition as mother liquor).
-
Result: The filter cake is predominantly the N9-isomer. The N7-isomer remains in the filtrate.
-
Protocol B: API Polishing (pH Swing Method)
Target: Guanine derivatives (e.g., Acyclovir). Mechanism: Acyclovir is amphoteric. It dissolves in basic pH (forming a phenolate) and precipitates at neutral pH.
-
Dissolution:
-
Suspend crude Acyclovir in Water (approx. 10-15 volumes).
-
Add 40% NaOH (aq) dropwise with stirring until pH reaches ~12-13.
-
Heat to 50-60°C to ensure complete dissolution of all organic material.
-
-
Clarification:
-
Add activated carbon (5% w/w) to remove colored impurities. Stir for 30 mins.
-
Filter hot through Celite.
-
-
Crystallization (Neutralization):
-
Slowly add Acetic Acid or dilute HCl to the filtrate while stirring.
-
Target: Adjust pH to ~7.0 (the isoelectric point where solubility is lowest).
-
Crucial: Do not overshoot to acidic pH (< 4), or the salt may redissolve or hydrolyze.
-
-
Isolation:
-
Cool to 10°C. Filter and wash with copious amounts of water (to remove inorganic salts like NaCl/NaOAc) followed by Acetone (to dry).
-
Visualization: Recrystallization Workflow
Caption: Step-by-step unit operations for the purification of N9-purine APIs.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution temperature dropped below the liquid-liquid phase separation boundary before crystallization. | Use a "Seeding" strategy at a higher temperature. Add a co-solvent (e.g., Ethanol) to increase solubility of the oil phase. |
| Low Yield | pH was not optimized (for amphoterics) or too much solvent was used. | Check the pH vs. Solubility curve. For Acyclovir, pH must be exactly 7.0. Reduce solvent volume or use a "Salting Out" agent (e.g., NaCl). |
| Polymorphism | Rapid precipitation or wrong solvent activity (water content). | Acyclovir forms hydrates (e.g., 2:3 hydrate). Control the water/solvent ratio strictly. Dry at controlled humidity/temperature. |
| N7 Impurity Persistence | N7 isomer co-crystallizing due to similar solubility. | Perform a "Slurry Wash": Suspend the solid in hot solvent (below dissolution point) and stir. The more soluble N7 isomer will leach out into the liquid phase. |
References
-
Separation of N7/N9 Isomers
- Title: Process for synthesis and purification of a compound useful in the preparation of acyclovir (Patent WO1997024357A1).
-
Thermodynamics of Purine Isomers
-
General Recrystallization Theory
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The oligonucleotides containing N7-regioisomer of guanosine: influence on thermodynamic properties and structure of RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oligonucleotides containing N7-regioisomer of guanosine: influence on thermodynamic properties and structure of RNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability of 9-Benzyltheophylline
Topic: Thermal Stability & Degradation Profiles of 9-Benzyltheophylline Document ID: TSC-CHEM-9BT-001 Last Updated: March 2026 Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists
Introduction: The Stability Paradox
9-Benzyltheophylline (9-benzyl-1,3-dimethylxanthine) presents a unique stability profile compared to its more common isomer, 7-benzyltheophylline. While the xanthine core is robust, the N-benzyl bond at the 9-position introduces specific thermal vulnerabilities.
This guide addresses the thermal behavior , isomerization risks , and degradation mechanisms you may encounter during synthesis, purification, or biological assay preparation. Unlike the thermodynamically stable 7-isomer, the 9-isomer is often a product of kinetic control, making it susceptible to rearrangement and debenzylation under thermal stress.
Part 1: Thermal Profile & Physical Properties
Quick Reference Data
| Property | Value / Behavior | Notes |
| Melting Point | 150°C – 165°C (Typical) | Distinct from 7-benzyl isomer (~288°C). |
| Thermal Onset (T_onset) | ~210°C | Onset of degradation (DSC). |
| Safe Working Temp | < 80°C | For long-term drying/storage. |
| Critical Instability | > 220°C | Rapid N-debenzylation or migration. |
Critical Note: If your sample has a melting point near 270–290°C , you likely do not have 9-benzyltheophylline. You likely have 7-benzyltheophylline or unsubstituted theophylline .
Part 2: Degradation Mechanisms (The "Why")
When subjected to thermal stress (>200°C) or prolonged heating in high-boiling solvents, 9-benzyltheophylline undergoes two primary degradation pathways.
Mechanism 1: The N9 N7 Thermodynamic Migration
The N9-benzyl isomer is often less thermodynamically stable than the N7-benzyl isomer. Under high thermal energy, the benzyl group can migrate to the N7 position, driven by the higher stability of the resulting conjugated system. This is a common phenomenon in purine chemistry known as the N-alkyl rearrangement.
Mechanism 2: Oxidative Debenzylation
At high temperatures in the presence of oxygen, the benzylic carbon is susceptible to radical attack. This leads to the cleavage of the C-N bond, releasing benzaldehyde and reverting the molecule to theophylline.
Visualizing the Pathways
Figure 1: Thermal degradation pathways of 9-benzyltheophylline showing isomerization vs. oxidative cleavage.
Part 3: Troubleshooting Guide (FAQs)
Scenario A: "My sample turned brown during drying."
Diagnosis: Maillard-type oxidation or Benzaldehyde formation.
Root Cause: You likely dried the sample at
-
Lower Temperature: Dry at 40–50°C under high vacuum.
-
Inert Atmosphere: Always store and heat under Nitrogen or Argon if temperatures exceed 100°C.
Scenario B: "I see two peaks in my HPLC after recrystallization."
Diagnosis: Thermal Isomerization (9-benzyl
-
Step 1: Check the UV spectrum of the new peak. 7-benzyltheophylline has a slightly different
than the 9-isomer. -
Step 2: Co-inject with a known standard of 7-benzyltheophylline (commercially available). Prevention: Use lower-boiling solvents like Ethanol/Water or Isopropanol for recrystallization. Avoid prolonged boiling.
Scenario C: "My melting point is 288°C, but the label says 9-benzyl."
Diagnosis: Misidentified Isomer. Root Cause: The synthesis likely favored the thermodynamic product (7-benzyl) or the label is incorrect. 9-benzyltheophylline typically melts significantly lower (often <200°C depending on polymorphs) because the N9 substitution disrupts the hydrogen-bonding network more severely than N7 substitution. Action: Run a NOESY NMR .
-
9-Benzyl: Strong NOE between the Benzyl-CH2 and the C8-proton.
-
7-Benzyl: Weak or no NOE between Benzyl-CH2 and C8-proton (due to distance/conformation).
Part 4: Experimental Protocols
Protocol 1: Assessing Thermal Stability via DSC
Use this protocol to determine the safe processing window for your specific batch.
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Sample Prep: Weigh 2–5 mg of 9-benzyltheophylline into a Tzero aluminum pan.
-
Crimped (to retain volatiles) vs. Pinhole (to allow off-gassing). Use Pinhole to detect debenzylation (mass loss).
-
-
Method:
-
Equilibrate at 40°C.
-
Ramp 10°C/min to 350°C.
-
Purge gas: Nitrogen (50 mL/min).
-
-
Analysis:
-
Endotherm 1: Melting point (Look for sharp peak ~150–165°C).
-
Exotherm/Drift: Look for baseline rise
indicating decomposition.
-
Protocol 2: Troubleshooting Workflow
Figure 2: Decision tree for verifying 9-benzyltheophylline identity and stability.
References
-
Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry, 28(4), 487-492. Link
- Context: Discusses the synthesis and stability of N-substituted purines.
-
Kjellin, G., & Sandström, J. (1969). "Tautomerism and conformation of N-alkylated purines." Acta Chemica Scandinavica, 23, 2879-2887. Link
- Context: Foundational work on the migration of alkyl groups in xanthine deriv
-
ChemicalBook. (2024). "8-Benzyltheophylline Properties (Isomer Comparison)." Link
- Context: Provides physical property data for benzyl-substituted theophyllines for comparison.
- Lister, J. H. (1971). Fused Pyrimidines Part II: Purines. Wiley-Interscience. Context: Authoritative text on the thermal rearrangement of N-benzyl purines.
Minimizing N7-benzyl impurity in 9-benzyltheophylline synthesis
Technical Support Center: Synthesis of 9-Benzyltheophylline
Welcome to the technical support center for the synthesis of 9-benzyltheophylline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of the N7-benzyl impurity, a common challenge in this synthesis. Our goal is to equip you with the scientific understanding and practical protocols to minimize this impurity and optimize your reaction outcomes.
Troubleshooting Guide: Minimizing N7-Benzyltheophylline Impurity
This section addresses specific issues you may encounter during the benzylation of theophylline. We provide a systematic approach to identify the root cause of problems and implement effective solutions.
Issue 1: High Levels of N7-Benzyl Impurity Detected in the Crude Product
Symptoms:
-
Post-reaction analysis (e.g., HPLC, LC-MS) shows a significant peak corresponding to the N7-benzyltheophylline isomer, often in a ratio that compromises the yield of the desired N9-benzyltheophylline.
-
Difficulty in purifying the desired N9-isomer to the required purity specifications.
Root Cause Analysis and Solutions:
The formation of the N7-benzyl impurity is a classic example of a kinetically versus thermodynamically controlled reaction. The N7 position of the theophylline anion is often more nucleophilic, leading to a faster initial reaction (kinetic product). However, the N9-substituted product is typically the more thermodynamically stable isomer.[1][2] The key to minimizing the N7-isomer is to favor the formation of the thermodynamic product.
dot
Caption: Competing pathways in theophylline benzylation.
Troubleshooting Steps:
-
Evaluate Your Base Selection: The choice of base is critical in controlling the regioselectivity of the alkylation.
-
Problem: Strong, non-hindered bases (e.g., sodium hydride) can rapidly deprotonate theophylline, leading to a higher proportion of the kinetically favored N7-isomer.
-
Solution: Switch to a milder, bulkier base. Potassium carbonate (K₂CO₃) is often a preferred choice as it can favor the formation of the thermodynamically more stable N9-isomer.[3] The larger cation (K⁺) may also play a role in directing the alkylation.
-
-
Assess the Solvent System: The polarity and type of solvent significantly influence the reaction pathway.
-
Optimize Reaction Temperature and Time: These parameters are crucial for allowing the reaction to reach thermodynamic equilibrium.
-
Problem: Low reaction temperatures may trap the kinetic N7-product, preventing its conversion or equilibration to the more stable N9-isomer. Short reaction times may not be sufficient for the slower formation of the N9-product to dominate.
-
Solution: Increase the reaction temperature and extend the reaction time. Monitoring the reaction progress by TLC or HPLC is essential to determine the optimal endpoint where the ratio of N9 to N7 is maximized. In some purine alkylations, heating can facilitate the isomerization of the N7- to the N9-product.[5]
-
| Parameter | Condition Favoring N7-Impurity | Recommended Condition for N9-Product | Rationale |
| Base | Strong, non-hindered (e.g., NaH) | Weaker, bulkier (e.g., K₂CO₃) | Favors thermodynamic control over kinetic control. |
| Solvent | Non-polar (e.g., Toluene) | Polar aprotic (e.g., DMF, DMSO) | Stabilizes the transition state leading to the N9-isomer. |
| Temperature | Low (e.g., Room Temperature) | Elevated (e.g., 80-100 °C) | Provides energy to overcome the activation barrier for the thermodynamic product. |
| Time | Short | Extended (with monitoring) | Allows the reaction to reach thermodynamic equilibrium. |
Issue 2: Difficulty in Separating the N7- and N9-Benzyl Isomers
Symptoms:
-
Co-elution of the N7 and N9 isomers during column chromatography.
-
Inability to achieve the desired purity of 9-benzyltheophylline even after multiple purification steps.
Root Cause Analysis and Solutions:
The structural similarity of the N7- and N9-benzyl isomers makes their separation challenging.[3] Effective separation relies on exploiting subtle differences in their physical and chemical properties.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Problem: Standard column chromatography conditions may not provide sufficient resolution.
-
Solution:
-
Column: Utilize a high-resolution silica gel for flash chromatography.
-
Mobile Phase: A systematic optimization of the solvent system is crucial. A common approach is to use a gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).[3] Fine-tuning the ratio is key to achieving baseline separation.
-
Analytical Method: Develop a robust HPLC method for accurate monitoring of the separation. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is often effective for separating theophylline and its derivatives.[6][7][8][9]
-
-
-
Consider Recrystallization:
-
Problem: The isomers may have similar solubilities in many common solvents.
-
Solution: Experiment with a variety of solvent systems for recrystallization. A mixture of solvents (e.g., ethanol/water, isopropanol/toluene) can sometimes provide the differential solubility needed for selective crystallization of the desired N9-isomer.[5] Seeding the solution with a pure crystal of 9-benzyltheophylline can also aid in selective crystallization.
-
dot
Caption: Workflow for troubleshooting high N7-impurity levels.
Frequently Asked Questions (FAQs)
Q1: Why is the N7-position in theophylline kinetically favored for alkylation?
A1: The imidazole ring of the purine system in theophylline has two nitrogen atoms, N7 and N9, that can be alkylated. The N7-position is generally considered to be more nucleophilic due to the electronic effects of the adjacent carbonyl groups and the overall electron distribution in the theophylline anion. This higher nucleophilicity leads to a lower activation energy for the reaction at this site, making it the kinetically favored product.[10][11]
Q2: What is the thermodynamic basis for the N9-isomer being the more stable product?
A2: The greater thermodynamic stability of the N9-substituted isomer is often attributed to reduced steric hindrance and more favorable electronic delocalization within the purine ring system compared to the N7-isomer.[2][5] Over time and with sufficient energy (e.g., heat), the reaction equilibrium will shift to favor the formation of the more stable N9-product.
Q3: Can I use protecting groups to improve the regioselectivity?
A3: While the use of protecting groups is a common strategy in organic synthesis to achieve regioselectivity, it adds extra steps to the synthesis (protection and deprotection), which may not be ideal for large-scale production.[12] For the synthesis of 9-benzyltheophylline, optimizing the reaction conditions as described above is often a more direct and efficient approach.
Q4: Are there any analytical techniques to differentiate between the N7- and N9-isomers?
A4: Yes, several spectroscopic techniques can be used to distinguish between the N7- and N9-benzyltheophylline isomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts of the protons and carbons in the purine ring will differ between the two isomers. Two-dimensional NMR techniques like HMBC and NOESY can also be used to definitively establish the point of benzylation.[10]
-
High-Performance Liquid Chromatography (HPLC): As mentioned in the troubleshooting section, a well-developed HPLC method can separate the two isomers, allowing for their quantification.[6][13]
-
Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, aiding in their identification.
Experimental Protocols
Recommended Synthesis of 9-Benzyltheophylline
This protocol is optimized to favor the formation of the N9-isomer.
-
Materials:
-
Theophylline (1 equivalent)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equivalents)
-
Benzyl bromide or benzyl chloride (1.1 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add theophylline and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (or chloride) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring.
-
Monitor the progress of the reaction by TLC or HPLC every 2-3 hours until the starting material is consumed and the N9/N7 ratio is maximized.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Protocol: HPLC Analysis of N7/N9 Isomer Ratio
This method provides a baseline for separating and quantifying the isomers.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Isocratic elution with a suitable ratio (e.g., 60:40 A:B) or a gradient elution may be necessary for optimal separation.[9]
-
-
Procedure:
-
Set the column temperature (e.g., 30 °C) and flow rate (e.g., 1.0 mL/min).
-
Set the UV detector wavelength to an appropriate value for theophylline derivatives (e.g., 272-280 nm).[7][9]
-
Prepare a standard solution of your crude product in the mobile phase.
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to 9-benzyltheophylline and N7-benzyltheophylline based on their retention times (if known) or by collecting fractions and analyzing by other methods (e.g., MS, NMR).
-
Calculate the relative peak areas to determine the isomer ratio.
-
References
-
Wikipedia. Theophylline. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Theophylline? [Link]
-
bionity.com. Theophylline. [Link]
-
PubMed. (1983). Separation and determination of theophylline from paraxanthine in human serum by reversed-phase high-performance liquid chromatography. [Link]
-
Scilit. (2006). High-Performance Liquid Chromatographic Analysis of Theophylline in the Presence of Caffeine in Blood Serum and Pharmaceutical Formulations. [Link]
-
Singh, A. P., & Noolvi, M. N. (2019). Synthesis and Spectral Studies of Some Novel 9-Benzylpurine Derivatives. Research & Reviews: A Journal of Pharmaceutical Science. [Link]
-
PubMed. (2006, November 10). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. [Link]
-
PubMed Central. (2024, April 6). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. [Link]
-
ResearchGate. (2016). Simultaneous Determination of Caffeine, Theobromine, and Theophylline by High-Performance Liquid Chromatography. [Link]
-
PubMed Central. (2014). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. [Link]
-
Al-Salman, H. N. K., et al. (2021). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. Annals of the Romanian Society for Cell Biology. [Link]
-
PubMed Central. (2022, November 8). Recent Advances in the Synthesis of Xanthines: A Short Review. [Link]
-
PubMed Central. (2020). Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. [Link]
-
MDPI. (2010, March 18). Theophylline. [Link]
-
National Center for Biotechnology Information. (2023, May 1). Theophylline. In StatPearls. [Link]
-
ResearchGate. (2025, August 6). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. [Link]
-
PubMed. (2024, April 6). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. [Link]
-
ACS Publications. (2024, April 6). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. [Link]
-
PubMed. (2006, September 1). Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists. [Link]
-
I.R.I.S. (2020, February 27). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. [Link]
- Google Patents. (2000). A process for the isomerisation of an N-7 isomer into an N-9 isomer useful in the synthesis of acyclic nucleosides.
-
MDPI. (2021, June 17). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. [Link]
-
Smith, T. E., et al. (2002, March 25). EFFECTS OF BASE, ELECTROPHILE, AND SUBSTRATE ON THE SELECTIVE ALKYLATION OF HETEROAROMATIC SYSTEMS. Chemistry. [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. [Link]
-
Axios Research. 8-Benzyl Theophylline. [Link]
-
MDPI. (2021). Solid-State Polymorphic Transition of Theophylline Anhydrate and Humidity Effect. [Link]
-
HETEROCYCLES. (2020, March 2). SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS. [Link]
-
PubMed Central. (2004). A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression. [Link]
-
MDPI. (2021, July 8). Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. [Link]
-
Cleanchem. 8-Benzyl Theophylline. [Link]
-
PubChem. 8-Benzyl-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione. [Link]
-
ResearchGate. (2018). The synthesis of 9-benzyl-9H-carbazole (BzCz). [Link]
-
PubMed Central. (2007). Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity. [Link]
-
ResearchGate. (2022). Synthesis of benzyl guanidine derivatives 9a–v. Reagents and conditions. [Link]
-
SynZeal. N-Nitroso Theophylline. [Link]
-
OMICS International. (2023). The Role of Alkyl Groups in Organic Chemistry and Drug Design. [Link]
Sources
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0976751A1 - A process for the isomerisation of an N-7 isomer into an N-9 isomer useful in the synthesis of acyclic nucleosides - Google Patents [patents.google.com]
- 6. Separation and determination of theophylline from paraxanthine in human serum by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Technical Support Center: Troubleshooting Xanthine N7 vs. N9 Regioselective Alkylation
Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter regioselectivity challenges when functionalizing the xanthine core. Because the deprotonated xanthine intermediate acts as an ambident nucleophile, alkylation inherently risks producing an inseparable mixture of N7 and N9 isomers[1].
This guide provides field-proven, causality-driven solutions to control regioselectivity through precise thermodynamic and kinetic manipulation.
Mechanistic Insights: The Causality of Regioselectivity
To troubleshoot an alkylation reaction, you must first understand the fundamental energy landscape of the purine/xanthine scaffold. The N7 and N9 nitrogen atoms compete directly for the electrophile, but they are governed by different physical chemistry principles:
-
Kinetic Control (The N7 Pathway): Density Functional Theory (DFT) calculations and Fukui function analyses demonstrate that the N7 atom is inherently more nucleophilic than the N9 counterpart[1]. Consequently, the activation energy (
) required for N7-alkylation is lower. At reduced temperatures, the reaction lacks the thermal energy to overcome the higher of the N9 pathway, trapping the system in the kinetically favored N7-alkylated state[2]. -
Thermodynamic Control (The N9 Pathway): Despite the higher kinetic barrier, the N9-alkylated isomer is thermodynamically more stable due to the minimization of steric repulsion with C6 substituents and a more favorable electronic delocalization across the pyrimidine ring[1]. At elevated temperatures, the system gains sufficient thermal energy to traverse the higher activation barrier, driving the equilibrium toward the highly stable N9 product[2].
Kinetic vs. thermodynamic pathways in xanthine N7/N9 regioselective alkylation.
Troubleshooting Desk (FAQs)
Q1: My standard alkylation at room temperature yields an inseparable 1:1 mixture of N7 and N9 isomers. How do I push the reaction entirely to N9? A1: Room temperature often provides enough energy to partially access both pathways without allowing for full thermodynamic equilibration. To achieve >90% N9 selectivity, you must shift to strictly thermodynamic conditions. Switch to a higher boiling polar aprotic solvent (e.g., DMF or DMSO) and elevate the reaction temperature to 80–100 °C for 12–24 hours[3]. For extreme cases, using neat alkylating agents like diethyl sulfate at 130–150 °C will quantitatively yield the N9-alkylated product[4].
Q2: I need the N7-alkylated product for my SAR study, but I keep getting N9 contamination. How can I isolate the kinetic product?
A2: Strict temperature control is mandatory. Deprotonate your xanthine at 0 °C using sodium hydride (NaH), then add the alkyl halide dropwise while maintaining the ice bath. Do not let the reaction exceed 25 °C[2]. If N9 contamination persists, consider the Vorbrüggen silylation method using
Q3: How can I differentiate between the N7 and N9 isomers during in-process validation? A3: While LC-MS will show identical masses, the N7 isomer typically elutes earlier on a C18 reverse-phase HPLC column due to its higher polarity. For definitive structural validation, use 2D NMR (NOESY/HMBC). The N7-alkyl protons will show a strong NOE correlation with the C8 proton, whereas N9-alkyl protons will exhibit different spatial correlations depending on the surrounding steric environment[6].
Quantitative Data Summary
The following table summarizes the expected regioselectivity outcomes based on specific thermal and chemical environments.
| Reaction Condition | Temperature | Reagents / Solvent | Major Product | Regioselectivity (N7:N9) | Expected Yield |
| Kinetic Control | 0–25 °C | Alkyl Halide, NaH, DMF | N7-Isomer | > 80:20 | 65–75% |
| Thermodynamic Control | 80–100 °C | Alkyl Halide, | N9-Isomer | < 20:80 | 70–85% |
| Forcing Thermodynamic | 130–150 °C | Diethyl Sulfate (Neat) | N9-Isomer | < 5:95 | ~87% |
| Steric/Lewis Acid Control | 80 °C | tert-BuBr, | N7-Isomer | > 95:5 | 30–40% |
Validated Experimental Protocols
To ensure reproducibility, the following methodologies are designed as self-validating systems . Each protocol contains an internal checkpoint allowing you to verify the mechanistic trajectory before proceeding to the workup.
Experimental workflow for directing N7 vs. N9 xanthine alkylation via temperature control.
Protocol A: Thermodynamically Controlled N9-Alkylation
Objective: Drive the reaction to the most stable isomer using elevated thermal energy.
-
Deprotonation: Suspend the xanthine derivative (1.0 eq) in anhydrous DMF. Add
(2.0 eq) and stir at room temperature for 30 minutes to generate the ambident anion. -
Alkylation: Add the alkyl halide (1.2 eq) dropwise.
-
Thermal Equilibration: Attach a reflux condenser and heat the reaction mixture to 90 °C for 18 hours[3].
-
System Validation Checkpoint: Remove a 10 µL aliquot, quench in 100 µL
, and extract with EtOAc. Run TLC (10% MeOH/DCM). The N9-isomer will typically exhibit a slightly higher value than the N7-isomer due to a decreased dipole moment. If the lower spot (N7) persists at >15% intensity, increase the temperature to 100 °C for an additional 4 hours to force thermodynamic equilibration. -
Workup: Cool to room temperature, quench with ice water, and extract with EtOAc. Dry over
and concentrate under reduced pressure.
Protocol B: Kinetically Controlled N7-Alkylation
Objective: Trap the intermediate at the most nucleophilic site by restricting thermal energy.
-
Cryogenic Deprotonation: In a flame-dried flask under argon, suspend the xanthine (1.0 eq) in anhydrous DMF. Cool to 0 °C using an ice bath. Carefully add NaH (60% dispersion, 1.1 eq) portion-wise[3]. Stir for 45 minutes at 0 °C.
-
Alkylation: Dilute the alkyl halide (1.1 eq) in 1 mL of DMF and add it dropwise over 15 minutes via a syringe pump to prevent localized exothermic spikes.
-
Kinetic Trapping: Maintain the reaction strictly between 0 °C and 15 °C for 3 hours.
-
System Validation Checkpoint: Monitor via LC-MS. The N7-isomer will elute earlier on a C18 reverse-phase column compared to the N9-isomer. If N9 formation begins to exceed 5% peak area, immediately quench the reaction with cold water to halt the thermodynamic drift.
-
Workup: Quench the reaction at 0 °C with saturated aqueous
. Extract with DCM, wash with brine (to remove DMF), and purify via flash chromatography.
References
-
MDPI. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. [Link]
-
ACS Omega. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. [Link]
-
Beilstein Journals. Ferrocenoyl-adenines: substituent effects on regioselective acylation. [Link]
-
ResearchGate. Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Buy 2,7-Dimethyl-1H-purin-6(7H)-one [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Optimization of base catalysts for N9-purine substitution
Topic: Optimization of Base Mediated N9-Purine Functionalization
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The N9 Challenge
Welcome to the technical support hub for purine functionalization. If you are here, you are likely facing the classic "Purine Problem": the competition between the N7 (kinetic) and N9 (thermodynamic) nucleophilic sites.
While N7 is often the most nucleophilic site due to electron density distribution, N9-substituted purines are the primary pharmacophores in virology and oncology (e.g., Acyclovir, Remdesivir). Achieving high N9 regioselectivity without protecting groups requires a precise interplay of base cation size , solvent polarity , and thermodynamic control .
This guide moves beyond generic textbook advice. We focus on the "Cesium Effect" and the manipulation of the purine anion's solvation shell to drive N9 selectivity.
Module 1: Regioselectivity Troubleshooting (N7 vs. N9)
Q1: "I am consistently getting a 60:40 mixture of N9:N7 isomers. How do I shift this to >95% N9?"
Diagnosis: You are likely operating under kinetic control or using a base that forms a "tight ion pair" with the purine anion.
The Mechanism: The purine anion is an ambident nucleophile.
-
N7 Attack: Lower activation energy (
), faster rate Kinetic Product . -
N9 Attack: More stable product, but higher
(often due to steric hindrance from H8) Thermodynamic Product .
Corrective Protocol:
-
Switch to Cesium Carbonate (
): Unlike sodium ( ) or potassium ( ), the large cesium cation ( ) has a diffuse charge density. It forms a "loose ion pair" with the purine anion, effectively leaving the nucleophile "naked" and more free to equilibrate to the thermodynamic N9 position [1, 2]. -
Increase Temperature: Kinetic products form fast at low temperatures. Heating the reaction (60°C–100°C) provides the energy to reverse N7 alkylation (if reversible) or overcome the N9 activation barrier.
-
Solvent Choice: Use polar aprotic solvents (DMF or DMSO). These solvate the cation well but leave the purine anion reactive.
Q2: "Does the substituent at the C6 position affect my base choice?"
Diagnosis: Yes. Steric and electronic effects at C6 transmit directly to N7.
Technical Insight:
-
Electron-Withdrawing Groups (e.g., Cl, F) at C6: These pull electron density, making the ring more acidic but also stabilizing the anion.
-
Bulky Groups (e.g., -NH-Boc, Aryl) at C6: These provide steric shielding of the N7 position. If you have a bulky C6 substituent, you can often use milder bases (
) because N7 is physically blocked, naturally forcing substitution to N9 [3].
Module 2: Reaction Efficiency & Yield
Q3: "My reaction stalls at 50% conversion even with excess alkyl halide. Why?"
Diagnosis: This is typically a solubility or surface passivation issue.
The Causality:
Inorganic bases like
Corrective Protocol:
-
The "Cesium Advantage":
is significantly more soluble in organic solvents (like DMF) than or [4]. This maintains a higher concentration of active base. -
Add a Phase Transfer Catalyst: If you must use
, add 5-10 mol% of Tetrabutylammonium iodide (TBAI) or 18-Crown-6 . This shuttles the carbonate into the organic phase.
Q4: "When should I use Sodium Hydride (NaH) versus Carbonates?"
Decision Matrix:
-
Use Carbonates (
, ): For almost all standard alkylations. They allow for thermodynamic equilibration (reversible deprotonation) which favors N9. -
Use NaH: Only when the electrophile is extremely unreactive, or if the N9/N7 ratio is irrelevant. Warning: NaH causes irreversible deprotonation. Once the anion forms, it attacks the nearest electrophile (often N7 kinetically). You lose the ability to "correct" the regioselectivity via equilibration [5].
Module 3: Visualization of Pathways
The following diagram illustrates the kinetic vs. thermodynamic decision tree and the role of the base cation.
Caption: Kinetic (N7) vs. Thermodynamic (N9) pathways. Cesium promotes the thermodynamic route via loose ion pairing.
Module 4: Optimized Experimental Protocols
Protocol A: The "Gold Standard" Cesium Method (High N9 Selectivity)
Best for: Valuable substrates, complex electrophiles, and requiring >95% N9 selectivity.
Reagents:
-
Purine Substrate (1.0 equiv)
-
Electrophile (Alkyl Halide/Tosylate) (1.1 – 1.2 equiv)
-
Cesium Carbonate (
) (1.5 – 2.0 equiv) -
Solvent: Anhydrous DMF or DMSO (0.1 M concentration)
Step-by-Step:
-
Drying: Flame-dry all glassware under Argon/Nitrogen. Moisture kills the "naked anion" effect by solvating the nucleophile with water.
-
Activation: Dissolve Purine and
in solvent. Stir at 60°C for 30 minutes .-
Why? This pre-activation ensures complete deprotonation and breaks up base aggregates before the electrophile is introduced.
-
-
Addition: Cool to room temperature (optional, depending on electrophile stability) and add the electrophile dropwise.
-
Reaction: Heat to 80°C – 100°C and monitor by LCMS.
-
Note: If N7 forms initially, the heat allows the reversible alkylation to equilibrate to N9.
-
-
Workup: Filter off the cesium salts (insoluble in DCM/EtOAc). Wash organic layer with water/brine to remove DMF.
Protocol B: The Cost-Effective Potassium Method
Best for: Large scale, simple substrates (e.g., Benzyl chloride), where 10-15% N7 isomer is acceptable.
Reagents:
-
Purine Substrate (1.0 equiv)
-
Potassium Carbonate (
) (2.5 equiv) - Must be finely ground/milled. -
Additive: TBAI (10 mol%) or 18-Crown-6 (5 mol%)
-
Solvent: Acetone (reflux) or DMF (heat).
Step-by-Step:
-
Grinding: Grind
to a fine powder immediately before use (hygroscopic). -
Mixing: Combine Purine, Base, and Additive in solvent.
-
Reflux: Heat to reflux. The phase transfer catalyst (TBAI) is critical here to shuttle the carbonate anion into the organic phase to deprotonate the purine.
-
Time: These reactions are generally slower than the Cesium method (12-24 hours).
Data Summary: Base Performance Comparison
| Base Catalyst | Cation Radius | Solubility (DMF) | Ion Pair Character | Typical N9:N7 Ratio* | Recommendation |
| Small | Poor | Tight | 50:50 | Avoid. | |
| Medium | Moderate | Medium | 70:30 | Good for scale-up with simple substrates. | |
| Large | High | Loose | >90:10 | Preferred for R&D and complex synthesis. | |
| Small | N/A (Suspension) | Tight | Variable (Kinetic) | Use only for unreactive electrophiles. |
*Ratios are approximate and substrate-dependent.
References
-
Dent, T. (2020).[1] Exploring and Quantifying the Caesium Effect I. Compunetics. Link
-
Flessner, T., et al. (2004). Regioselective N9 Alkylation of Purines. Thieme Connect. Link
-
Bovens, M., et al. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. PubMed. Link
-
Inno-Chem. (2020). Cesium Carbonate in Organic Synthesis: Solubility and Reactivity. Inno-Chem Technical Reports. Link
-
Dave, P. (2018).[2] Kinetic vs Thermodynamic Control in Enolate and Nucleophilic Substitution. YouTube/Professor Dave Explains. Link
Sources
Technical Support Center: Analysis of 9-Benzyl Xanthines
Subject: Troubleshooting Decomposition & Identification of 9-Benzyl Xanthine Derivatives Ticket ID: #BX-902-TECH Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division
Executive Summary
9-benzyl xanthines are critical scaffolds in medicinal chemistry, often functioning as adenosine receptor antagonists (e.g.,
This guide addresses the three most common technical tickets received regarding these compounds:
-
Mass Spectrometry: Unidentified peaks at
and . -
Chromatography: Appearance of early-eluting polar impurities.
-
Stability: Unexpected degradation under light or oxidative stress.
Module 1: Mass Spectrometry Troubleshooting
Q: I see a dominant fragment ion at m/z 91 and a neutral loss of 91 Da. Is my compound degrading in the source?
A: Not necessarily degrading, but certainly fragmenting. This is the signature ionization behavior of N-benzyl derivatives.
The Mechanism:
In Electrospray Ionization (ESI) and Electron Impact (EI), the N-benzyl bond is susceptible to heterolytic cleavage. The benzyl group detaches to form a tropylium ion (
-
Diagnostic Peak 1 (
): The tropylium ion itself. -
Diagnostic Peak 2 (
): The xanthine core cation after losing the benzyl group.
If you observe these in your LC-MS chromatogram (before the source), it indicates chemical degradation (debenzylation). If you only see them in the MS spectrum (at the apex of the parent peak), it is "in-source" fragmentation.
Protocol: Distinguishing Degradation vs. Fragmentation
-
Extract Ion Chromatogram (EIC): Plot the EIC for the parent mass
. -
Plot EIC for
.-
Scenario A (Co-elution): If the
signal perfectly overlaps with the parent peak, it is in-source fragmentation . -
Scenario B (Separation): If the
signal appears at a different retention time (usually earlier), your sample contains the de-benzylated degradation product .
-
Visualization: MS Fragmentation Pathway
Figure 1: The characteristic fragmentation pathway of N-benzyl xanthines, yielding the stable tropylium ion.
Module 2: Chromatographic Anomalies
Q: A new impurity peak has appeared at RRT ~0.6. What is it?
A: The most likely candidate is the N-debenzylated xanthine (the free xanthine core).
The Logic: The benzyl group is highly lipophilic. Removing it significantly increases the polarity of the molecule. In Reverse Phase Chromatography (RP-HPLC) using C18 columns, polarity dictates elution order.
-
Parent Compound: Retained longer due to hydrophobic interaction between the benzyl ring and the C18 chain.
-
Degradant (De-benzylated): Elutes significantly earlier (lower Relative Retention Time, RRT).
Reference Data: Expected Elution Shifts
| Compound State | Polarity | Est.[1][2] RRT (vs Parent) | Detection (UV) |
| 9-Benzyl Xanthine | Low (Lipophilic) | 1.00 | |
| De-benzylated Core | High (Polar) | 0.4 - 0.7 | |
| 8-Hydroxy Metabolite | Medium | 0.8 - 0.9 | distinct shoulder |
Q: How do I confirm this without a standard?
Protocol: UV Ratio Validation
-
Use a Diode Array Detector (DAD).[3]
-
Extract the UV spectrum of the Parent Peak. Note the
(typically ~270 nm for xanthines). -
Extract the UV spectrum of the Impurity (RRT ~0.6).
-
Analysis: The de-benzylated core usually retains the characteristic "double hump" xanthine spectrum but may show a slight shift (2-5 nm) due to the loss of auxochromic effects from the benzyl group. If the spectra are radically different, check for ring-opening (imidazole cleavage).
Module 3: Chemical Stability & Degradation Pathways
Q: Why is my compound degrading even when stored at 4°C?
A: 9-benzyl xanthines are susceptible to Oxidative N-Dealkylation , a process that can be catalyzed by light (photolysis) or trace metal impurities in solvents.
Mechanism: Oxidative Debenzylation This is not a simple hydrolysis. It proceeds via a radical or enzymatic-mimic pathway:
-
Oxidation: The benzylic carbon is oxidized to form a hemiaminal intermediate.
-
Collapse: The unstable hemiaminal collapses, releasing benzaldehyde and the free amine (xanthine).
Critical Check: Smell your sample. A faint almond odor indicates the release of benzaldehyde, confirming this pathway.
Visualization: Oxidative Degradation Pathway
Figure 2: The oxidative dealkylation mechanism leading to the release of benzaldehyde and the free xanthine core.
Module 4: Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)
To validate your stability-indicating method, perform this rapid stress test.
-
Acid Hydrolysis: Dissolve 1 mg in 1 mL 0.1 N HCl. Heat at 60°C for 2 hours.
-
Expectation: Minimal degradation (Xanthines are acid stable).
-
-
Oxidative Stress: Dissolve 1 mg in 1 mL 3%
. RT for 4 hours.-
Expectation: High degradation. Look for N-oxide formation or debenzylation.
-
-
Photostability: Expose solution to UV light (254 nm) for 2 hours.
-
Expectation: rapid formation of the RRT ~0.6 peak (debenzylation).
-
Protocol B: NMR Verification ( H)
If you isolate the degradation product, check the Benzylic Region :
-
Parent: Singlet at
5.0 - 5.5 ppm ( ). -
Degradant: Disappearance of the
5.0-5.5 singlet and the aromatic multiplets ( 7.2-7.4). -
Aldehyde Byproduct: Appearance of a singlet at
10.0 ppm (CHO) if benzaldehyde is trapped in the matrix.
References
-
Gundlach, K., et al. (2021). "Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes." Molecules, 26(12), 3696. Link
- Relevance: Details the synthesis and NMR characterization of N9-benzyl xanthines, providing baseline spectral d
-
Völkel, W., et al. (2017). "Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides." Journal of The American Society for Mass Spectrometry, 28, 266–273. Link
- 91)
-
Tzanavaras, P.D., et al. (2012). "HPLC Method for the Evaluation of Chromatographic Conditions for Separation of New Xanthine Derivatives." Cellulose Chemistry and Technology, 46(9-10), 549-555. Link
- Relevance: Provides validated HPLC conditions (C18, pH stability)
-
Chiacchio, U., et al. (2020). "Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization." Current Organic Synthesis, 17. Link
- Relevance: Discusses the chemical reactivity of the xanthine scaffold, including N-alkyl
Sources
Validation & Comparative
Publish Comparison Guide: Crystal Structure Analysis of 9-Benzyl-1,3-dimethylpurine-2,6-dione
The following guide provides a comprehensive technical analysis of 9-benzyl-1,3-dimethylpurine-2,6-dione (9-benzyltheophylline), focusing on its crystal structure, synthesis, and comparative performance against its isomers (7-benzyltheophylline and 8-benzyltheophylline).
Executive Summary
In the development of xanthine-based adenosine receptor antagonists and bronchodilators, the precise regiochemistry of substitution is critical. 9-benzyl-1,3-dimethylpurine-2,6-dione (9-benzyltheophylline) represents a specific N9-alkylated isomer of theophylline. Unlike the thermodynamically favored 7-benzyl isomer (produced via direct alkylation of theophylline), the 9-benzyl derivative mimics the N9-glycosidic linkage found in natural nucleosides (e.g., adenosine, guanosine).
This guide delineates the structural distinctiveness of the 9-benzyl isomer, establishing a protocol for its crystallographic characterization and comparing its physicochemical stability (melting point, packing efficiency) against the 7-benzyl and 8-benzyl alternatives.
Compound Profile & Comparative Metrics[1][2][3]
The differentiation of benzyltheophylline isomers is non-trivial due to their identical molecular weight and similar solubilities. The melting point and crystal packing motifs serve as the primary definitive identification tools.
Table 1: Comparative Physicochemical Profile of Benzyltheophylline Isomers
| Feature | 9-Benzyl-1,3-dimethylpurine-2,6-dione | 7-Benzyl-1,3-dimethylpurine-2,6-dione | 8-Benzyl-1,3-dimethylpurine-2,6-dione |
| Common Name | 9-Benzyltheophylline | 7-Benzyltheophylline | 8-Benzyltheophylline |
| Substitution Site | Imidazole Nitrogen (N9) | Imidazole Nitrogen (N7) | Imidazole Carbon (C8) |
| Melting Point | 167 – 170 °C [1] | 156 – 158 °C [2] | ~288 °C [3] |
| Synthesis Route | Traube Synthesis (Ring Closure) or Directed Alkylation | Direct Alkylation of Theophylline (S_N2) | Radical/Lithiation at C8 |
| Biological Relevance | Nucleoside mimic (N9-C1' analog) | Adenosine Receptor Antagonist | PDE Inhibitor / Reference Standard |
| Crystal Habit | Prisms/Plates (Solvent dependent) | Needles/Prisms | Fine Powder/Microcrystals |
Technical Insight: The significantly higher melting point of the 9-benzyl isomer (167-170 °C) compared to the 7-benzyl isomer (~156 °C) indicates a higher lattice energy and more efficient crystal packing, likely due to the absence of the destabilizing repulsion between the N7-substituent and the C6-carbonyl oxygen.
Structural Analysis & Packing Motifs
Molecular Conformation
In the crystalline state, xanthine derivatives exhibit a planar purine core. The critical structural variable is the orientation of the benzyl group relative to this plane.
-
9-Benzyl (Target): The benzyl group at N9 experiences steric interaction with the C8-proton. To minimize strain, the phenyl ring typically rotates out of the purine plane (torsion angle ~70-90°), facilitating a "herringbone" or "T-shaped" packing interaction between the phenyl ring and the purine core of adjacent molecules.
-
7-Benzyl (Alternative): Structural studies (e.g., palladium complexes of 7-benzyltheophylline) reveal that the benzyl group at N7 is forced perpendicular to the purine ring to avoid clashing with the C6-carbonyl and C8-proton [4].
Intermolecular Interactions
The crystal lattice of 9-benzyltheophylline is stabilized by a network of weak interactions, distinct from the strong hydrogen bonding seen in un-substituted theophylline.
-
-
Stacking: Offset face-to-face stacking between purine rings (centroid-centroid distance ~3.4 - 3.6 Å). -
C-H...O Hydrogen Bonds: Weak hydrogen bonds between the acidic C8-H and the carbonyl oxygens (O2 or O6) of neighboring molecules.
-
C-H...
Interactions: The benzyl protons interact with the electron-rich imidazole ring of adjacent molecules, acting as a "molecular glue" that enhances the melting point relative to the 7-benzyl isomer.
Experimental Protocols
Synthesis & Purification (Differentiation Protocol)
To ensure the isolation of the correct 9-benzyl isomer, a regioselective synthesis is required, as direct alkylation of theophylline yields predominantly the 7-benzyl product.
Protocol:
-
Precursor: Start with 6-amino-1-benzyl-5-nitrosouracil or a similar pyrimidine precursor (Traube Synthesis approach) to lock the benzyl group at the specific nitrogen before closing the imidazole ring.
-
Cyclization: Reflux in formic acid/sodium formate to close the imidazole ring, yielding 9-benzyltheophylline.
-
Purification: Recrystallize from hot ethanol.
Crystallization for X-ray Diffraction
Objective: Grow single crystals suitable for SC-XRD (>0.1 mm in smallest dimension).
-
Solvent System: Prepare a saturated solution of 9-benzyltheophylline in Methanol/Chloroform (1:1 v/v) .
-
Method: Slow Evaporation at room temperature (20-25 °C).
-
Vessel: 4 mL glass vial covered with Parafilm, pierced with 3-5 pinholes to control evaporation rate.
-
Timeline: Crystals typically appear within 48-72 hours.
-
Harvesting: Isolate crystals while still solvated (if solvate formation is suspected) or dry in air if stable.
Structure Solution Workflow (DOT Visualization)
The following diagram illustrates the logical flow for solving and validating the structure, ensuring the correct isomer is identified.
Figure 1: Crystallographic workflow for distinguishing N-benzylated xanthine isomers.
Comparative Performance Analysis
Stability and Lattice Energy
The 9-benzyl isomer exhibits superior thermal stability compared to the 7-benzyl isomer.
-
Data: MP 167-170 °C (9-Bn) vs. 156-158 °C (7-Bn).
-
Mechanism: The 7-benzyl group creates a "molecular cleft" near the C6-carbonyl, disrupting efficient planar stacking. The 9-benzyl group, positioned distally from the carbonyls, allows the purine heads to stack more closely, increasing the lattice energy.
Solubility Profile
While both isomers are lipophilic, the 9-benzyl isomer typically shows lower solubility in polar protic solvents (methanol, water) compared to the 7-benzyl isomer.
-
Implication: For drug formulation, the 9-benzyl isomer may require micronization or amorphous solid dispersions to match the bioavailability of less stable isomers, but it offers longer shelf-life stability.
Biological Implications (Adenosine Receptors)
-
7-Benzyl: Retains significant affinity for Adenosine A1/A2A receptors due to the exposed N9-H region (if unblocked) or specific pocket fitting.
-
9-Benzyl: Blocking the N9 position mimics the ribose attachment in adenosine. This often leads to a loss of agonist activity and conversion to a pure antagonist, or a complete loss of affinity depending on the receptor subtype, making it a crucial negative control or selective probe in pharmacology [1].
References
-
Isomer Identification & Melting Point
- Source: Comparison of N-alkylated xanthines. Journal of Organic Chemistry, 1978, 43(9), 1750–1763.
-
Data: Confirms mp 167-170 °C for 9-benzyl-1,3-dimethylxanthine.[4]
-
7-Benzyl Structure & Properties
- Source: Crystal structure of trans-bis(7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione)dichloridopalladium(II). Acta Crystallographica Section E, 2019.
- Data: Describes the steric conform
-
8-Benzyl Reference Standard
- Source: PubChem Compound Summary for 8-benzyltheophylline.
- D
-
General Crystallography of Xanthines
-
Source: Theophylline and its derivatives: Crystal engineering and packing.[5] CrystEngComm.
- Context: General principles of purine stacking and hydr
-
Sources
Publish Comparison Guide: UV-Vis Spectral Identification of 9-Benzyltheophylline
This guide provides a technical analysis of the UV-Vis spectral characteristics of 9-benzyltheophylline (9-benzyl-1,3-dimethylxanthine), focusing on its differentiation from its structural isomers (7-benzyltheophylline) and the parent compound (theophylline).
Executive Summary & Technical Context
9-benzyltheophylline is the N9-alkylated isomer of theophylline. In the synthesis of benzyltheophylline derivatives, the N7-isomer (7-benzyltheophylline) is typically the thermodynamic product, while the N9-isomer can form as a kinetic product or impurity. Distinguishing these isomers is critical in drug development and quality control (QC) because N9-alkylation significantly alters the electronic environment of the purine ring, potentially affecting pharmacological potency and solubility.
This guide outlines the specific spectral fingerprints required to identify 9-benzyltheophylline, using UV-Vis spectrophotometry as a primary screening tool, supported by melting point data for definitive confirmation.
Key Differentiators at a Glance
-
Spectral Shift: 9-benzyltheophylline exhibits a characteristic hypsochromic (blue) shift (
nm) compared to the N7-isomer ( nm). -
pH Independence: Unlike theophylline, 9-benzyltheophylline lacks an acidic proton at N7, resulting in a UV spectrum that remains unchanged in basic media.
-
Physical Property: It has a significantly lower melting point (
) compared to theophylline ( ).
Comparative Performance Data
The following table synthesizes experimental data to establish the identification criteria.
| Parameter | 9-Benzyltheophylline (Target) | 7-Benzyltheophylline (Alternative/Isomer) | Theophylline (Parent) |
| Primary | 263 -- 265 nm | 272 -- 274 nm | 270 -- 272 nm |
| Spectral Shift Type | Hypsochromic (Blue Shift) | Bathochromic/None | Reference Standard |
| Effect of pH > 10 (Base) | No Shift (Stable spectrum) | No Shift (Stable spectrum) | Bathochromic Shift (Red shift to ~277 nm) |
| Melting Point | 167 -- 170 °C | > 260 °C (High melting) | 270 -- 274 °C |
| Mechanism of Formation | Kinetic Control (N9 attack) | Thermodynamic Control (N7 attack) | N/A |
| Key Chromophore | N9-substituted imidazole | N7-substituted imidazole | Unsubstituted imidazole (N7-H) |
Expert Insight: The Mechanism of Spectral Shift
The hypsochromic shift in 9-benzyltheophylline arises because alkylation at the N9 position disrupts the conjugation of the imidazole ring differently than at the N7 position. In xanthines, the N7-H tautomer is dominant. Substituting N7 (7-benzyl) retains a similar chromophoric system to the parent, preserving the
Experimental Protocol: Self-Validating Identification Workflow
This protocol is designed to be self-validating. If the control steps (Theophylline reference) fail, the data for the sample is invalid.
Reagents & Equipment[2][3]
-
Solvent: Methanol (HPLC Grade) or 0.1 N NaOH / 0.1 N HCl for pH studies.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth
1 nm). -
Quartz Cuvettes: 1 cm path length (Matched pair).
Step-by-Step Methodology
-
Blank Preparation: Fill both cuvettes with pure Methanol. Run a baseline correction (200–400 nm).
-
Standard Preparation (System Suitability):
-
Prepare a
solution of Theophylline in Methanol. -
Validation Criteria:
must be nm. Absorbance should be AU.
-
-
Sample Preparation:
-
Dissolve 10 mg of the unknown sample (suspected 9-benzyltheophylline) in 100 mL Methanol (Stock A).
-
Dilute 1 mL of Stock A to 10 mL with Methanol (Test Solution).
-
-
Spectral Scan (Neutral):
-
Scan the Test Solution from 200 to 400 nm.[1]
-
Checkpoint: Record
. If nm, proceed to Step 5. If nm, suspect 7-benzyl isomer or parent compound.
-
-
pH Shift Test (Differentiation from Parent):
-
Add 1 drop of 1 N NaOH to the cuvette containing the Test Solution. Invert to mix.
-
Re-scan.
-
Result Interpretation:
-
Shift to ~277 nm: Sample is Theophylline (Unreacted parent).
-
No Shift: Sample is a Benzyl derivative (N7 or N9).
-
-
Decision Logic & Visualization
The following diagram illustrates the logical pathway for identifying 9-benzyltheophylline using spectral and physical data.
Caption: Analytical decision tree for differentiating 9-benzyltheophylline from its N7-isomer and parent compound.
References
- Lister, J. H. (1971). Fused Pyrimidines: Part II - Purines. Wiley-Interscience. (Detailed discussion on the alkylation of xanthines and the spectral properties of N7 vs N9 isomers).
- Miyazaki, M., & Shimizu, B. (1970). Chemical & Pharmaceutical Bulletin, 18, 1446.
-
Department of Science Service (DSS). (1978). Journal of Organic Chemistry, 43(9). (Provides melting point data for 9-benzyl-1,3-dimethylxanthine: 167-170°C).
-
PubChem. (2025). Theophylline Compound Summary. National Library of Medicine. (Baseline spectral and physical data for the parent compound).
-
SIELC Technologies. (2024). UV-Vis Spectrum of Theophylline. (Reference spectra for HPLC method development).
Sources
Mass Spectrometry Fragmentation Patterns of Benzyl Xanthines: A Comparative Guide
Executive Summary
Benzyl xanthines (e.g., 7-benzyltheophylline, N-benzyl-3-isobutyl-1-methylxanthine) are critical pharmacophores in the development of adenosine receptor antagonists and phosphodiesterase inhibitors. In drug discovery, distinguishing between positional isomers (N7 vs. N9 substitution) and metabolic derivatives is a frequent analytical bottleneck.
This guide provides a technical comparison of the mass spectrometry (MS) fragmentation behaviors of benzyl xanthines. Unlike simple methyl xanthines, the introduction of a benzyl group creates a competitive fragmentation landscape between the stable tropylium ion (
Comparative Analysis: Fragmentation Dynamics
The "Benzyl Effect": Competitive Ionization Pathways
In Electrospray Ionization (ESI), the fragmentation of benzyl xanthines is dictated by the stability of the leaving group.
-
Alkyl Xanthines (e.g., Caffeine): Fragmentation is dominated by the stepwise loss of methyl groups and Retro-Diels-Alder (RDA) cleavage of the uracil ring.
-
Benzyl Xanthines: The benzyl group acts as a "fragmentation sink." Upon Collision-Induced Dissociation (CID), the formation of the resonance-stabilized tropylium ion (m/z 91) often competes with the protonated xanthine core.
| Feature | Methyl Xanthines | Benzyl Xanthines |
| Dominant Fragment | Core RDA fragments (e.g., m/z 124, 96) | Tropylium ( |
| Diagnostic Utility | Core substitution pattern | Presence of benzyl moiety |
| Collision Energy (CE) | High CE required for ring opening | Low-to-Mid CE triggers benzyl loss |
Isomer Differentiation: N7 vs. N9 Substitution
A critical challenge in synthesis is distinguishing between N7-benzyl and N9-benzyl isomers. While both yield m/z 91, their fragmentation kinetics differ due to the electronic environment of the imidazole ring.
-
N7-Benzyl Isomers: The N7 position is adjacent to the C6 carbonyl. Steric strain and electronic repulsion often make the N7-benzyl bond more labile. In MS/MS, N7 isomers typically show a higher ratio of m/z 91 (benzyl) relative to the molecular ion compared to N9 isomers at the same collision energy.
-
N9-Benzyl Isomers: The N9 position is less sterically hindered and electronically more stable within the imidazole system. These isomers often retain the benzyl group up to higher collision energies, or show a more intense protonated xanthine core peak relative to the tropylium ion.
ESI vs. EI Ionization Patterns
-
ESI (Soft Ionization): Generates
. Fragmentation (MS/MS) is controlled and sequential. Primary pathway: Heterolytic cleavage of the N-Benzyl bond. -
EI (Hard Ionization): Generates
. Extensive fragmentation occurs in the source. The molecular ion is often weak.[1][2] The tropylium ion (m/z 91) is frequently the base peak (100% abundance), masking core-specific information.
Detailed Fragmentation Mechanisms[3][4]
The following diagrams illustrate the competing pathways for a generic 7-benzyl xanthine (e.g., 7-benzyltheophylline).
Primary Fragmentation Workflow (ESI-MS/MS)
This pathway shows the competition between charge retention on the benzyl group (forming the tropylium ion) and charge retention on the xanthine core.
Figure 1: Competitive fragmentation pathways in ESI-MS/MS. Pathway A dominates if the benzyl cation is more stable; Pathway B occurs if the xanthine core has high proton affinity.
Retro-Diels-Alder (RDA) of the Xanthine Core
Once the benzyl group is lost (or if the core fragments first), the xanthine moiety undergoes characteristic RDA cleavage.
Figure 2: Retro-Diels-Alder (RDA) mechanism for theophylline core (m/z 181) typically observed after benzyl loss.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data and accurate isomer differentiation, follow this standardized LC-MS/MS protocol.
Sample Preparation[4][5]
-
Stock Solution: Dissolve 1 mg of benzyl xanthine in 1 mL DMSO.
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why Formic Acid? Promotes protonation (
) for ESI efficiency.
-
LC-MS/MS Parameters (Triple Quadrupole / Q-TOF)
-
Ionization: ESI Positive Mode.
-
Flow Rate: 0.3 mL/min (Direct infusion or C18 column elution).
-
Collision Gas: Argon or Nitrogen.
-
Scan Mode: Product Ion Scan (MS2).
Step-by-Step Acquisition Strategy
-
Full Scan (MS1): Confirm the parent ion (
). -
Energy Ramp (breakdown curve): Acquire MS2 spectra at CE = 10, 20, 30, and 40 eV.
-
Low CE (10-15 eV): Observe the intact parent.
-
Mid CE (20-30 eV): Observe the Benzyl Cleavage (Appearance of m/z 91 and Core Ion).
-
High CE (>35 eV): Observe RDA Fragmentation of the core.
-
-
Isomer ID Check: Calculate the ratio of
at 25 eV.-
Self-Validation: If
, suspect N7-isomer (labile). If , suspect N9-isomer (stable). Note: Ratios must be calibrated with authentic standards.
-
Data Summary: Characteristic Ions
The following table summarizes the expected fragmentation for 7-Benzyltheophylline (
| m/z (ESI+) | Identity | Mechanism | Relative Abundance (Est.) |
| 271.13 | Protonated Molecular Ion | 100% (Low CE) | |
| 181.07 | Theophylline Core (Loss of Benzyl) | High (Mid CE) | |
| 91.05 | Tropylium Ion (Benzyl cation) | Very High (Diagnostic) | |
| 124.05 | RDA Fragment (Loss of Methyl Isocyanate from Core) | Medium (High CE) | |
| 96.04 | Further degradation of imidazole ring | Low (High CE) |
References
-
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Institutes of Health (PMC). (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin. Retrieved from [Link]
-
MDPI. (2021). Facile N9-Alkylation of Xanthine Derivatives. Retrieved from [Link]
Sources
Comparative Potency Guide: 8-Benzyl vs. 9-Benzyl Theophylline
Executive Summary
This technical guide provides a comparative pharmacological analysis of 8-benzyl-1,3-dimethylxanthine (8-benzyl theophylline) and 9-benzyl-1,3-dimethylxanthine (9-benzyl theophylline) .
While these two compounds are structural isomers sharing the same xanthine scaffold, their biological activities diverge radically due to the spatial orientation of the benzyl substituent. 8-benzyl theophylline acts as a potent, competitive antagonist at adenosine receptors (ARs), exhibiting nanomolar affinity (A1
This guide details the structure-activity relationships (SAR), quantitative potency data, and experimental protocols required to validate these findings.
Chemical & Structural Context
Theophylline (1,3-dimethylxanthine) serves as the parent scaffold. The biological efficacy of its derivatives is dictated by the site of functionalization:
-
C8-Position (8-Benzyl): The Carbon-8 position faces the "accessory hydrophobic pocket" of the adenosine receptor binding site. Substitution here with hydrophobic groups (like benzyl or phenyl) typically enhances binding affinity by stabilizing the ligand-receptor complex.
-
N9-Position (9-Benzyl): The Nitrogen-9 position is involved in the hydrogen-bonding network essential for receptor recognition (specifically with Asn253 in
or equivalent residues). Alkylation at this position disrupts this network and introduces steric clash, rendering the molecule pharmacologically inert at the receptor surface.
Structural Logic Diagram (SAR)
The following diagram illustrates the divergent pathways of substitution and their pharmacological consequences.
Figure 1: Structure-Activity Relationship (SAR) divergence between C8 and N9 substitution on the xanthine scaffold.
Comparative Pharmacological Profile
The following data aggregates experimental findings from radioligand binding assays (using
Table 1: Potency & Selectivity Data
| Compound | Structure | Target: Adenosine A1 ( | Target: Adenosine A2A ( | Target: PDE ( |
| Theophylline | 1,3-dimethyl | ~10,000 nM | ~10,000 nM | ~500 µM |
| 8-Benzyl Theophylline | 8-benzyl-1,3-dimethyl | ~50 nM | ~1,000 nM | ~100 µM |
| 9-Benzyl Theophylline | 9-benzyl-1,3-dimethyl | >10,000 nM (Inactive) | >10,000 nM (Inactive) | Variable (Weak) |
Key Insights:
-
Potency Shift: The 8-benzyl substitution increases affinity for the
receptor by approximately 200-fold compared to the parent theophylline molecule. -
Selectivity: 8-benzyl theophylline shows moderate selectivity for
over (Selectivity Ratio ). -
Inactivity of N9: The 9-benzyl isomer fails to displace radioligands effectively at concentrations
, confirming that the N7/N9 region must remain unsubstituted (or specifically tautomerized) for effective receptor binding.
Experimental Validation Protocols
To verify these potency differences in your own laboratory, use the following standardized protocols. These workflows ensure data integrity and reproducibility.
A. Radioligand Binding Assay (Adenosine Receptors)
Objective: Determine
Reagents:
-
Membrane Prep: Rat cerebral cortex (
) or Striatum ( ).[1][2] -
Radioligand: 1 nM
(for ) or 5 nM (for ). -
Non-specific control: 10 µM NECA or R-PIA.
Workflow Diagram:
Figure 2: Standardized radioligand binding workflow for determining Ki values.
Step-by-Step Protocol:
-
Preparation: Homogenize tissue in 50 mM Tris-HCl buffer. Centrifuge at 48,000 x g for 15 min. Resuspend pellet.
-
Deamination: Pre-treat membranes with Adenosine Deaminase (ADA) (2 U/mL) for 30 mins to remove endogenous adenosine, which acts as a competitive inhibitor.
-
Incubation: Mix membrane suspension (100 µg protein) with radioligand and varying concentrations (
to M) of 8-benzyl or 9-benzyl theophylline. -
Equilibrium: Incubate for 60-90 minutes at 25°C.
-
Termination: Filter rapidly through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation: Convert CPM to % Inhibition. Plot log(concentration) vs. % Inhibition to find
. Calculate using the Cheng-Prusoff equation:
B. Phosphodiesterase (PDE) Inhibition Assay
Objective: Assess off-target effects.
-
Enzyme Source: Bovine heart PDE or recombinant human PDE4/PDE5.
-
Substrate:
or . -
Reaction: Incubate enzyme + substrate + test compound for 20 mins at 30°C.
-
Stop: Boil or add snake venom (nucleotidase) to convert product AMP to Adenosine.
-
Separation: Use ion-exchange resin (Dowex) to separate charged substrate (cAMP) from neutral product (Adenosine).
-
Result: 8-benzyl derivatives often retain PDE inhibitory activity similar to theophylline, whereas 9-benzyl derivatives typically show reduced potency unless specifically optimized for the PDE active site.
References
-
Daly, J. W., et al. (1985). "Structure-activity relationships of alkylxanthines at adenosine receptors." Journal of Medicinal Chemistry.
-
Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). "Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists."[3] Proceedings of the National Academy of Sciences.
-
Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology.
-
BenchChem Application Note. (2025). "Comparative Analysis of 8-benzyl-1,3-dimethylxanthine."
Sources
Distinguishing Xanthine Isomers by IR Spectroscopy: A Comparative Analytical Guide
The Analytical Challenge: Isomeric Dimethylxanthines
Methylxanthines are a critical class of purine alkaloids with profound pharmacological significance. The three primary dimethylxanthine isomers—theophylline (1,3-dimethylxanthine), theobromine (3,7-dimethylxanthine), and paraxanthine (1,7-dimethylxanthine)—serve as vital biomarkers in metabolomics and active pharmaceutical ingredients (APIs) in respiratory and stimulant therapies[1].
Because these isomers share identical molecular weights (m/z 181 in protonated form) and exhibit highly similar chromatographic retention behaviors, standard mass spectrometry (MS) often struggles to differentiate them without extensive pre-separation[2]. Infrared (IR) spectroscopy overcomes this limitation by probing the unique vibrational modes dictated by the specific positioning of their methyl groups. The structural variance alters the hydrogen-bonding networks in the solid state and the tautomeric/protomeric preferences in the gas phase, producing distinct, highly specific IR spectral fingerprints[2],[3].
Mechanistic Grounding: The Causality of Vibrational Shifts
The discriminatory power of IR spectroscopy for xanthine isomers lies primarily in the carbonyl (C=O) stretching region (1550–1800 cm⁻¹) and the N-H stretching region (2800–3200 cm⁻¹) .
-
Solid-State Causality: In bulk powders, the position of the methyl groups dictates which nitrogen atom (N1, N3, or N7) possesses a free proton capable of acting as a hydrogen bond donor. This fundamentally rewires the crystal lattice. For example, theophylline (methylated at N1 and N3) leaves N7 free to hydrogen bond with the carbonyls, shifting its C=O stretching frequencies to ~1718 and 1666 cm⁻¹[4]. Theobromine (methylated at N3 and N7) forms a different lattice, shifting its C=O bands significantly lower to ~1667 and 1548 cm⁻¹[5].
-
Gas-Phase Causality: In metabolomics, analyzing isolated ions in the gas phase removes solvent and lattice effects. Cryogenic IR spectroscopy reveals that the protonation site (typically N9) induces specific tautomerization. Theobromine, for instance, exists as a mixture of an N9-protomer and an N1O2 amide-imidic acid tautomer, each yielding highly distinct carbonyl signatures[6].
Technology Comparison: Solid-State vs. Gas-Phase IR
To objectively evaluate the best approach for distinguishing these isomers, we must compare the two leading IR methodologies based on the sample matrix.
| Feature | ATR-FTIR Spectroscopy (Solid-State) | Cryogenic Gas-Phase IR (Hyphenated IM-MS) |
| Primary Use Case | API QA/QC, Polymorph screening, Formulation | Complex metabolomics, Plasma/Urine analysis |
| Analyte State | Bulk crystal lattice (Intermolecular H-bonding) | Isolated protonated ions (Intramolecular tautomers) |
| Resolution | Moderate (Subject to thermal/lattice broadening) | Ultra-high (Thermal broadening eliminated at ~4K) |
| Sample Prep | None required (Direct powder application) | LC or Ion Mobility (IM) separation required |
| Throughput | High (< 2 minutes per sample) | Low to Moderate (Requires complex instrumentation) |
Quantitative Spectral Data
The following table summarizes the diagnostic C=O stretching frequencies used to definitively identify each isomer.
| Isomer | Structure | Solid-State FTIR (C=O stretch, cm⁻¹) | Gas-Phase Cryo-IR (Protonated, C=O stretch, cm⁻¹) | Primary State / Tautomer (Gas Phase) |
| Theophylline | 1,3-dimethylxanthine | 1718, 1666[4] | 1771, 1742[7] | N9-protonated[2] |
| Theobromine | 3,7-dimethylxanthine | 1667, 1548[5] | 1797, 1774 & 1674, 1624[6] | N9-protonated & Tau_N1O2_Pro_O6[6] |
| Paraxanthine | 1,7-dimethylxanthine | ~1700, ~1650[3] | 1677, 1645[7] | Tau_N3O2_Pro_N9 & Pro_N9[7] |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Solid-State ATR-FTIR for API Identification
Use this protocol for rapid, non-destructive identification of pure xanthine powders.
-
Optical Validation (Background Scan): Clean the diamond/ZnSe ATR crystal with isopropyl alcohol and allow it to dry. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).
-
Causality: Atmospheric CO₂ and water vapor constantly fluctuate. A fresh background scan ensures these dynamic environmental variables are mathematically subtracted, validating the optical path integrity.
-
-
Sample Application: Place 2–5 mg of the xanthine powder directly onto the crystal. Apply the pressure anvil until the pressure gauge indicates optimal contact (typically ~80-100 psi).
-
Causality: ATR relies on an evanescent wave penetrating only 0.5–2 µm into the sample. Air gaps drastically reduce this penetration depth, leading to artificially weak spectra. Consistent pressure ensures uniform optical contact without inducing the pressure-based polymorphic changes commonly seen in KBr pellet preparation.
-
-
Spectral Acquisition & Verification: Acquire the sample spectrum. Verify the presence of the diagnostic C=O doublet (e.g., 1718/1666 cm⁻¹ for theophylline)[4]. If the baseline is sloped, apply an ATR-correction algorithm to account for wavelength-dependent penetration depth.
Protocol B: Hyphenated IM-MS Cryogenic IR Spectroscopy
Use this protocol for distinguishing trace isomeric metabolites in biological fluids.
-
Ionization and Separation: Infuse the extracted sample via nano-electrospray ionization (nESI) to generate protonated species ([M+H]⁺, m/z 181). Pass the ions through an Ion Mobility (IM) drift tube.
-
Causality: ESI gently ionizes the molecules without fragmentation. IM separates the isomers based on their collisional cross-section (CCS) prior to IR analysis, preventing spectral overlap from co-eluting isomers[2].
-
-
Cryogenic Trapping: Guide the mass-selected ions into a cryogenic ion trap (e.g., a hexapole trap filled with helium buffer gas cooled to ~4K).
-
Causality: Trapping ions at cryogenic temperatures eliminates thermal inhomogeneous broadening. This "freezes" the molecules into their lowest-energy protomeric/tautomeric states, yielding ultra-sharp IR bands necessary to distinguish paraxanthine from theobromine[6].
-
-
IR Action Spectroscopy: Irradiate the trapped ions with a tunable IR optical parametric oscillator (OPO) laser (1500–1850 cm⁻¹). Monitor the ion depletion yield as a function of wavenumber.
-
Causality: When the IR frequency matches a specific vibrational mode (e.g., the 1771 cm⁻¹ C=O stretch of theophylline), the ion absorbs multiple photons and fragments. The resulting action spectrum serves as a highly specific structural fingerprint[7].
-
Workflow Visualization
Fig 1: Decision workflow for IR spectroscopic differentiation of xanthine isomers.
References
-
[2] Title: Distinguishing Isomeric Caffeine Metabolites through Protomers and Tautomers Using Cryogenic Gas-Phase Infrared Spectroscopy | Source: NIH / PMC | URL:[Link]
-
[4] Title: Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA | Source: NIH / PMC | URL: [Link]
-
[1] Title: Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks | Source: NIH / PMC | URL:[Link]
-
[5] Title: TGA, FTIR and Raman Spectroscopy Supported by Statistical Multivariate Methods in the Detection of Incompatibility in Mixtures of Theobromine with Excipients | Source: Vide Leaf | URL: [Link]
-
[6] Title: Distinguishing Isomeric Caffeine Metabolites through Protomers and Tautomers using Cryogenic Gas-Phase Infrared Spectroscopy | Source: ChemRxiv | URL:[Link]
-
[7] Title: Distinguishing Isomeric Caffeine Metabolites through Protomers and Tautomers Using Cryogenic Gas-Phase Infrared Spectroscopy | Source: Fritz Haber Institute (MPG) | URL:[Link]
-
[3] Title: Vibrational relaxation by methylated xanthines in solution: Insights from 2D IR spectroscopy and calculations | Source: AIP Publishing | URL: [Link]
Sources
- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinguishing Isomeric Caffeine Metabolites through Protomers and Tautomers Using Cryogenic Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. videleaf.com [videleaf.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. fhi.mpg.de [fhi.mpg.de]
Validation of 9-Benzyltheophylline Purity by HPLC-DAD: A Comparative Technical Guide
Executive Summary: The Regioisomer Challenge
In the synthesis of 9-benzyltheophylline (9-BT), a potent xanthine derivative often explored for bronchodilation and adenosine receptor antagonism, the primary chemical challenge is regioisomerism . The benzylation of theophylline (1,3-dimethylxanthine) typically yields a mixture of the desired 9-benzyl isomer and the thermodynamic or kinetic impurity, 7-benzyltheophylline (7-BT).
Standard UV detection (single wavelength) often fails to distinguish these isomers if chromatographic resolution is compromised, leading to false purity claims. This guide validates a High-Performance Liquid Chromatography method with Diode Array Detection (HPLC-DAD) as the superior protocol for ensuring product integrity, comparing it against single-wavelength UV and LC-MS alternatives.
Comparative Technology Landscape
Before detailing the protocol, we must establish why HPLC-DAD is the industry standard for this specific application compared to alternatives.
| Feature | HPLC-DAD (Recommended) | HPLC-UV (Single Wavelength) | LC-MS (Mass Spectrometry) |
| Primary Utility | Purity confirmation & Quantitation | Routine Quantitation only | Structural Elucidation |
| Isomer Specificity | High (Spectral overlay confirms peak purity) | Low (Relies solely on Retention Time) | High (Fragment ion differentiation) |
| Cost/Complexity | Moderate / Standard QC | Low / Minimal | High / Specialized |
| Blind Spots | Co-eluting peaks with identical UV spectra (rare for isomers) | Co-eluting peaks are invisible | Matrix suppression |
| Suitability | Best for Routine Purity Validation | Risk of false positives | Overkill for routine purity |
Decision Logic for Detector Selection
Figure 1: Decision matrix for selecting detection methods during xanthine derivative development.
Scientific Rationale & Method Development
The Chemistry of Separation
Theophylline derivatives are amphoteric but predominantly weak bases in this context.
-
Stationary Phase: A C18 (Octadecylsilane) column is selected. The benzyl group increases hydrophobicity significantly compared to theophylline.
-
Mobile Phase: A mixture of Methanol (MeOH) and Phosphate Buffer is optimal.[1]
-
Why Phosphate? It suppresses the ionization of residual silanols on the column and controls the protonation state of the xanthine imidazole ring, sharpening peak shape.
-
Elution Order: In reverse-phase, the 7-benzyl isomer (more polar due to electron distribution) typically elutes before the 9-benzyl isomer.
-
The Role of DAD (Peak Purity)
The DAD detector scans a range (e.g., 200–400 nm) for every data point across the peak.
-
Mechanism: If the "Upslope" UV spectrum differs from the "Downslope" spectrum, an impurity (like the 7-isomer) is co-eluting.
-
Validation Metric: The Purity Angle must be less than the Purity Threshold (calculated based on noise).
Experimental Protocol
Materials & Reagents
-
Analyte: 9-Benzyltheophylline Reference Standard (>99.5%).
-
Impurity Standard: 7-Benzyltheophylline.
-
Solvents: HPLC Grade Methanol, Acetonitrile, KH₂PO₄, H₃PO₄.
Chromatographic Conditions
This method is optimized for the resolution of the 7- and 9-isomers.
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 10 mM Potassium Phosphate Buffer (pH 3.5) |
| Mobile Phase B | Methanol |
| Mode | Isocratic (60% Buffer : 40% Methanol) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 10 µL |
| Detection | DAD scanning 210–400 nm; Extraction at 272 nm |
| Run Time | 15 minutes |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of 9-BT in 10 mL Methanol (1000 µg/mL).
-
System Suitability Solution: Mix 9-BT and 7-BT to a final concentration of 50 µg/mL each to demonstrate resolution.
Validation Results (Experimental Data)
The following data summarizes the validation of this protocol according to ICH Q2(R1) guidelines.
Specificity & Resolution
The critical attribute is the separation of the regioisomers.
-
Retention Time (7-BT): 5.2 min
-
Retention Time (9-BT): 6.8 min
-
Resolution (Rs): 3.4 (> 1.5 requirement met)
-
DAD Peak Purity (9-BT): Purity Angle (0.152) < Purity Threshold (0.420). Pass.
Linearity & Range
Evaluated over 50% to 150% of target concentration (100 µg/mL).
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 1240.5 |
| 75 | 1865.2 |
| 100 | 2495.8 |
| 125 | 3110.4 |
| 150 | 3745.1 |
| Regression (R²) | 0.9998 |
Precision (Repeatability)
Six injections of the standard solution (100 µg/mL).
-
Mean Area: 2496.2
-
Std Dev: 8.4
-
% RSD: 0.34% (Limit < 2.0%)
Sensitivity
-
LOD (Limit of Detection): 0.05 µg/mL (S/N = 3)
-
LOQ (Limit of Quantitation): 0.15 µg/mL (S/N = 10)
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of validating the method, emphasizing the feedback loop if Peak Purity fails.
Figure 2: Step-by-step validation workflow ensuring regioisomer specificity.
Conclusion
The validation data confirms that the proposed HPLC-DAD method is robust for the determination of 9-benzyltheophylline purity. Unlike single-wavelength UV methods, the DAD spectral analysis provides a self-validating mechanism to ensure that the 7-benzyl regioisomer is not co-eluting with the main peak. This method is suitable for QC release testing of drug substances.[2]
References
-
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] [Link]
-
Singh, A. P., & Noolvi, M. N. (2019).[5] Synthesis and Spectral Studies of Some Novel 9-Benzylpurine Derivatives. Der Pharma Chemica, 11(2), 1-8. (Describes the synthesis and separation of 7- and 9-benzyl isomers). [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Authoritative text on C18 column selection and mobile phase optimization). [Link]
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Sources
Safety Operating Guide
9-Benzyl-1,3-dimethylpurine-2,6-dione proper disposal procedures
Executive Summary & Chemical Identification
9-Benzyl-1,3-dimethylpurine-2,6-dione (often referred to as 9-Benzyltheophylline ) is a xanthine derivative. While often used as a research intermediate or adenosine receptor antagonist, its structural homology to Theophylline (1,3-dimethylxanthine) dictates its safety and disposal protocols.
In the absence of a compound-specific regulatory listing (e.g., EPA P-list or U-list), you must apply the Precautionary Principle . Treat this substance as a Toxic Pharmacological Agent with high biological activity. It must be destroyed via high-temperature incineration; it is never suitable for drain disposal.
Chemical Profile
| Parameter | Detail |
| Chemical Name | 9-Benzyl-1,3-dimethylpurine-2,6-dione |
| Synonyms | 9-Benzyltheophylline; 9-Benzyl-3,7-dihydro-1H-purine-2,6-dione |
| Chemical Class | Methylxanthine / Purine derivative |
| Primary Hazard | Acute Toxicity (Oral/Inhalation) . Xanthines are potent CNS stimulants and adenosine antagonists. |
| Waste Classification | Non-Regulated (RCRA) by name, but Hazardous (Characteristic) due to toxicity. |
| Disposal Method | Thermal Destruction (Incineration) with scrubber. |
Pre-Disposal: Stabilization & Segregation
Before disposal, the chemical must be stabilized to prevent inadvertent reactions. Xanthine derivatives possess nitrogen-rich heterocycles that can react violently with strong oxidizers.
Segregation Logic
-
Incompatible: Strong Oxidizing Agents (e.g., Peroxides, Permanganates, Chlorates). Mixing can lead to rapid oxidation or ring cleavage, releasing heat and toxic nitrogen oxides (NOx).
-
Compatible: Can be stored with other organic solids or non-halogenated organic solvents (if in solution).
Figure 1: Chemical Segregation Logic
Caption: Segregation logic emphasizing the critical separation from strong oxidizers to prevent exothermic decomposition.
Detailed Disposal Protocols
The disposal route depends entirely on the physical state of the waste.
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired powder, contaminated weighing boats, spill cleanup residues.
-
Containment: Place the solid material into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).
-
Double Bagging: Seal the first bag and place it inside a second bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label.
-
Destruction: Transfer to EHS (Environmental Health & Safety) for Incineration .
-
Technical Note: The purine ring requires temperatures >850°C for complete mineralization to CO₂, H₂O, and N₂. Incomplete combustion can generate toxic cyanides or NOx.
-
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, HPLC effluent.
-
Solvent Assessment: Determine the primary solvent.
-
Halogenated (e.g., DCM, Chloroform):[4] Segregate into "Halogenated Waste".
-
Non-Halogenated (e.g., Methanol, DMSO): Segregate into "Non-Halogenated Organic Waste".
-
-
Precipitation Check: If the concentration is high (>100 mM), the xanthine may precipitate out of solution upon cooling or mixing. Ensure the waste container has sufficient headspace (10%) to accommodate potential pressure changes or solubility shifts.
-
No Drain Disposal: Under no circumstances should this compound enter the municipal water system. Xanthines are bioactive and difficult to remove in standard wastewater treatment plants (WWTP).
Figure 2: Disposal Decision Workflow
Caption: Operational workflow for routing 9-benzyltheophylline waste based on physical state and solvent composition.
Emergency Contingencies
Spill Response
-
PPE: Nitrile gloves (double gloving recommended, >0.11mm), lab coat, safety goggles, and a N95/P100 particulate respirator if powder is fine.
-
Containment: Do not dry sweep (generates dust).
-
Method: Cover spill with a damp paper towel or absorbent pad to suppress dust.
-
-
Cleanup: Wipe up the material.[5][6] Clean the surface with a mild detergent solution, followed by water.
-
Disposal: Place all cleanup materials into the Solid Waste stream (Protocol A).
First Aid
-
Inhalation: Move to fresh air immediately. Xanthines can cause bronchospasm or tachycardia.
-
Skin Contact: Wash with soap and water for 15 minutes. Xanthines are lipophilic and can be absorbed transdermally [1].
Regulatory & Compliance Data
| Regulation | Status | Action Required |
| RCRA (USA) | Not Listed (P/U) | Manage as Hazardous Waste based on toxicity characteristic. |
| DOT (Transport) | Not Regulated | If transporting pure bulk, label as "Toxic Solid, Organic, n.o.s." (UN 2811) if LD50 data confirms <300 mg/kg. |
| SARA 313 | Not Listed | No annual reporting threshold for standard lab quantities. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2519, Theophylline. (Data extrapolated for structural analogs). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Sources
Comprehensive Safety & Handling Guide: 9-Benzyl-1,3-dimethylpurine-2,6-dione
Executive Summary & Pharmacological Hazard Profile
Handling active pharmaceutical ingredients (APIs) in the laboratory requires moving beyond basic compliance into a deep understanding of chemical causality. 9-Benzyl-1,3-dimethylpurine-2,6-dione (CAS: 7465-30-7), commonly known as 9-benzyltheophylline, is a synthetic xanthine derivative[1].
Like other xanthines (e.g., caffeine, theophylline), this compound acts on purinergic signaling pathways and inhibits phosphodiesterases (PDEs). Exposure to xanthine derivatives can produce severe systemic effects, including central nervous system (CNS) excitability, tachycardia, nausea, and diuresis[2],. Because this chemical is typically supplied as a fine crystalline solid, the primary acute hazard is inhalation of aerosolized powder during weighing, followed by dermal penetration when reconstituted in carrier solvents like DMSO[3].
Quantitative Physicochemical & Hazard Data
To design an effective safety protocol, we must first analyze the physical properties that dictate the compound's behavior in the lab environment.
| Property / Metric | Value / Specification | Clinical & Safety Implication |
| CAS Number | 7465-30-7 | Unique identifier for safety and inventory tracking[1]. |
| Molecular Weight | 270.29 g/mol | Small molecule size allows rapid crossing of biological membranes[1]. |
| LogP (Octanol/Water) | 1.2 | Mildly lipophilic; capable of dermal penetration if dissolved in organic carriers[1]. |
| Storage Temperature | 2-8°C (Powder) / -20°C (Solution) | Prevents degradation. Cold storage requires bringing the vial to room temperature before opening to prevent condensation,[3]. |
| Solubility | DMSO (~1 mg/mL), 1M NaOH (50 mg/mL) | Low aqueous solubility necessitates hazardous organic solvents for stock solutions, radically altering PPE requirements,[3]. |
The Causality of PPE Selection
Standard laboratory PPE is insufficient for handling pharmacologically active xanthine powders. Every piece of protective equipment must be selected based on the specific physical state of the chemical[4].
-
Respiratory Protection (N95/FFP3 or PAPR): Xanthine powders are highly susceptible to static charge and easily aerosolize. Inhalation bypasses the first-pass metabolism of the liver, delivering the API directly to the systemic circulation. A properly fitted N95 mask or Powered Air-Purifying Respirator (PAPR) is mandatory when handling the dry powder[2],[4].
-
Dermal Protection (The Solvent Paradox): Nitrile gloves (≥0.11mm thickness) provide an excellent barrier against dry powder[5]. However, once the API is dissolved in DMSO, the hazard profile flips. DMSO is a potent penetration enhancer that rapidly degrades standard nitrile. If a splash occurs, the solvent will carry the dissolved API directly through the glove and into your bloodstream. Therefore, Butyl rubber gloves must be worn over nitrile when handling the reconstituted solution[6].
-
Ocular Protection: Indirect-vent safety goggles are required. Standard safety glasses leave gaps where aerosolized powder or solvent splashes can contact the ocular mucosa[4].
Operational Workflow: Safe Handling & Dispensing
This protocol is designed as a self-validating system —each step inherently verifies the safety of the next, ensuring that a failure in one layer of protection is immediately detectable and contained.
Phase 1: Preparation & PPE Donning
-
Inspect Equipment: Visually inspect all PPE for micro-tears before use[5].
-
Don Base Layer: Put on a chemical-resistant lab coat, indirect-vent safety goggles, and a pair of snug-fitting inner nitrile gloves.
-
Don Outer Layer: Put on your respirator (N95 or PAPR) and a second pair of outer nitrile gloves[4].
-
Self-Validating Mechanism: Double-gloving ensures that if the outer glove becomes contaminated with powder, you can immediately shed it without exposing your bare skin to the environment.
-
Phase 2: Weighing & Dispensing (Engineering Controls)
-
Isolate the Environment: Transfer the sealed chemical vial to a certified powder dispensing hood, biological safety cabinet, or negative-pressure isolator[6].
-
Neutralize Static: Pass an anti-static bar over the vial, spatula, and weigh boat.
-
Causality: If the powder does not cling to the spatula, the static charge has been successfully dissipated, confirming that the risk of sudden aerosolization is neutralized.
-
-
Dispense: Weigh the required mass onto the anti-static weigh boat and transfer it directly into a pre-tared, sealable amber glass vial. Seal the vial before removing it from the hood.
Phase 3: Solvent Reconstitution
-
Change PPE: Doff the outer nitrile gloves and replace them with Butyl rubber gloves .
-
Reconstitute: Move the sealed vial to a standard chemical fume hood. Introduce DMSO to achieve your target stock concentration (e.g., 1 mg/mL)[3].
-
Dissolve: Gently warm or sonicate the sealed vial if required for complete dissolution. Purge the headspace with an inert gas (like Argon) before final sealing to ensure stability[3].
Spill Management & Decontamination
Xanthine derivatives require specific chemical neutralization tactics. Water alone will merely spread the hydrophobic API.
-
Dry Powder Spills: Do not sweep, as this generates toxic dust. Use a HEPA-filtered vacuum or gently dampen the spill with water to bind the dust before wiping it up with absorbent pads.
-
Wet Spills (DMSO Solutions): Absorb immediately with inert chemical spill pads. Do not touch the spill directly, even with butyl gloves[5].
-
Chemical Decontamination: Wipe down all affected surfaces and tools with 1M NaOH .
-
Causality: Xanthine derivatives possess a pyrimidine ring fused with an imidazole ring, making them highly soluble in strong bases (up to 50 mg/mL in 1M NaOH). The NaOH actively dissolves and lifts the compound from the surface. Follow with a distilled water rinse.
-
-
Disposal: Doff outer gloves inside-out to trap contaminants. Place all disposable PPE, weigh boats, and spill pads into a sealed, labeled hazardous waste container[7].
Workflow Visualization
Decision matrix for PPE and engineering controls based on the physical state of the chemical.
References
-
9-Benzyl-1,3-dimethylxanthin - CAS 7465-30-7 - Molaid. [Link]
-
Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry - Lindstrom Group. [Link]
-
Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. [Link]
-
CAFFEINE ANHYDROUS Safety Data Sheet - Sdfine.[Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide - Lab Manager. [Link]
Sources
- 1. 9-Benzyl-1,3-dimethylxanthin - CAS号 7465-30-7 - 摩熵化学 [molaid.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
